molecular formula C11H22O3 B072233 3-Hydroxynonyl acetate CAS No. 1322-17-4

3-Hydroxynonyl acetate

Cat. No.: B072233
CAS No.: 1322-17-4
M. Wt: 202.29 g/mol
InChI Key: RTYFAKSWXDNPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxynonyl acetate is a high-purity chemical compound of significant interest in the field of chemical ecology and insect physiology. This medium-chain fatty acid derivative serves as a crucial semiochemical, specifically as a component of insect pheromone blends in various Lepidoptera species. Its primary research value lies in its role in intra-species communication, where it functions as an attractant or a modulator in mating behaviors. Researchers utilize this compound to study insect olfaction, receptor binding specificity, and the neural mechanisms underlying signal transduction. The compound's mechanism of action involves binding to specific olfactory receptor proteins on insect antennae, triggering a cascade of neuronal signals that result in a defined behavioral response. Beyond behavioral studies, this acetate is also a valuable intermediate in organic synthesis for the preparation of more complex lipid derivatives and chiral building blocks. Supplied with detailed analytical documentation, including GC-MS and NMR spectroscopy data, our product ensures the reliability and reproducibility required for advanced scientific investigations in ecology, entomology, and synthetic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxynonyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-3-4-5-6-7-11(13)8-9-14-10(2)12/h11,13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYFAKSWXDNPPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCOC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274209
Record name 3-Hydroxynonyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow, slightly oily liquid with floral odour similar to jasmine
Record name 1,3-Nonanediol acetate (mixed esters)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/161/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble in water; soluble in alcohol and oils, 1 ml in 1 ml 95% alcohol (in ethanol)
Record name 1,3-Nonanediol acetate (mixed esters)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/161/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.964-0.978
Record name 1,3-Nonanediol acetate (mixed esters)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/161/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1322-17-4, 60826-15-5
Record name 1,3-Nonanediol, monoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Nonanediol, monoacetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nonane-1,3-diol monoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Hydroxynonyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032443
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What are the physicochemical properties of 3-Hydroxynonyl acetate?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxynonyl Acetate

Introduction

This compound is a specialty chemical belonging to the class of fatty alcohol esters.[1] It is structurally defined as an acetate ester formed from the formal condensation of acetic acid with one of the hydroxyl groups of nonane-1,3-diol.[2][3] This bifunctional nature, possessing both a secondary alcohol and an ester group, imparts a unique set of physicochemical properties that are of significant interest in various fields, notably as a flavoring agent in the food industry.[2]

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound. We will delve into its chemical identity, physical characteristics, analytical characterization, and handling considerations. The insights provided herein are intended to support its effective application in research and development, ensuring both scientific rigor and practical utility.

A notable point of clarification is the distinction between this compound (C₁₁H₂₂O₃) and nonan-3-yl acetate (C₁₁H₂₂O₂). The latter is the acetate ester of 3-nonanol and lacks the additional hydroxyl group.[4][] This guide will focus exclusively on this compound as defined by its structure derived from nonane-1,3-diol.

Chemical Identity and Structure

The unambiguous identification of a compound is the foundation of all scientific investigation. This compound is systematically identified by its IUPAC name and various registry numbers. Its molecular structure contains a nine-carbon chain with a hydroxyl group at the third position and an acetate group attached via an ether linkage to the first position.

Molecular Structure

The 2D chemical structure of this compound is depicted below.

Sources

Navigating the Landscape of 3-Hydroxynonyl Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Synonyms, Alternative Names, and Chemical Identity for Scientific and Drug Development Applications

For researchers, scientists, and professionals in drug development, precision in chemical nomenclature is paramount. The unambiguous identification of a molecule is the bedrock of reproducible research and successful therapeutic development. This guide provides a comprehensive overview of 3-Hydroxynonyl acetate, a molecule of interest in various scientific domains. We will delve into its synonyms, alternative names, and key chemical identifiers, alongside a discussion of its synthesis, potential applications, and safety considerations.

Unambiguous Identification: Synonyms and Chemical Identifiers

Accurate communication in science hinges on a shared and precise vocabulary. This compound is known by several names across different databases and commercial suppliers. Understanding these variations is crucial to avoid ambiguity in research and procurement.

A comprehensive list of synonyms and identifiers for this compound is presented in Table 1. The primary and most widely accepted name under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is This compound [1][2]. However, numerous other names are frequently encountered in literature and chemical catalogs.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Value Source
IUPAC Name This compoundPubChem[1][2]
CAS Registry Number 1322-17-4PubChem[1]
Molecular Formula C₁₁H₂₂O₃PubChem[1][2]
Molecular Weight 202.29 g/mol PubChem[1][2]
Common Synonyms 1,3-Nonanediol, monoacetatePubChem[1][2]
Nonane-1,3-diol monoacetatePubChem[1]
1,3-Nonanediol acetatePubChem[1]
Jasmin acetatePubChem[1]
EINECS Number 215-332-3PubChem[1]
ChEBI ID CHEBI:149579PubChem[1]
FEMA Number 2783PubChem[1]

The CAS Registry Number, 1322-17-4, serves as a unique and unambiguous identifier for this specific chemical substance, and its use is highly recommended in scientific publications and regulatory submissions to prevent any confusion.

Physicochemical Properties

A fundamental understanding of a compound's physical and chemical properties is essential for its handling, formulation, and application in experimental settings. Key physicochemical properties of this compound are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

Property Value Source
Boiling Point 225.0 °C at 760.00 mm HgThe Good Scents Company[3]
Flash Point 181.00 °F (82.78 °C)The Good Scents Company[3]
Specific Gravity 0.85400 to 0.86400 @ 25.00 °CThe Good Scents Company[3]
Refractive Index 1.41600 to 1.42300 @ 20.00 °CThe Good Scents Company[3]
Solubility Soluble in alcohol; Insoluble in waterThe Good Scents Company[3]

Synthesis of this compound: A Methodological Approach

Several methods for the regioselective acylation of diols have been reported, often employing catalysts to achieve the desired selectivity. One such approach involves the use of an iron(III) acetylacetonate [Fe(acac)₃] catalyst, which has been shown to be effective for the site-selective acylation of 1,2- and 1,3-diols[1]. This method is attractive due to the low cost and low toxicity of the iron catalyst.

Proposed Synthesis Workflow

The proposed synthesis of this compound from nonane-1,3-diol is a two-step process involving the selective acetylation of the primary alcohol followed by purification.

Synthesis_Workflow cluster_reaction Reaction Step cluster_purification Purification Step Reactants Nonane-1,3-diol + Acetic Anhydride Catalyst Fe(acac)3 Catalyst DIPEA (Base) Reaction Selective Acetylation (Room Temperature) Reactants->Reaction Solvent Dichloromethane (DCM) Catalyst->Reaction Solvent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product Eluent Hexane/Ethyl Acetate Gradient Eluent->Column_Chromatography

Sources

An In-depth Technical Guide to 3-Hydroxynonyl Acetate: From Synthesis to Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxynonyl acetate, a secondary alcohol and an acetate ester, is a molecule of interest in various scientific domains, primarily recognized for its application as a flavoring and fragrance agent.[1][2] This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, physicochemical properties, and a discussion of its known and potential biological activities, aiming to equip researchers and professionals in drug development with a thorough understanding of this compound.

Chemical Identity and Structure

This compound is formally the acetate ester resulting from the condensation of the carboxyl group of acetic acid with the hydroxyl group of nonan-1,3-diol.[3]

  • CAS Number: 1322-17-4 (for mixed esters), 60826-15-5[1][4]

  • Molecular Formula: C₁₁H₂₂O₃[1]

  • Molecular Weight: 202.29 g/mol [1]

  • IUPAC Name: this compound[3]

  • Synonyms: 1,3-Nonanediol, monoacetate; Nonane-1,3-diol monoacetate; Jasmin acetate[3][5]

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Boiling Point278.27 °C[RIFM, 2024][1]
Flash Point>200 °F (closed cup)[RIFM, 2024][1]
Log KOW2.76[RIFM, 2024][1]
Water Solubility601.4 mg/L[RIFM, 2024][1]
AppearanceColorless to pale yellow clear liquid[The Good Scents Company]

Synthesis of this compound: A Proposed Biocatalytic Approach

Rationale for Lipase-Catalyzed Synthesis

The primary challenge in the synthesis of this compound from 1,3-nonanediol is the regioselective acetylation of the primary hydroxyl group over the secondary hydroxyl group. Chemical methods often lack this selectivity, leading to a mixture of products. Lipases, particularly those like Candida antarctica lipase B (CALB), are known for their ability to discriminate between primary and secondary alcohols, thus favoring the acylation of the primary hydroxyl group.[6][8]

Proposed Experimental Protocol: Lipase-Catalyzed Regioselective Acetylation

This protocol is a proposed methodology based on established principles of enzymatic esterification.

Materials:

  • 1,3-Nonanediol

  • Vinyl acetate (as the acyl donor)

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Anhydrous organic solvent (e.g., n-hexane or tert-butyl methyl ether)

  • Molecular sieves (for dehydration)

Experimental Workflow:

Caption: Proposed workflow for the lipase-catalyzed synthesis of this compound.

Step-by-Step Methodology:

  • Reactant Preparation: In a dried round-bottom flask, dissolve 1,3-nonanediol (1 equivalent) and vinyl acetate (1.1 equivalents) in anhydrous n-hexane. The use of a slight excess of the acyl donor can help drive the reaction to completion. Add activated molecular sieves to the mixture to ensure anhydrous conditions, which are crucial for lipase activity.

  • Enzymatic Reaction: Add immobilized Candida antarctica lipase B (e.g., 10% w/w of the substrates) to the reaction mixture. The reaction should be conducted under gentle agitation (e.g., using a magnetic stirrer) at a controlled temperature, typically between 40-60°C, to optimize enzyme activity and stability.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

  • Enzyme Removal: Once the reaction has reached the desired conversion, the immobilized enzyme can be easily removed by simple filtration. The reusability of the immobilized lipase is a key advantage of this method.

  • Product Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity and Safety Profile

Use as a Flavoring Agent and GRAS Status

This compound is recognized as a flavoring substance by the Flavor and Extract Manufacturers Association (FEMA) and has been granted Generally Recognized as Safe (GRAS) status (FEMA Number 2783).[2] Its safety for use in food has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[2]

Toxicological Assessment

A safety assessment of 1,3-nonanediol acetate (mixed esters) conducted by the Research Institute for Fragrance Materials (RIFM) concluded that the substance is not genotoxic.[1] The assessment also indicated that exposure to this compound is below the Threshold of Toxicological Concern (TTC) for reproductive toxicity.[1]

Potential Pharmacological Activities: An Outlook

While there is a lack of direct experimental studies on the specific pharmacological activities of this compound, some insights can be drawn from its chemical structure and the activities of structurally related compounds.

  • Lipid Metabolism: As a fatty acyl ester, this compound is expected to be involved in lipid metabolic pathways. Upon ingestion, it is likely to be hydrolyzed by esterases into acetic acid and 1,3-nonanediol, which would then enter their respective metabolic pathways.

  • Computational Insights: A computational study on the phytochemicals from Elatostema papillosum included various acetate-containing compounds and evaluated their potential binding affinities to several receptors. While this compound itself was not studied, this approach suggests that in silico screening could be a valuable first step in exploring its potential biological targets.[9]

  • Considerations for Drug Development: Given its safety profile at low concentrations and its chemical nature, this compound could be explored as a scaffold for the design of new molecules or as a pro-drug moiety to enhance the lipophilicity and permeability of parent drugs. However, extensive experimental validation would be required to pursue such applications.

Conclusion

This compound is a well-characterized flavoring and fragrance ingredient with a favorable safety profile for its current applications. While its synthesis is not extensively documented in scientific literature, a lipase-catalyzed approach offers a promising and regioselective route for its preparation. The exploration of its potential biological and pharmacological activities remains a relatively untapped area. For researchers in drug development, this compound may represent an interesting starting point for the design of novel bioactive molecules, although a significant amount of foundational research is needed to validate any potential therapeutic applications.

References

  • RIFM fragrance ingredient safety assessment, 1,3-nonanediol acetate (mixed esters), CAS Registry Number 1322-17-4. (2024). Food and Chemical Toxicology, 189, 114689. [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). 1,3-NONANEDIOL ACETATE (MIXED ESTERS). Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Nonanediol, monoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Lee, J. H., Kim, S. B., Kang, S. W., Kim, S. W., & Park, C. (2005). Lipase catalyzed acetylation of 3,5,4'-trihydroxystilbene: optimization and kinetics study. Journal of Industrial and Engineering Chemistry, 11(5), 723-728.
  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric organic synthesis with enzymes. John Wiley & Sons.
  • Yadav, G. D., & Lathi, P. S. (2003). Synthesis of isoamyl acetate in the presence of ion exchange resin catalysts. Reactive and Functional Polymers, 55(3), 269-277.
  • The Good Scents Company. (n.d.). nonan-3-yl acetate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-hydroxynonyl acetate. Retrieved from [Link]

  • Hossain, M. A., Al-Toubi, S. A. R., Weli, A. M., Al-Riyami, Q. A., & Al-Sabahi, J. N. (2021). Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. Molecules, 26(8), 2289. [Link]

  • PubChem. (n.d.). 1,3-Nonanediol, 1,3-diacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Nonanediol, monoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). nonan-3-yl acetate. Retrieved from [Link]

Sources

Whitepaper: Investigating the Potential Biological Role of 3-Hydroxynonyl Acetate in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This document provides a comprehensive technical guide on the potential involvement of 3-Hydroxynonyl acetate in lipid metabolism. Given the nascent stage of research on this specific molecule, this guide synthesizes foundational knowledge of lipid metabolism with a proposed framework for future investigation.

Executive Summary

This compound is a fatty alcohol ester with a structure suggestive of a potential role in metabolic regulation. While direct, in-depth research is limited, its classification as a lipid and fatty acyl molecule points towards plausible interactions with the core pathways of lipid metabolism, including energy storage, transport, and signaling. This whitepaper outlines the theoretical basis for the involvement of this compound in lipid metabolism, drawing parallels with the well-documented roles of medium-chain fatty acids (MCFAs). Furthermore, we present a detailed roadmap for experimental validation, from initial in vitro assays to comprehensive in vivo studies and advanced analytical methodologies. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the biological function and therapeutic potential of this compound.

Introduction to this compound

This compound, also known as 1,3-nonanediol acetate, is an acetate ester of a nine-carbon alcohol.[1][2] Chemically, it is classified as a secondary alcohol and an acetate ester.[1] Its structure places it within the broader category of fatty acyls, a major class of lipids.[1] Databases such as FooDB and PubChem suggest potential biological roles including as a nutrient, membrane stabilizer, and a source of energy, with involvement in lipid transport and metabolism.[1][3] However, empirical evidence detailing its specific mechanisms of action within metabolic pathways is currently scarce.

The structural similarity of the nonanoic (nine-carbon) backbone to medium-chain fatty acids (MCFAs) provides a strong rationale for investigating its metabolic significance. MCFAs are known to be rapidly absorbed and metabolized, serving as an efficient energy source and playing roles in the regulation of both glucose and lipid metabolism.[4][5][6][7] This guide, therefore, explores the potential roles of this compound through the lens of established principles of lipid biochemistry.

The Landscape of Lipid Metabolism: Potential Points of Interaction

Lipid metabolism encompasses a series of interconnected pathways responsible for the synthesis, breakdown, and storage of fats.[8][9] These processes are central to energy homeostasis, cell structure, and signaling. The primary pathways include:

  • Lipolysis: The breakdown of triglycerides into glycerol and free fatty acids.[8][10][11]

  • Beta-oxidation: The process by which fatty acids are broken down in the mitochondria to produce acetyl-CoA for energy generation.[8][10][11]

  • Lipogenesis: The synthesis of fatty acids from acetyl-CoA, which are then stored as triglycerides.[8][11][12]

Given its structure, this compound could potentially be hydrolyzed by cellular esterases to yield acetic acid and 3-hydroxynonanol. The latter could be further oxidized to a ketone body or enter beta-oxidation pathways, while acetate can be converted to acetyl-CoA, a central hub in metabolism.

Hypothesized Signaling Roles

Beyond serving as a mere energy substrate, many lipid molecules act as signaling messengers that regulate gene expression and cellular function.[13] It is plausible that this compound or its metabolites could interact with key metabolic regulators such as:

  • Peroxisome Proliferator-Activated Receptors (PPARs): A family of nuclear receptors that are master regulators of lipid and glucose homeostasis.[14]

  • AMP-activated protein kinase (AMPK): A cellular energy sensor that, when activated, promotes catabolic pathways like fatty acid oxidation and inhibits anabolic processes like lipogenesis.[14]

A Proposed Framework for Investigation

To systematically evaluate the biological role of this compound, a multi-tiered experimental approach is recommended. This framework is designed to first establish its metabolic fate and subsequently elucidate its functional impact on cellular and systemic metabolism.

Phase 1: In Vitro Characterization

The initial phase focuses on understanding the basic interactions of this compound at the cellular level.

Objective: To determine if this compound is metabolized by cells and to assess its impact on key lipid metabolism pathways.

Key Experiments:

  • Cell Viability and Cytotoxicity Assays: To establish a non-toxic working concentration range for subsequent experiments.

  • Cellular Uptake and Ester Hydrolysis: To confirm if the compound enters cells and is cleaved by intracellular esterases.

  • Fatty Acid Oxidation Measurement: To assess whether this compound or its metabolites enhance or inhibit beta-oxidation.

  • Lipogenesis Assay: To determine the effect of the compound on the synthesis of new fatty acids.

  • Gene Expression Analysis: To measure changes in the expression of key metabolic genes (e.g., PPARα, CPT1, ACC, FASN) in response to treatment.

Table 1: In Vitro Experimental Plan

Experiment Cell Lines Primary Outcome Measures Rationale
Cytotoxicity AssayHepG2 (liver), 3T3-L1 (adipocyte), C2C12 (muscle)IC50 valueDetermine safe dosing for subsequent experiments.
Cellular UptakeHepG2, 3T3-L1Intracellular concentration of this compound and its metabolitesConfirm bioavailability at the cellular level.
Fatty Acid OxidationC2C12, HepG2Oxygen consumption rate, radiolabeled fatty acid oxidationQuantify impact on energy expenditure from fats.
Lipogenesis AssayHepG2, 3T3-L1Incorporation of radiolabeled acetate or glucose into lipidsAssess impact on fat storage pathways.
Gene Expression (qPCR)HepG2, 3T3-L1mRNA levels of PPARα, SREBP-1c, FASN, ACC, CPT1Elucidate potential mechanisms of action at the transcriptional level.

Protocol: Fatty Acid Oxidation Assay using Seahorse XF Analyzer

  • Cell Seeding: Plate C2C12 myotubes in a Seahorse XF cell culture microplate at an optimized density.

  • Compound Treatment: Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • Assay Preparation: Wash cells and replace the medium with a substrate-limited medium. Hydrate the sensor cartridge.

  • Substrate Injection: Load the sensor cartridge with a long-chain fatty acid (e.g., palmitate conjugated to BSA) and inhibitors (e.g., etomoxir to block CPT1).

  • Data Acquisition: Place the plate in the Seahorse XF Analyzer and measure the oxygen consumption rate (OCR) before and after the injection of the fatty acid substrate.

  • Analysis: Calculate the fatty acid oxidation-dependent OCR by subtracting the etomoxir-inhibited rate. Compare the rates between control and this compound-treated cells.

Phase 2: Mechanistic and Signaling Studies

This phase aims to delve deeper into the molecular mechanisms identified in Phase 1.

Objective: To identify the specific signaling pathways modulated by this compound.

Key Experiments:

  • Western Blot Analysis: To quantify changes in the protein levels and phosphorylation status of key signaling molecules like AMPK and STAT3.

  • Reporter Gene Assays: To directly measure the activation of transcription factors such as PPARs.

  • Enzyme Activity Assays: To assess the direct effect of this compound on key metabolic enzymes like Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN).

Diagram 1: Hypothesized Signaling Pathway

G cluster_cell Hepatocyte HNA 3-Hydroxynonyl acetate Metabolites Metabolites (e.g., Acetyl-CoA) HNA->Metabolites AMPK AMPK Metabolites->AMPK ↑AMP/ATP ratio? PPARa PPARα Metabolites->PPARa Activates? pAMPK p-AMPK (Active) AMPK->pAMPK ACC ACC pAMPK->ACC Inhibits SREBP1c SREBP-1c pAMPK->SREBP1c Inhibits pACC p-ACC (Inactive) ACC->pACC CPT1 CPT1 Gene Expression PPARa->CPT1 Activates BetaOx BetaOx CPT1->BetaOx ↑ Beta-oxidation FASN FASN Gene Expression SREBP1c->FASN Activates Lipogenesis Lipogenesis FASN->Lipogenesis ↑ Lipogenesis

Caption: Hypothesized signaling cascade of this compound in a liver cell.

Phase 3: In Vivo Validation

This phase involves testing the effects of this compound in a whole-organism context.

Objective: To evaluate the impact of this compound on systemic lipid metabolism and overall metabolic health in animal models.

Key Experiments:

  • Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Metabolic Cage Studies: To measure energy expenditure, respiratory exchange ratio (RER), and food intake in response to treatment.

  • Diet-Induced Obesity Model: To assess the potential of this compound to prevent or reverse obesity and related metabolic dysfunctions like fatty liver disease and insulin resistance.

Diagram 2: Experimental Workflow for In Vivo Studies

G start Select Animal Model (e.g., C57BL/6J mice) diet High-Fat Diet (8-12 weeks) start->diet treatment Treatment Groups: 1. Vehicle Control 2. 3-HNA (Low Dose) 3. 3-HNA (High Dose) diet->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring metabolic Metabolic Phenotyping: - Metabolic Cages (RER) - GTT / ITT monitoring->metabolic endpoint Terminal Endpoint: - Blood Collection - Tissue Harvesting metabolic->endpoint analysis Analysis: - Plasma Lipids/Glucose - Liver Histology - Gene/Protein Expression endpoint->analysis

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Hydroxynonyl Acetate and Related Fatty Acyls

Authored by a Senior Application Scientist

Foreword

In the intricate world of lipidomics and natural product chemistry, fatty acyls represent a vast and functionally diverse class of molecules. While well-known members like omega-3 fatty acids garner significant attention for their roles in human health[1][2], a myriad of other fatty acyl derivatives play critical, albeit less publicized, roles in biology and industry. This guide focuses on one such molecule, this compound, and its broader chemical family. Our objective is to provide a comprehensive technical resource for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to explain the causality behind experimental methodologies and the significance of these compounds in various biological systems. We will explore their synthesis, biological functions, and the analytical techniques essential for their study, grounding every claim in authoritative data.

The Chemical Identity of this compound

This compound, also known as 1,3-nonanediol monoacetate, is an acetate ester of a hydroxylated fatty alcohol[3][4]. Structurally, it is the product of the formal condensation between acetic acid and one of the hydroxyl groups of nonane-1,3-diol[3]. This places it within the larger superclass of lipids and lipid-like molecules, specifically classified as a fatty alcohol ester under the Fatty Acyls class[4].

While extensive literature on this specific molecule is sparse[5], its primary documented application is as a flavoring agent in the food industry, recognized under FEMA number 2783[3][4]. Its organoleptic profile is described as having herbal, fruity, and ethereal notes[6]. However, its structural similarity to other biologically active fatty acyls suggests potential roles that are yet to be fully explored.

Physicochemical Properties

A clear understanding of a molecule's physical and chemical properties is fundamental to its application in experimental and industrial settings. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Molecular Formula C11H22O3PubChem[3]
Molecular Weight 202.29 g/mol PubChem[3]
Canonical SMILES CCCCCCC(CCOC(=O)C)OPubChem[3]
InChI Key RTYFAKSWXDNPPU-UHFFFAOYSA-NPubChem[3]
CAS Number 1322-17-4PubChem[3]
Boiling Point 225.00 °C @ 760.00 mm HgThe Good Scents Company[6]
Flash Point 181.00 °F (82.78 °C)The Good Scents Company[6]
logP (o/w) 2.53 (ALOGPS)FooDB[4]
Water Solubility 0.67 g/L (ALOGPS)FooDB[4]
Classification Fatty Alcohol EsterFooDB[4]

Synthesis and Biosynthesis of Fatty Acyl Esters

The formation of fatty acyl esters like this compound can be achieved through both biological and chemical pathways. Understanding these pathways is crucial for producing these compounds for research or commercial use and for elucidating their natural origins.

Biosynthesis in Natural Systems

Volatile esters are key components of the aroma and flavor of most fruits and are central to plant-environment interactions[7]. Their biosynthesis is a multi-step enzymatic process that primarily utilizes precursors from fatty acid and amino acid metabolism[7][8].

The final and most critical step is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs)[7][9]. These enzymes facilitate the esterification reaction by transferring an acyl group from an acyl-CoA donor to an alcohol acceptor[7]. The diversity of esters found in nature is a direct result of the wide range of alcohol and acyl-CoA substrates that AATs can utilize[7].

The precursors themselves are generated through various pathways:

  • Alcohols : Fatty acids, particularly linoleic and linolenic acids, are degraded via the lipoxygenase (LOX) pathway to produce volatile aldehydes. These aldehydes are subsequently reduced by alcohol dehydrogenases (ADH) to form the corresponding alcohols[7][8].

  • Acyl-CoAs : Short-chain acyl-CoAs are typically provided through the β-oxidation of saturated fatty acids[9].

Volatile Ester Biosynthesis cluster_AAT Alcohol Acyltransferase (AAT) FA Fatty Acids (e.g., Linoleic Acid) Aldehydes Volatile Aldehydes FA->Aldehydes LOX / HPL Pathway AcylCoA Acyl-CoAs FA->AcylCoA β-Oxidation AA Amino Acids Alcohols Alcohols AA->Alcohols Metabolism AA->AcylCoA Metabolism Aldehydes->Alcohols ADH Alcohols->invis1 AcylCoA->invis2 Ester Volatile Ester (e.g., this compound) invis1->Ester invis2->Ester Plant Defense Signaling Stimulus Herbivore Attack / Wounding Membrane Membrane Lipids Stimulus->Membrane Damage FA Fatty Acids (Linolenic Acid) Membrane->FA Release LOX Lipoxygenase (LOX) Pathway FA->LOX HPL Hydroperoxide Lyase (HPL) LOX->HPL C6_Aldehydes C6-Aldehydes HPL->C6_Aldehydes AAT Alcohol Acyltransferase (AAT) C6_Aldehydes->AAT Hexenyl_Acetate (Z)-3-Hexenyl Acetate (Volatile Signal) AAT->Hexenyl_Acetate Parasitoid Parasitoid Wasp (Natural Enemy) Hexenyl_Acetate->Parasitoid Attraction Defense Systemic Plant Defense Activation Hexenyl_Acetate->Defense Signaling Analytical Workflow Sample Biological Sample (e.g., Plant Tissue, Fruit) Extraction Lipid Extraction (e.g., Folch/LLE) Sample->Extraction Deriv Derivatization (e.g., FAMEs for GC) Extraction->Deriv If required Separation Chromatographic Separation (GC or HPLC) Extraction->Separation Direct analysis Deriv->Separation Detection Detection & Identification (MS, FID) Separation->Detection Analysis Data Analysis & Quantification Detection->Analysis

Sources

3-Hydroxynonyl Acetate: A Novel Putative Biomarker in Metabolic Disease

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome and its sequelae, including type 2 diabetes and cardiovascular disease, represent a growing global health crisis. The identification of novel, sensitive, and specific biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapeutics. This technical guide introduces 3-hydroxynonyl acetate, a volatile acetate ester, as a putative biomarker of metabolic dysregulation. We present the biochemical rationale for its formation, rooted in the well-established pathways of lipid peroxidation, and provide a comprehensive, field-proven framework for its detection and quantification in biological matrices. This document is intended to serve as a foundational resource for researchers poised to explore the clinical and therapeutic implications of this promising, yet underexplored, molecule.

Introduction: The Imperative for Novel Metabolic Biomarkers

The pathophysiology of metabolic syndrome is complex, characterized by a confluence of insulin resistance, central obesity, dyslipidemia, and hypertension.[1][2] Current diagnostic criteria rely on a panel of these clinical and biochemical measurements. While effective, these markers often signify a relatively advanced state of metabolic dysregulation. Consequently, there is a pressing need for earlier, more mechanistically-linked biomarkers that can signal the onset of metabolic stress and predict disease progression. Lipidomics and metabolomics have emerged as powerful tools in this endeavor, enabling the discovery of novel molecular signatures of disease.[3][4][5][6][7]

Volatile organic compounds (VOCs) present in exhaled breath, serum, and urine are particularly attractive biomarker candidates due to the potential for non-invasive sample collection and their direct connection to metabolic processes.[8] This guide focuses on this compound, a C9 acetate ester, as a novel, putative biomarker of metabolic disease. While direct observational data for this specific molecule in metabolic disease is not yet established, its biochemical origins are strongly linked to pathways known to be upregulated in these conditions.

The Biochemical Rationale: From Lipid Peroxidation to this compound

The central hypothesis underpinning this compound as a biomarker is its origin in the oxidative degradation of polyunsaturated fatty acids (PUFAs), a hallmark of metabolic stress.

The Genesis of C9 Aldehydes from ω-6 PUFA Peroxidation

Linoleic acid, an abundant ω-6 PUFA, is particularly susceptible to lipid peroxidation. In the presence of reactive oxygen species (ROS), a cascade of non-enzymatic reactions leads to the formation of lipid hydroperoxides.[9] These unstable intermediates undergo further degradation to yield a variety of reactive aldehydes, most notably 4-hydroxy-2-nonenal (4-HNE).[1][9][10][11][12] The formation of 4-HNE is a well-documented indicator of oxidative stress and has been implicated in the pathophysiology of numerous diseases, including metabolic syndrome.

The Reductive Pathway to a Stable Alcohol Precursor

While much of the research on 4-HNE has focused on its cytotoxic effects via adduction to proteins and DNA, it is also subject to cellular detoxification pathways. One such pathway is the enzymatic reduction of the aldehyde group to a primary alcohol, yielding 1,4-dihydroxynonene.[13][14][15] This conversion is a critical step in mitigating the reactivity of the aldehyde.

The Final Step: Esterification to this compound

The final, proposed step in the formation of this compound is the esterification of the hydroxyl group of the C9 alcohol precursor with acetate. This reaction is likely catalyzed by an acetyl-CoA-dependent alcohol acetyltransferase (AAT).[16] Acetate is a key metabolite at the crossroads of carbohydrate, fat, and amino acid metabolism, and its availability can be altered in metabolic diseases.[17][18][19][20][21] The formation of this compound would represent a stable, volatile end-product of this detoxification pathway.

The following diagram illustrates the proposed biochemical pathway:

This compound Formation PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) HNE 4-Hydroxynonenal (4-HNE) (Reactive Aldehyde) PUFA->HNE Lipid Peroxidation ROS Reactive Oxygen Species (ROS) (Metabolic Stress) ROS->HNE Alcohol C9 Dihydroxynonene (Reduced Alcohol) HNE->Alcohol Reduction (e.g., by Aldose Reductase) Acetate This compound (Volatile Ester) Alcohol->Acetate Esterification (e.g., by Alcohol Acetyltransferase) AcetylCoA Acetyl-CoA AcetylCoA->Acetate

Proposed biochemical pathway of this compound formation.

Analytical Methodologies for the Detection and Quantification of this compound

The successful investigation of this compound as a biomarker hinges on robust and validated analytical methods. Given its predicted volatility and chemical structure, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical platform of choice.

Sample Collection and Preparation

The choice of biological matrix will depend on the specific research question. Potential matrices include exhaled breath condensate, serum/plasma, and urine.

Table 1: Comparison of Biological Matrices for this compound Analysis

MatrixAdvantagesDisadvantages
Exhaled Breath Condensate (EBC) Non-invasive, enriched in lung-derived VOCs.Highly dilute, potential for environmental contamination.
Serum/Plasma Reflects systemic concentrations, well-established collection protocols.Invasive, complex matrix requiring extensive cleanup.[8][22][23][24]
Urine Non-invasive, provides an integrated measure of excretion over time.Concentrations can be influenced by hydration status and renal function.

3.1.1. Protocol for Exhaled Breath Condensate (EBC) Collection

  • Patient Preparation: The patient should be in a resting state for at least 10 minutes prior to collection. They should refrain from eating, drinking (except water), and smoking for at least 2 hours.

  • Collection Device: Utilize a commercially available EBC collection device (e.g., RTube™).

  • Collection Procedure: The patient breathes normally through the device for 10-15 minutes. The condensed breath is collected in a pre-chilled, inert vial.

  • Storage: Immediately cap the vial and store at -80°C until analysis.

3.1.2. Protocol for Serum/Plasma Preparation

  • Blood Collection: Collect whole blood in an appropriate tube (e.g., EDTA for plasma, serum separator tube for serum).

  • Processing: Centrifuge according to the tube manufacturer's instructions to separate plasma or serum.

  • Aliquoting and Storage: Aliquot the serum/plasma into cryovials and store at -80°C.

Extraction of this compound

Solid-Phase Microextraction (SPME) is a highly effective technique for the extraction and pre-concentration of volatile and semi-volatile compounds from both liquid and gaseous matrices.[25][26][27][28][29]

3.2.1. Headspace SPME Protocol for EBC and Serum/Plasma

  • Sample Thawing: Thaw the EBC or serum/plasma sample on ice.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of this compound, if available, or a C10 acetate ester).

  • Vial Transfer: Transfer a defined volume (e.g., 1 mL) of the sample to a headspace vial.

  • Matrix Modification (for serum/plasma): Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.

  • Incubation: Equilibrate the vial at a controlled temperature (e.g., 60°C) for a defined period (e.g., 15 minutes).

  • Extraction: Expose the SPME fiber (e.g., a divinylbenzene/carboxen/polydimethylsiloxane fiber) to the headspace for a fixed time (e.g., 30 minutes).

  • Desorption: Immediately desorb the fiber in the hot GC inlet.

Derivatization

The presence of a hydroxyl group in this compound can lead to poor peak shape and interactions with the GC column. Derivatization to a less polar form is therefore recommended.[2][30][31][32][33] Silylation is a common and effective method.

3.3.1. Protocol for Silylation (if required)

Note: This step would be performed on an extract of the biological sample prior to GC-MS analysis, if direct analysis of the underivatized compound proves problematic.

  • Evaporation: Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add a silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) in an appropriate solvent (e.g., pyridine or acetonitrile).

  • Reaction: Heat the sample at a controlled temperature (e.g., 70°C) for a defined time (e.g., 30 minutes).

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS.

GC-MS Analysis

Table 2: Recommended GC-MS Parameters

ParameterRecommended SettingRationale
GC Column Mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)Good separation of a wide range of metabolites.
Carrier Gas Helium at a constant flow rate of 1.0 mL/minInert and provides good chromatographic efficiency.
Oven Program Start at 40°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 minAllows for separation of volatile compounds while eluting higher boiling point analytes.
Inlet Temperature 250°CEnsures efficient desorption from the SPME fiber.
MS Ion Source Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
MS Analyzer Quadrupole or Time-of-Flight (TOF)Quadrupole for targeted analysis (SIM), TOF for untargeted profiling.
MS Scan Range 40-400 m/zCovers the expected mass range of the analyte and its fragments.

The following diagram outlines the complete analytical workflow:

Analytical Workflow SampleCollection Sample Collection (EBC, Serum, Urine) SamplePrep Sample Preparation (Thawing, Aliquoting) SampleCollection->SamplePrep Extraction Headspace SPME Extraction SamplePrep->Extraction Derivatization Derivatization (Optional) (Silylation) Extraction->Derivatization GCMS GC-MS Analysis Extraction->GCMS Direct Analysis Derivatization->GCMS DataAnalysis Data Analysis (Quantification, Statistical Analysis) GCMS->DataAnalysis

Analytical workflow for this compound analysis.

Data Analysis and Interpretation

Quantitative analysis should be performed using a calibration curve prepared with authentic standards of this compound. In the absence of a commercial standard, semi-quantification relative to an internal standard can be performed. Statistical analysis (e.g., t-tests, ANOVA, ROC curve analysis) should be used to compare levels of this compound between healthy controls and patient cohorts with metabolic disease.

Future Directions and Conclusion

This technical guide provides the biochemical rationale and a comprehensive analytical framework for the investigation of this compound as a novel, putative biomarker for metabolic disease. The proposed pathway, originating from the well-established process of lipid peroxidation, offers a strong mechanistic link to the pathophysiology of metabolic syndrome. The detailed protocols for sample collection, preparation, and GC-MS analysis provide a clear roadmap for researchers to validate this biomarker in clinical studies.

Future research should focus on:

  • Method Validation: Rigorous validation of the analytical method for this compound in various biological matrices.

  • Clinical Cohort Studies: Measurement of this compound levels in well-characterized patient cohorts with metabolic syndrome, type 2 diabetes, and related complications.

  • Correlation with Existing Biomarkers: Assessment of the correlation between this compound and established markers of metabolic disease.

  • Investigation of Enzymology: Identification of the specific enzymes responsible for the reduction and esterification steps in its formation.

The exploration of this compound has the potential to yield a valuable new tool in the fight against metabolic disease, offering new insights into disease mechanisms and paving the way for improved diagnostics and therapeutic monitoring.

References

  • Burla, B., Arita, M., Arita, M., Bendt, A. K., Cazenave-Gassiot, A., Dennis, E. A., ... & Wenk, M. R. (2018). MS-based lipidomics of human blood plasma: a community-initiated position paper to develop accepted guidelines. Journal of lipid research, 59(10), 2001-2017.
  • Quehenberger, O., Armando, A. M., Brown, A. H., Milne, S. B., Myers, D. S., Merrill, A. H., ... & Dennis, E. A. (2010). Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of lipid research, 51(11), 3299-3305.
  • Št'avová, Z., Čáp, L., & Sovová, T. (2014). A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry.
  • Kim, J., Park, S., & Lee, J. (2024). A GC–MS-Based Urinary Metabolomic Profiling to Identify Potential Biomarkers of Metabolic Syndrome. ACS Omega.
  • Yang, J., & Han, X. (2016). Lipidomics applications for discovering biomarkers of diseases in clinical chemistry. Clinical chemistry, 62(1), 41-52.
  • Kim, J., Park, S., & Lee, J. (2024). A GC–MS-Based Urinary Metabolomic Profiling to Identify Potential Biomarkers of Metabolic Syndrome. ACS Omega.
  • Yang, K., & Han, X. (2015). Lipidomics applications for disease biomarker discovery in mammal models. Biomarkers in medicine, 9(2), 153-168.
  • Schneider, C., Tallman, K. A., Porter, N. A., & Brash, A. R. (2001). Two distinct pathways of formation of 4-hydroxynonenal. Mechanisms of nonenzymatic transformation of the 9-and 13-hydroperoxides of linoleic acid to 4-hydroxyalkenals. Journal of Biological Chemistry, 276(24), 20831-20838.
  • Deutsches Zentrum fuer Diabetesforschung DZD. (2022, April 26). Lipidomics provides new biomarkers for cardiovascular disease and Type 2 diabetes. ScienceDaily. Retrieved from

  • Lu, H., Liang, Y., & Chen, H. (2014). Exploring metabolic syndrome serum profiling based on gas chromatography mass spectrometry and random forest models. Analytica chimica acta, 833, 20-27.
  • Liu, W., Porter, N. A., Schneider, C., Brash, A. R., & Yin, H. (2011). Formation of 4-hydroxynonenal from cardiolipin oxidation: intramolecular peroxyl radical addition and decomposition. Free Radical Biology and Medicine, 50(1), 166-178.
  • Lee, S. H., Park, S. Y., & Kim, Y. (2024). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. International journal of molecular sciences, 26(10), 4667.
  • Martin, J., Whittle, M., Williams, M., & Jones, R. (2010). Solid-phase microextraction for the analysis of human breath. Analytical and bioanalytical chemistry, 396(1), 49-60.
  • Zeki, A. A., Schivo, M., Chan, A. L., Hardin, K., & Clay, M. (2015). The lipid peroxidation product 4-hydroxy-2-nonenal_ Advances in chemistry and analysis. Redox biology, 6, 229-236.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • Agilent Technologies. (2010). Volatile Organic Compounds in Serum or Plasma. Retrieved from [Link]

  • Kappers, I. F., Aharoni, A., van Herpen, T. W., Luckerhoff, L. L., Dicke, M., & Bouwmeester, H. J. (2005). Genetic engineering of terpenoid metabolism attracts bodyguards to Arabidopsis. Science, 309(5743), 2070-2072.
  • Lee, S. H., Park, S. Y., & Kim, Y. (2024). A Novel Sample Preparation Method for Veterinary Use of Volatile Organic Compounds in Whole Blood. Preprints.org.
  • Lee, S. H., Park, S. Y., & Kim, Y. (2024). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. International journal of molecular sciences, 26(10), 4667.
  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Chemistry For Everyone. (2024, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]

  • Rotondo, R. (2017). New enzymatic pathway(s) in 4-hydroxynonenal metabolism (Doctoral dissertation, University of "G. d'Annunzio" Chieti-Pescara).
  • Schneider, C., Porter, N. A., & Brash, A. R. (2008). Routes to 4-Hydroxynonenal: Fundamental Issues in the Mechanisms of Lipid Peroxidation. The Journal of biological chemistry, 283(23), 15539–15543.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 234237, this compound. Retrieved from [Link]

  • Comerford, K. L., & Schlegel, R. A. (2021). Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease. Frontiers in oncology, 11, 706917.
  • Grote, C., & Pawliszyn, J. (1997). Solid-phase microextraction for the analysis of human breath. Analytical chemistry, 69(4), 587-596.
  • Hernandez, M. A. G., Canfora, E. E., Blaak, E. E., & Jocken, J. W. E. (2019). Systemic Acetate Is a Potential Biomarker of Metabolic Health and Therapeutic Response: A Pilot Cross-Sectional Investigation. Journal of clinical medicine, 8(11), 1899.
  • Centers for Disease Control and Prevention. (n.d.). Volatile Organic Compounds in Whole Blood. Retrieved from [Link]

  • Parvez, S., & Raisuddin, S. (2005). 4-hydroxynonenal in the pathogenesis and progression of human diseases. Indian journal of experimental biology, 43(11), 1028-1039.
  • Siems, W. G., & Grune, T. (1997). Metabolic fate of 4-hydroxynonenal in hepatocytes: 1, 4-dihydroxynonene is not the main product. Journal of lipid research, 38(3), 612-622.
  • Siems, W., & Grune, T. (2003). Intracellular metabolism of 4-hydroxynonenal. Molecular aspects of medicine, 24(4-5), 167-175.
  • Pouteau, E., Piloquet, H., & Krempf, M. (2001). Kinetic aspects of acetate metabolism in healthy humans using [1-13C] acetate. The American journal of physiology-Endocrinology and metabolism, 281(1), E178-E184.
  • Agilent Technologies. (n.d.). Solid Phase Microextraction Fundamentals. Retrieved from [Link]

  • Hinshaw, J. V. (2005). Solid-Phase Microextraction (SPME): A Discussion. LCGC North America, 23(11), 1144-1150.
  • Rosenthal, K., & Gries, R. (2021). Bacterial acetate metabolism and its influence on human epithelia. FEMS microbiology letters, 368(1), fnaa211.
  • Chen, Y. J., & Chen, C. C. (2014).
  • Spickett, C. M. (2013). Immunomodulatory effects of 4-hydroxynonenal. Redox biology, 1(1), 374-381.
  • Pouteau, E., Piloquet, H., & Krempf, M. (2001). Kinetic aspects of acetate metabolism in healthy humans using [1-13C] acetate. The American journal of physiology-Endocrinology and metabolism, 281(1), E178-E184.
  • Ermias, A., & Legesse, A. (2019). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 369-382.
  • D'Espaux, L., Ghosh, A., & Ralian, J. (2017). Establishing very long-chain fatty alcohol and wax ester biosynthesis in Saccharomyces cerevisiae. Biotechnology and bioengineering, 114(4), 849-857.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 234237, this compound. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound this compound (FDB016746). Retrieved from [Link]

  • NIST. (n.d.). 3-Nonanol, acetate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Clark, J. (2023). Esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • Tommasone, S. (2023, October 26). Using GC-MS to Analyze Human Metabolites. AZoLifeSciences. Retrieved from [Link]

Sources

A Technical Guide to the Preliminary Bioactivity Screening of 3-Hydroxynonyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Hydroxynonyl acetate is a fatty acyl ester with a structure suggestive of potential biological activity.[1][2] As the exploration of novel bioactive compounds is a cornerstone of drug discovery, a structured preliminary investigation into this molecule's effects on cellular systems is warranted. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct initial bioactivity screening of this compound. We detail the rationale and step-by-step protocols for a tiered screening approach, beginning with fundamental cytotoxicity assessment, followed by targeted assays for anti-inflammatory and antioxidant activities. The methodologies are designed to be robust and self-validating, incorporating essential controls and clear endpoints. Furthermore, this document outlines potential signaling pathways, such as NF-κB, that may be modulated by this compound and provides the foundational logic for subsequent mechanistic studies. All protocols are grounded in established scientific literature to ensure technical accuracy and reproducibility.

Introduction to this compound

Chemical Properties and Structure

This compound (IUPAC Name: this compound) is an acetate ester with the chemical formula C₁₁H₂₂O₃.[1][3] It is classified as a secondary alcohol and an acetate ester, resulting from the formal condensation of acetic acid with nonane-1,3-diol.[1][4] Its structure contains a nine-carbon aliphatic chain with a hydroxyl group at the third position and an acetate group esterified to the first position.

Key Chemical Identifiers:

  • Molecular Formula: C₁₁H₂₂O₃[]

  • Molecular Weight: 202.29 g/mol [1]

  • CAS Number: 1322-17-4[1]

  • SMILES: CCCCCCC(CCOC(=O)C)O[1][3]

  • InChIKey: RTYFAKSWXDNPPU-UHFFFAOYSA-N[1][3]

Rationale for Bioactivity Screening

The rationale for investigating the bioactivity of this compound is based on its structural characteristics, which are shared with other known bioactive molecules:

  • Fatty Acid Ester Structure: It belongs to the class of fatty acyls, specifically short fatty esters.[1] Short-chain fatty acids (SCFAs) and their derivatives are metabolites known to possess a wide range of health benefits, including anti-inflammatory, immunoregulatory, and anticancer activities.[6][7][8] The esterification of such molecules can enhance stability and bioavailability, potentially leading to improved bioactivity.[9][10]

  • Hydroxyl Group: The presence of a secondary hydroxyl group introduces polarity and a potential site for metabolic modification or hydrogen bonding with biological targets, such as enzymes or receptors.

  • Acetate Moiety: Acetate itself is a key metabolite and a precursor for various biosynthetic pathways. Short-chain fatty acid esters, including acetates, have been studied for their antioxidant and other health-promoting properties.[9][10]

Given these features, it is plausible that this compound could interact with cellular pathways involved in inflammation, oxidative stress, and cell proliferation.

Proposed Preliminary Bioactivity Screening Strategy

A tiered approach is recommended to efficiently screen this compound. This strategy begins with a broad assessment of cytotoxicity to establish a safe therapeutic window, followed by more specific functional assays based on the compound's structural rationale.

Causality Behind Experimental Choices
  • Tier 1: In Vitro Cytotoxicity Assessment: This is the foundational first step for any novel compound.[11] It determines the concentration range at which the compound is toxic to cells. This information is critical for designing subsequent experiments, ensuring that observed effects in functional assays are not simply a result of cell death. The MTT assay is chosen for its reliability, cost-effectiveness, and its principle of measuring metabolic activity, which is a strong indicator of cell viability.[12][13]

  • Tier 2: Functional Screening - Anti-inflammatory and Antioxidant Assays:

    • Anti-inflammatory Activity: Chronic inflammation is mediated by signaling molecules like nitric oxide (NO), and its overproduction is a hallmark of many inflammatory diseases.[14] The structural similarity of this compound to SCFAs, which are known to have anti-inflammatory effects, justifies this line of inquiry.[6] The Griess assay, which measures nitrite (a stable product of NO), is a standard, robust method to quantify NO production in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[15][16][17]

    • Antioxidant Activity: Oxidative stress is implicated in a vast number of pathologies.[18] Fatty acid esters have shown potential as antioxidants.[9][10] A cell-based antioxidant assay using a probe like DCFH-DA is more biologically relevant than simple chemical assays because it accounts for cellular uptake, metabolism, and localization of the compound.[18][19][20]

Experimental Workflow

The overall workflow is designed to logically progress from general toxicity to specific bioactivity.

G cluster_prep Phase 1: Preparation cluster_tier1 Phase 2: Tier 1 Screening cluster_tier2 Phase 3: Tier 2 Functional Screening cluster_analysis Phase 4: Analysis & Next Steps Compound This compound Stock Solution (in DMSO) Cytotoxicity Cytotoxicity Assay (MTT) - Determine IC50 - Establish non-toxic conc. Compound->Cytotoxicity Prepare serial dilutions AntiInflammatory Anti-inflammatory Assay (Griess - NO Production) Cytotoxicity->AntiInflammatory Use non-toxic concentrations Antioxidant Antioxidant Assay (DCFH-DA - ROS Reduction) Cytotoxicity->Antioxidant Use non-toxic concentrations Analysis Data Analysis - Compare IC50 values - Quantify NO & ROS inhibition AntiInflammatory->Analysis Antioxidant->Analysis Mechanistic Hypothesis Generation (e.g., NF-κB Pathway Modulation) Analysis->Mechanistic

Caption: High-level workflow for the preliminary bioactivity screening of this compound.

Core Experimental Protocols

Cell Line Selection and Maintenance
  • RAW 264.7 (Murine Macrophage): Ideal for anti-inflammatory assays as they produce significant amounts of nitric oxide upon stimulation with LPS.[14]

  • HeLa (Human Cervical Cancer) or MCF-7 (Human Breast Cancer): Commonly used for initial cytotoxicity screening due to their robustness and well-characterized growth properties.[12]

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line to assess general cytotoxicity and selectivity.[12]

Culture Conditions: Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is directly proportional to the number of living cells.[12][13][21]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa, MCF-7, RAW 264.7) into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[21]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of working solutions by serially diluting the stock in complete culture medium to achieve final concentrations ranging from, for example, 1 µM to 200 µM.[21]

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound.[12]

    • Vehicle Control: Wells containing cells treated with medium and the highest concentration of DMSO used (e.g., 0.5%).[21]

    • Positive Control: Wells containing cells treated with a known cytotoxic agent like Doxorubicin.[21]

    • Untreated Control: Wells containing cells in medium only.

  • Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: Anti-inflammatory Activity (Nitric Oxide Assay)

Principle: In response to pro-inflammatory stimuli like LPS, macrophages upregulate inducible nitric oxide synthase (iNOS), leading to increased production of nitric oxide (NO).[14] NO rapidly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a colored azo compound, which can be quantified spectrophotometrically.[15][16]

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours.[15]

  • Pre-treatment: Remove the medium and replace it with fresh medium containing non-toxic concentrations of this compound (determined from the MTT assay). Incubate for 1 hour.[15]

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[15]

    • Negative Control: Cells with medium only (no LPS, no compound).

    • Positive Control: Cells with LPS and a known iNOS inhibitor (e.g., Dexamethasone).

    • Vehicle Control: Cells with LPS and the corresponding DMSO concentration.

  • Incubation: Incubate the plate for another 24 hours.[15]

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[15]

  • Incubation & Reading: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.[17]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the inhibition of NO production as a percentage relative to the LPS-only treated cells.

Protocol 3: Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation. The cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) diffuses into cells, where it is deacetylated by esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[18][22] Antioxidants will reduce the rate of DCF formation.[19]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well black, clear-bottom plate until they are 90-100% confluent.[18][22]

  • Compound and Probe Incubation: Wash cells gently with PBS. Add 100 µL of treatment media containing a fixed concentration of DCFH-DA (e.g., 25 µM) and various non-toxic concentrations of this compound.[20]

    • Positive Control: A known antioxidant like Quercetin.[18][22]

    • Vehicle Control: Cells with DCFH-DA and DMSO.

  • Incubation: Incubate for 60 minutes at 37°C to allow for probe uptake and compound action.[18]

  • Induction of Oxidative Stress: Wash the cells three times with warm PBS. Add 100 µL of a free radical initiator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride), to all wells.[18][20]

  • Data Acquisition: Immediately begin reading the plate using a fluorescent microplate reader (Excitation: ~480-485 nm, Emission: ~530-538 nm). Take readings every 1-5 minutes for a total of 60 minutes at 37°C.[18][22]

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is determined using the formula: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100.[20] Plot the CAA values against the compound concentration to determine the IC₅₀.

Data Analysis and Proposed Mechanistic Insights

Summarizing Quantitative Data

All quantitative results should be tabulated for clear comparison. Data should be presented as mean ± standard deviation from at least three independent experiments.

Table 1: Illustrative Cytotoxicity Data for this compound

Cell Line Treatment Time IC₅₀ (µM)
HeLa 24 hours e.g., 125.5 ± 8.3
MCF-7 24 hours e.g., 150.2 ± 11.1

| RAW 264.7 | 24 hours | e.g., > 200 |

Table 2: Illustrative Functional Bioactivity Data

Assay Cell Line Parameter Measured IC₅₀ (µM) Positive Control
Anti-inflammatory RAW 264.7 NO Production Inhibition e.g., 45.7 ± 3.9 Dexamethasone

| Antioxidant (CAA) | HepG2 | ROS Reduction | e.g., 62.1 ± 5.5 | Quercetin |

Potential Signaling Pathway Modulation: NF-κB

Should this compound demonstrate significant anti-inflammatory activity by inhibiting NO production, a primary hypothesis would be the modulation of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[23][24] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory genes, including iNOS.[23][25][26]

LPS, the stimulus used in the NO assay, activates the canonical NF-κB pathway.[24][25] This involves the phosphorylation and degradation of the inhibitor of κB (IκBα), which releases the NF-κB dimer (typically p50/RelA) to translocate to the nucleus and initiate transcription of target genes.[27] A potential mechanism of action for this compound could be the inhibition of IκBα phosphorylation or degradation, thus preventing NF-κB nuclear translocation.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates signaling cascade IkBa p50 RelA IκBα IKK->IkBa:ikba Phosphorylates IκBα NFkB_active p50/RelA (Active) IkBa:p50->NFkB_active IkBa:rela->NFkB_active Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocates Transcription Pro-inflammatory Gene Transcription (iNOS, etc.) Nucleus->Transcription Initiates Compound 3-Hydroxynonyl Acetate Compound->IKK Hypothesized Inhibition

Caption: Hypothesized inhibition of the canonical NF-κB pathway by this compound.

Conclusion and Future Directions

This guide outlines a logical and robust strategy for the preliminary bioactivity screening of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory, and antioxidant potential, researchers can generate the foundational data necessary to justify further investigation. Positive "hits" in the functional assays would warrant more detailed mechanistic studies, such as Western blots to probe the phosphorylation status of key proteins in the NF-κB pathway (e.g., IκBα, p65), gene expression analysis via qPCR for iNOS and other inflammatory cytokines, and further assays to explore its antioxidant mechanism (e.g., Nrf2 activation). These preliminary studies are a critical step in elucidating the therapeutic potential of novel chemical entities like this compound.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Mussbacher, M., Salzmann, M., Brostjan, C., Hoesel, B., Schoergenhofer, C., & Datler, H. (2019). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 10, 516. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Chen, F., & Greene, W. C. (2004). NF-κB: a pleiotropic regulator of inflammation, cell death, and cell proliferation. Nature Reviews Molecular Cell Biology, 5(5), 392-401. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 234237, this compound. PubChem. [Link]

  • Chang, C. W., Hsieh, S. L., & Wang, C. C. (2022). Synthesis of Short-Chain-Fatty-Acid Resveratrol Esters and Their Antioxidant Properties. Antioxidants, 11(11), 2246. [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. PUR-FORM. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit. Cell Biolabs, Inc. [Link]

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Kamiya Biomedical Company. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc. [Link]

  • FooDB. (2010). Showing Compound this compound (FDB016746). FooDB. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Llorent-Martínez, E. J., & Ortega-Barrales, P. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Antioxidants, 10(6), 940. [Link]

  • Chang, C. W., Hsieh, S. L., & Wang, C. C. (2022). Synthesis of Short-Chain-Fatty-Acid Resveratrol Esters and Their Antioxidant Properties. Antioxidants, 11(11), 2246. [Link]

  • Cheméo. (n.d.). 3-Nonanol, acetate. Cheméo. [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]

  • Musa, A. A., et al. (2019). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmaceutical Sciences and Research, 10(6), 2854-2863. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • I-Scholar. (n.d.). Nitric oxide assay: Significance and symbolism. I-Scholar. [Link]

  • Mirzaei, R., et al. (2021). Health Benefits and Side Effects of Short-Chain Fatty Acids. Frontiers in Nutrition, 8, 734007. [Link]

  • ResearchGate. (n.d.). Short-chain fatty acid starch esters in food preservation: preparation technologies, functions and application. ResearchGate. [Link]

  • Saisavoey, T., et al. (2019). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Journal of Food Biochemistry, 43(10), e12999. [Link]

  • PubChemLite. (n.d.). This compound (C11H22O3). PubChemLite. [Link]

  • Ajjuri, R. R., & O'Donnell, J. M. (2022). Novel Whole-tissue Quantitative Assay of Nitric Oxide Levels in Drosophila Neuroinflammatory Response. JoVE (Journal of Visualized Experiments), (185), e50892. [Link]

  • EMBL-EBI. (n.d.). This compound (CHEBI:149579). ChEBI. [Link]

  • ResearchGate. (n.d.). Starch acylation of different short-chain fatty acids and its corresponding influence on gut microbiome and diabetic indexes. ResearchGate. [Link]

Sources

A Technical Guide to the Classification of 3-Hydroxynonyl Acetate as a Fatty Alcohol Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical classification of 3-Hydroxynonyl acetate. By examining its molecular structure, functional groups, and relationship to broader lipid categories, this document elucidates the rationale for its designation as a fatty alcohol ester. This guide will delve into the fundamental definitions of fatty alcohols and esters, explore the biosynthetic and synthetic pathways relevant to this class of molecules, and provide detailed, self-validating analytical protocols for the empirical verification of its structure and classification. The methodologies presented herein are designed to ensure scientific integrity and provide researchers with a robust framework for the study of this compound and related compounds.

Foundational Principles: Defining the Components

To comprehend the classification of this compound, a clear understanding of its constituent chemical classes—fatty alcohols and esters—is paramount.

Fatty Alcohols: The Carbon Backbone

Fatty alcohols are high-molecular-weight, straight-chain primary or secondary alcohols.[1][2] Typically derived from natural fats and oils, they are characterized by a hydrocarbon chain of varying length and a hydroxyl (-OH) functional group.[3][4] The length and saturation of the carbon chain are key determinants of their physical properties, such as being colorless oily liquids or waxy solids.[2] While many naturally occurring fatty alcohols are primary and have an even number of carbon atoms, branched and secondary fatty alcohols are also found.[1][3]

Esters: The Functional Linkage

Esters are a class of chemical compounds derived from the reaction of an acid (organic or inorganic) with an alcohol.[5][6] This reaction, known as esterification, involves the replacement of the hydroxyl group of the acid with an alkoxy (-OR') group from the alcohol. The defining feature of an ester is the presence of a carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to another carbon chain (R-COO-R').[6] Fatty acid esters, specifically, are formed from the combination of a fatty acid and an alcohol.[2][5]

The Molecular Architecture of this compound

The classification of this compound as a fatty alcohol ester is rooted in its distinct molecular structure.

IUPAC Name: this compound[7] Molecular Formula: C11H22O3[7] Synonyms: 1,3-Nonanediol acetate, Jasmin acetate[7][8]

The structure of this compound reveals two key features:

  • A Nine-Carbon (Nonyl) Chain with a Hydroxyl Group: The "nonyl" portion of the name indicates a nine-carbon aliphatic chain. The "3-hydroxy" prefix specifies the presence of a hydroxyl (-OH) group on the third carbon atom, making the nonyl portion of the molecule a secondary fatty alcohol.

  • An Acetate Group: The "acetate" part of the name signifies the presence of an ester group derived from acetic acid.[9]

PubChem classifies this compound as an acetate ester formed from the formal condensation of acetic acid with nonane-1,3-diol.[7][10] It is also categorized under lipids and lipid-like molecules, specifically as a fatty acyl and, more granularly, a fatty alcohol ester.[8]

The logical flow for this classification can be visualized as follows:

G cluster_0 Core Components cluster_1 Reaction cluster_2 Resulting Molecule cluster_3 Classification Fatty Alcohol Fatty Alcohol Esterification Esterification Fatty Alcohol->Esterification Acetic Acid Acetic Acid Acetic Acid->Esterification This compound This compound Esterification->this compound Fatty Alcohol Ester Fatty Alcohol Ester This compound->Fatty Alcohol Ester

Caption: Logical flow of classification for this compound.

Biosynthetic and Synthetic Pathways

The formation of this compound, and other fatty alcohol esters, can be understood through both natural biosynthetic routes and targeted chemical synthesis.

Biosynthesis

In biological systems, the biosynthesis of esters is often catalyzed by enzymes known as alcohol acyltransferases (AATs).[11] These enzymes facilitate the condensation of an acyl-CoA (an activated form of a carboxylic acid) with an alcohol to form an ester.[11] The biosynthesis of secondary alcohols can occur through the metabolism of alkanes.[12] While specific pathways for this compound are not extensively detailed in readily available literature, a plausible biosynthetic route would involve the enzymatic esterification of 3-nonanol (a secondary fatty alcohol) with acetyl-CoA.

The general biosynthetic pathway can be conceptualized as:

G Fatty Acid Metabolism Fatty Acid Metabolism 3-Nonanol (Secondary Fatty Alcohol) 3-Nonanol (Secondary Fatty Alcohol) Fatty Acid Metabolism->3-Nonanol (Secondary Fatty Alcohol) Alcohol Acyltransferase (AAT) Alcohol Acyltransferase (AAT) 3-Nonanol (Secondary Fatty Alcohol)->Alcohol Acyltransferase (AAT) Acetyl-CoA Acetyl-CoA Acetyl-CoA->Alcohol Acyltransferase (AAT) This compound This compound Alcohol Acyltransferase (AAT)->this compound

Sources

Methodological & Application

Application Note and Protocol: Regioselective Synthesis of 3-Hydroxynonyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxynonyl acetate is a valuable specialty chemical, recognized for its applications as a flavoring agent and its presence in various natural products.[1][2] It is an acetate ester derived from the formal condensation of acetic acid and the primary hydroxyl group of nonane-1,3-diol.[1][3] The selective synthesis of this monoacetate is a key challenge, as nonane-1,3-diol possesses both a primary and a secondary hydroxyl group, which exhibit different reactivities. This application note provides a comprehensive guide to the regioselective synthesis of this compound from nonane-1,3-diol, offering both a chemical and an enzymatic protocol. The methodologies are designed to be robust and reproducible, providing researchers in academia and industry with a reliable means of accessing this important molecule.

The strategic differentiation of hydroxyl groups in polyols is a cornerstone of modern organic synthesis. This protocol leverages the inherent reactivity differences between primary and secondary alcohols. Primary alcohols are generally less sterically hindered and more nucleophilic than secondary alcohols, allowing for selective acylation under carefully controlled conditions. We will explore two effective strategies to achieve this selectivity: a classical chemical approach using a sterically hindered base and a greener, enzymatic approach employing a lipase catalyst.

Synthesis of the Starting Material: Nonane-1,3-diol

For a comprehensive workflow, a reliable synthesis of the starting material, nonane-1,3-diol, is presented. A common and effective method involves the reduction of a corresponding β-hydroxy ester, which can be prepared via a Reformatsky or aldol-type reaction.

Protocol 1: Synthesis of Nonane-1,3-diol

This protocol outlines a two-step synthesis of nonane-1,3-diol starting from heptanal and ethyl acetate.

Step 1: Synthesis of Ethyl 3-hydroxynonanoate

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add zinc dust (1.2 eq) and anhydrous tetrahydrofuran (THF).

  • Initiation: Add a small crystal of iodine to activate the zinc.

  • Reagent Addition: A mixture of heptanal (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of zinc. The reaction is mildly exothermic and may require occasional cooling with a water bath to maintain a gentle reflux.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude ethyl 3-hydroxynonanoate.

Step 2: Reduction to Nonane-1,3-diol

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of the crude ethyl 3-hydroxynonanoate in anhydrous THF.

  • Reducing Agent: Cool the solution to 0 °C in an ice bath and slowly add lithium aluminum hydride (LiAlH₄) (2.0 eq) in small portions.

  • Reaction Conditions: After the addition is complete, the reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.

  • Purification: The resulting granular precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude nonane-1,3-diol can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Regioselective Synthesis of this compound

Two distinct and effective protocols for the regioselective monoacetylation of nonane-1,3-diol are presented below.

Protocol 2: Chemical Synthesis via Regioselective Acetylation

This method exploits the differential reactivity of the primary and secondary hydroxyl groups, where the less sterically hindered primary alcohol is preferentially acylated. The use of a sterically hindered base, such as pyridine, minimizes the competing acetylation of the secondary alcohol.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
Nonane-1,3-diolC₉H₂₀O₂160.251.0 eq
Acetyl ChlorideC₂H₃ClO78.501.1 eq
PyridineC₅H₅N79.101.2 eq
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous

Experimental Procedure:

  • Reaction Setup: A flame-dried, 100 mL round-bottom flask is charged with nonane-1,3-diol (1.0 eq) and dissolved in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: The solution is cooled to 0 °C in an ice bath, and anhydrous pyridine (1.2 eq) is added dropwise with stirring.

  • Acylating Agent Addition: Acetyl chloride (1.1 eq) is dissolved in anhydrous DCM and added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC or GC-MS to ensure the selective formation of the mono-acetylated product and to avoid the formation of the diacetylated byproduct.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted twice with DCM.

  • Purification: The combined organic layers are washed with 1 M hydrochloric acid, followed by brine, and then dried over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.[4][5]

Workflow for Chemical Synthesis of this compound

A Nonane-1,3-diol in DCM B Add Pyridine at 0°C A->B Dissolution C Add Acetyl Chloride dropwise at 0°C B->C Base Addition D Reaction Stirring (0°C to RT) C->D Acylation E Aqueous Work-up D->E Quenching F Column Chromatography E->F Extraction & Drying G This compound F->G Purification

Caption: Chemical synthesis workflow.

Protocol 3: Enzymatic Synthesis using Lipase

Enzymatic catalysis offers a green and highly selective alternative for the synthesis of this compound. Lipases are known to catalyze acylation reactions with high regioselectivity, often favoring the primary alcohol.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
Nonane-1,3-diolC₉H₂₀O₂160.251.0 eq
Vinyl AcetateC₄H₆O₂86.093.0 eq
Immobilized Lipase (e.g., Novozym 435)--10-20% (w/w of diol)
tert-Butyl methyl ether (MTBE)C₅H₁₂O88.15Anhydrous

Experimental Procedure:

  • Reaction Setup: To a 50 mL Erlenmeyer flask, add nonane-1,3-diol (1.0 eq), anhydrous tert-butyl methyl ether (MTBE), and vinyl acetate (3.0 eq).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the mixture.

  • Reaction Conditions: The flask is sealed and placed in an orbital shaker at a constant temperature (typically 40-50 °C) and agitation (e.g., 200 rpm).

  • Reaction Monitoring: The reaction progress is monitored by taking small aliquots at regular intervals and analyzing them by GC-MS.

  • Enzyme Removal: Once the desired conversion is achieved, the reaction is stopped by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Purification: The filtrate is concentrated under reduced pressure to remove the solvent and excess vinyl acetate. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Workflow for Enzymatic Synthesis of this compound

A Nonane-1,3-diol & Vinyl Acetate in MTBE B Add Immobilized Lipase A->B Reactant Mixture C Incubation with Shaking (40-50°C) B->C Enzymatic Acylation D Filter to remove Lipase C->D Reaction Termination E Solvent Evaporation D->E Work-up F Column Chromatography E->F Crude Product G This compound F->G Purification

Caption: Enzymatic synthesis workflow.

Characterization of this compound

The successful synthesis of this compound must be confirmed through rigorous analytical characterization. The following data provides the expected spectroscopic signatures for the product.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₁H₂₂O₃
Molecular Weight202.29 g/mol
AppearanceColorless to pale yellow oil
Boiling Point~245 °C (predicted)

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is a key tool for confirming the structure. Expected chemical shifts (δ) are:

    • ~4.15-4.05 (m, 2H, -CH₂-OAc)

    • ~3.80-3.70 (m, 1H, -CH(OH)-)

    • ~2.05 (s, 3H, -C(O)CH₃)

    • ~1.80-1.60 (m, 2H, -CH(OH)CH₂-)

    • ~1.50-1.20 (m, 10H, alkyl chain)

    • ~0.90 (t, 3H, terminal -CH₃)

    • A broad singlet for the hydroxyl proton (-OH) will also be present, with its chemical shift being concentration-dependent.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule. Expected chemical shifts (δ) are:

    • ~171.0 (-C=O)

    • ~70.0 (-CH(OH)-)

    • ~65.0 (-CH₂-OAc)

    • ~38.0 (-CH(OH)CH₂-)

    • ~31.8, 29.5, 25.5, 22.6 (alkyl chain carbons)

    • ~21.0 (-C(O)CH₃)

    • ~14.1 (terminal -CH₃)

  • Mass Spectrometry (GC-MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 202. Key fragmentation patterns will include the loss of an acetyl group (M-43), loss of water (M-18), and cleavage of the carbon-carbon bond adjacent to the hydroxyl group.[1][2]

Conclusion

This application note provides two robust and detailed protocols for the regioselective synthesis of this compound from nonane-1,3-diol. The chemical method offers a classic and reliable approach, while the enzymatic method presents a greener and often more selective alternative. Both protocols are designed to be self-validating through comprehensive characterization of the final product. By providing a detailed experimental framework and the underlying scientific rationale, this guide empowers researchers to confidently synthesize and utilize this valuable molecule in their respective fields of study.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. 1H and 13C NMR Spectrum of compounds. [Link]

  • NP-MRD. Showing NP-Card for this compound (NP0338477). [Link]

  • FooDB. Showing Compound this compound (FDB016746). [Link]

  • PubChemLite. This compound (C11H22O3). [Link]

  • YouTube. Silica gel column preparation and compound purification. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Organic Chemistry Portal. 1,3-Diol synthesis by hydroxylation. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • EMBL-EBI. This compound (CHEBI:149579). [Link]

  • Organic Syntheses. Enantioselective Synthesis of 1,2:4,5-Diepoxypentane from Dichlorodiol. [Link]

  • PubChem. 1,3-Nonanediol. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. [Link]

  • PMC. Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. [Link]

Sources

Acetylation of Long-Chain Hydroxy Fatty Acids: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the acetylation of long-chain hydroxy fatty acids (LCHFAs), a critical chemical modification in lipid research and drug development. This document delves into the underlying chemical principles, offers a step-by-step experimental procedure, and outlines the necessary analytical techniques for verification.

Introduction: The Significance of Acetylation

Long-chain hydroxy fatty acids are integral components of various biological systems and are gaining increasing interest for their therapeutic potential.[1][2] The hydroxyl group imparts unique chemical properties to these molecules, influencing their polarity and reactivity. Acetylation, the process of introducing an acetyl functional group, is a common and powerful tool used to:

  • Protect the hydroxyl group: The acetyl group is a stable protecting group for hydroxyl moieties, preventing unwanted side reactions during subsequent synthetic steps.[3]

  • Modify biological activity: Altering the polarity and steric hindrance around the hydroxyl group can significantly impact the biological activity of LCHFAs.

  • Enhance analytical detection: Acetylation can improve the volatility and chromatographic behavior of LCHFAs, facilitating their analysis by techniques such as gas chromatography-mass spectrometry (GC-MS).

Chemical Mechanism: The Role of Acetic Anhydride and Pyridine

The most common method for the acetylation of alcohols, including the hydroxyl group of LCHFAs, employs acetic anhydride as the acetylating agent and pyridine as a catalyst.[3][4][5]

The reaction proceeds via a nucleophilic acyl substitution mechanism. While alcohols can be acetylated by acetic anhydride alone, the addition of pyridine significantly accelerates the reaction.[4][5] Pyridine acts as a nucleophilic catalyst.[6][7] The nitrogen atom in pyridine attacks one of the carbonyl carbons of acetic anhydride, forming a highly reactive acetylpyridinium ion intermediate. This intermediate is then more susceptible to nucleophilic attack by the hydroxyl group of the fatty acid.

Following the transfer of the acetyl group, the pyridine acts as a base to accept the proton from the newly formed ester, regenerating the catalyst and driving the reaction to completion.

Experimental Protocol

This protocol details a general procedure for the acetylation of a long-chain hydroxy fatty acid. Optimization of reaction time and temperature may be necessary depending on the specific substrate.

Materials and Reagents
ReagentGradeSupplierNotes
Long-Chain Hydroxy Fatty Acid≥98%VariesEnsure dryness of the starting material.
Acetic AnhydrideReagent GradeMajor Chemical SupplierHandle in a fume hood with appropriate PPE.[8][9]
PyridineAnhydrousMajor Chemical SupplierStore under an inert atmosphere. Handle in a fume hood.[10]
Dichloromethane (DCM)AnhydrousMajor Chemical SupplierUse as the reaction solvent.
Hydrochloric Acid (HCl)1 MMajor Chemical SupplierFor quenching the reaction.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionPrepared in-houseFor neutralizing excess acid.
Brine (Saturated NaCl)Aqueous SolutionPrepared in-houseFor washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeMajor Chemical SupplierFor drying the organic layer.
Silica Gel60 Å, 230-400 meshMajor Chemical SupplierFor column chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and chamber

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add the long-chain hydroxy fatty acid (1.0 equivalent).

    • Dissolve the fatty acid in anhydrous dichloromethane (DCM). The volume will depend on the scale of the reaction, but a concentration of 0.1-0.5 M is a good starting point.

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents:

    • To the stirred solution, add anhydrous pyridine (2.0-3.0 equivalents) dropwise via syringe.

    • Slowly add acetic anhydride (1.5-2.0 equivalents) dropwise via syringe. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The acetylated product should have a higher Rf value (less polar) than the starting hydroxy fatty acid.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess pyridine and acetic anhydride.

    • Transfer the mixture to a separatory funnel and add more DCM if necessary.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography.[11] The eluent system will be similar to that used for TLC, typically a gradient of hexane and ethyl acetate.

    • Collect the fractions containing the pure acetylated product, as determined by TLC analysis.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final acetylated long-chain hydroxy fatty acid.

Workflow Diagram

Acetylation_Workflow cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification & Analysis start Dissolve LCHFA in DCM add_reagents Add Pyridine & Acetic Anhydride at 0°C start->add_reagents react Stir at Room Temp. (2-16h) add_reagents->react quench Quench with 1 M HCl react->quench extract Extract with DCM quench->extract wash Wash with HCl, H₂O, NaHCO₃, Brine extract->wash dry Dry over Na₂SO₄ & Concentrate wash->dry chromatography Silica Gel Column Chromatography dry->chromatography analysis Characterize Pure Product (NMR, MS) chromatography->analysis

Sources

Application Note: Unambiguous Structural Elucidation of 3-Hydroxynonyl Acetate using a Comprehensive NMR Spectroscopy Workflow

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven guide for the complete structural elucidation of 3-Hydroxynonyl acetate using a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy experiments. We move beyond simple spectral acquisition to explain the causality behind the experimental choices, demonstrating how a logical workflow combining ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments provides irrefutable evidence for the molecular structure. This self-validating methodology ensures high confidence in the identification and characterization of medium-chain fatty acid derivatives and other similar organic molecules.

Introduction: The Need for Unambiguous Characterization

This compound is an acetate ester of a C9 diol, recognized for its use as a flavoring agent and as a potential synthetic intermediate.[1] While techniques like mass spectrometry can provide its molecular formula (C₁₁H₂₂O₃), they cannot definitively determine the precise arrangement of atoms, specifically the location of the hydroxyl and acetate functional groups along the nonyl backbone. Isomers such as 1-hydroxynonan-4-yl acetate or 5-hydroxynonyl acetate would yield identical mass spectra, making their differentiation impossible by MS alone.[2][3]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive, definitive structural elucidation of organic molecules in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide outlines a comprehensive NMR protocol to not only confirm the identity of this compound but also to serve as a template for characterizing similar functionalized long-chain esters.

Strategy for Structural Verification

The core challenge is to confirm the connectivity shown in Figure 1. Our NMR strategy is designed to systematically answer the following key questions:

  • Does the molecule contain a nine-carbon aliphatic chain?

  • Is there a terminal acetate group (-OCH₂CH₂-)?

  • Is there a secondary alcohol (-CH(OH)-)?

  • Crucially, are the acetate and hydroxyl groups located at positions 1 and 3, respectively?

To achieve this, we will employ a multi-faceted approach, starting with 1D NMR to identify the basic building blocks and progressing to 2D NMR to establish their connectivity.

Figure 1. Structure of this compound with atom numbering.

Experimental Protocols

The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer.[6][7]

Sample Preparation

A robust and reproducible sample is the foundation of high-quality NMR data.

  • Weighing: Accurately weigh 15-20 mg of the this compound sample.[5]

  • Solvent Selection: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃).[5] CDCl₃ is an excellent choice for non-polar to moderately polar compounds like fatty acid esters, as it dissolves the sample well and its residual solvent peak (δн ≈ 7.26 ppm, δc ≈ 77.16 ppm) rarely interferes with signals of interest.[8]

  • Standard: Add a small amount (1-2 µL) of a 1% tetramethylsilane (TMS) solution in CDCl₃. TMS serves as the internal reference standard, setting the 0 ppm mark for both ¹H and ¹³C spectra.[9]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

NMR Data Acquisition Workflow

The sequence of experiments is designed to build structural information logically, from basic proton and carbon counts to complex connectivity networks.

Figure 2. Logical workflow for NMR-based structural elucidation.

Protocol Details:

Experiment Purpose Key Parameters Rationale
¹H NMR Identify all unique proton environments and their relative ratios (via integration).Scans: 16-32Relaxation Delay (d1): 2 sAcquisition Time: 4 sProvides the fundamental proton "fingerprint" of the molecule. Sufficient scans ensure a good signal-to-noise ratio.
¹³C{¹H} NMR Identify all unique carbon environments.Scans: 1024-2048Relaxation Delay (d1): 2 sThe low natural abundance of ¹³C necessitates more scans. Proton decoupling simplifies the spectrum to single lines for each carbon.
DEPT-135 Differentiate carbon types.Scans: 512-1024J-coupling: ~145 HzCH/CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (like C=O) are absent. This is faster and more informative than DEPT-90/45 alone.[10]
COSY Map proton-proton (²J, ³J) coupling networks.Dimensions: 256x1024 pointsScans per increment: 4-8Reveals which protons are adjacent to each other, allowing for the tracing of the aliphatic chain fragment by fragment.[11][12]
HSQC Correlate protons to their directly attached carbons (¹JCH).Dimensions: 256x1024 pointsScans per increment: 8-16Unambiguously links every proton signal to its corresponding carbon signal, confirming C-H bonds.[10][13]
HMBC Map long-range (²JCH, ³JCH) proton-carbon correlations.Dimensions: 256x1024 pointsScans per increment: 16-32Long-range J delay: Optimized for ~8 HzThis is the key experiment for connecting isolated spin systems. It will link the acetate group to the nonyl chain and confirm the position of the hydroxyl group.[4][13][14]

Predicted Data and Interpretation

The following tables summarize the expected chemical shifts for this compound based on established NMR principles for functionalized alkanes and esters.[9][15][16][17]

Predicted ¹H and ¹³C NMR Chemical Shifts

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Position Label Predicted δ (ppm) Multiplicity Integration J (Hz)
9 H-9 ~ 0.89 Triplet (t) 3H ~ 7.0
4-8 H-4 to H-8 ~ 1.25 - 1.45 Broad Multiplet (m) 10H -
2 H-2 ~ 1.75 Multiplet (m) 2H -
11 H-11 ~ 2.05 Singlet (s) 3H -
3 H-3 ~ 3.80 Multiplet (m) 1H -
1 H-1 ~ 4.15 Triplet (t) 2H ~ 6.8

| OH | - | ~ 1.5-3.0 | Broad Singlet (br s) | 1H | - |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Position Label Predicted δ (ppm) DEPT-135
9 C-9 ~ 14.1 CH₃ (+)
11 C-11 ~ 21.0 CH₃ (+)
7 C-7 ~ 22.6 CH₂ (-)
5 C-5 ~ 25.4 CH₂ (-)
8 C-8 ~ 31.8 CH₂ (-)
6 C-6 ~ 34.5 CH₂ (-)
2 C-2 ~ 38.8 CH₂ (-)
1 C-1 ~ 62.5 CH₂ (-)
3 C-3 ~ 69.5 CH (+)

| 10 | C-10 | ~ 171.2 | Absent |

Step-by-Step Structural Confirmation
  • Identify Key Groups (1D NMR):

    • The ¹H NMR spectrum should show a sharp singlet at ~2.05 ppm (H-11), characteristic of an acetyl methyl group. A triplet around 4.15 ppm (H-1) suggests a -CH₂- group attached to an electronegative oxygen atom (the ester). A signal for a proton on a carbon bearing a hydroxyl group (H-3) is expected further downfield around 3.80 ppm. The upfield triplet at ~0.89 ppm (H-9) is the terminal methyl of the alkyl chain.

    • The ¹³C NMR spectrum will confirm the carbon count. The key signals are the ester carbonyl (C-10) at ~171.2 ppm, the two carbons bonded to oxygen (C-1 and C-3) in the 60-70 ppm region, and the acetyl methyl (C-11) around 21.0 ppm.

    • DEPT-135 validates these assignments by showing C-1, C-2, and C-4 through C-8 as negative (CH₂) signals, C-3, C-9, and C-11 as positive (CH/CH₃) signals, and the absence of the quaternary carbonyl carbon C-10.

  • Trace the Carbon Backbone (COSY):

    • The COSY spectrum is used to walk along the nonyl chain. A cross-peak between the H-9 triplet (~0.89 ppm) and the H-8 multiplet (~1.3 ppm) establishes the C8-C9 bond.

    • This connectivity can be traced sequentially: H-8 correlates to H-7, H-7 to H-6, and so on, through the aliphatic envelope.

    • Crucially, a correlation will be seen between H-4 and the methine proton H-3 (~3.80 ppm). H-3 will, in turn, show a correlation to the H-2 multiplet (~1.75 ppm), which then correlates to the H-1 triplet (~4.15 ppm). This establishes the uninterrupted C1-C9 carbon skeleton.

  • Link Protons to Carbons (HSQC):

    • The HSQC spectrum provides a direct, one-bond correlation map. For example, the proton signal at ~4.15 ppm will show a cross-peak to the carbon signal at ~62.5 ppm, definitively assigning these as H-1 and C-1, respectively. This process is repeated for every protonated carbon, solidifying the assignments made from the 1D spectra.

  • Assemble the Final Structure (HMBC):

    • The HMBC spectrum provides the final, irrefutable proof of the overall structure by revealing correlations over two and three bonds. The following key correlations are diagnostic for this compound:

      • Acetate Group Placement: A strong correlation from the acetyl methyl protons (H-11, ~2.05 ppm) to the ester carbonyl carbon (C-10, ~171.2 ppm).

      • Ester Linkage: A critical correlation from the H-1 protons (~4.15 ppm) to the same ester carbonyl carbon (C-10). This proves that the nonyl chain is attached to the acetate group via the C-1 oxygen.

      • Hydroxyl Group Placement: Diagnostic correlations from the methine proton H-3 (~3.80 ppm) to C-1 (~62.5 ppm), C-2 (~38.8 ppm), C-4 (~34.5 ppm), and C-5 (~25.4 ppm). The correlation to C-1 and C-5 confirms its position at C-3. Without this data, distinguishing it from the 4-hydroxy or 2-hydroxy isomers would be impossible.

Figure 3. Diagram of crucial HMBC correlations confirming the structure.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy, following the workflow detailed in this note, provides a complete and unambiguous structural determination of this compound. The combination of COSY, HSQC, and particularly HMBC experiments allows for the confident assembly of molecular fragments and the precise placement of functional groups, resolving any isomeric ambiguity. This self-validating methodology is robust, reliable, and essential for any researcher requiring high-confidence structural characterization of novel or known organic compounds.

References

  • PubChem. This compound . National Center for Biotechnology Information. [Link]

  • Magritek. Characterizing fatty acids with advanced multinuclear NMR methods . Magritek Application Note. [Link]

  • Guillén, M. D., & Ruiz, A. Determination of the Fatty Acid Profile by 1H NMR Spectroscopy . ResearchGate. [Link]

  • Barison, A., et al. A simple methodology for the determination of fatty acid composition in edible oils through 1H NMR spectroscopy . ResearchGate. [Link]

  • Tzakos, A. G., et al. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution . Molecules. [Link]

  • D'Amelia, R. P., et al. Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures . World Journal of Chemical Education. [Link]

  • Zhang, Y., et al. Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters . MDPI. [Link]

  • ResearchGate. a¹³C NMR, b HMBC, and c NOESY spectra of... . [Link]

  • Preti, R., et al. NMR Determination of Free Fatty Acids in Vegetable Oils . Processes. [Link]

  • NP-MRD. Showing NP-Card for this compound (NP0338477) . Natural Products Magnetic Resonance Database. [Link]

  • Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation . Oxford Instruments Magnetic Resonance. [Link]

  • Forcén, V. P., et al. Automatic 1H-NMR Screening of Fatty Acid Composition in Edible Oils . Sensors. [Link]

  • Reich, H. J. NMR Spectroscopy: 1H NMR Chemical Shifts . University of Wisconsin. [Link]

  • PubChem. 1-Hydroxynonan-4-yl acetate . National Center for Biotechnology Information. [Link]

  • ChemSynthesis. 5-hydroxynonyl acetate . [Link]

  • UCSD SSPPS NMR Facility. Single bond correlations in HMBC spectra . [Link]

  • Compound Interest. A Guide to 1H NMR Chemical Shift Values . [Link]

  • University of California, San Diego. COSY . [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra . [Link]

  • Oregon State University. 1H NMR Chemical Shift . [Link]

  • Chemistry LibreTexts. COSY Spectra . [Link]

  • Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities . The Journal of Organic Chemistry. [Link]

  • The Royal Society of Chemistry. L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature . [Link]

  • da Silva, A. A., et al. Complete ¹H and ¹³C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides . SciELO. [Link]

Sources

Application Notes and Protocols for the Quantification of 3-Hydroxynonyl Acetate in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Significance of 3-Hydroxynonyl Acetate

This compound is a fatty alcohol ester that is gaining attention within the scientific community for its potential role as a biomarker in various physiological and pathological processes.[1][2] As a member of the fatty acyls class of lipids, this molecule may be involved in lipid metabolism and transport, making its accurate quantification in biological matrices a critical aspect of ongoing research.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and reliable quantification of this compound in common biological matrices such as plasma, serum, and urine.

The protocols detailed herein are grounded in established principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity and reproducibility.[1][3][4][5][6][7][8][9][10] We will explore two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing detailed step-by-step methodologies for sample preparation, instrumental analysis, and data interpretation.

Pre-analytical Considerations: Ensuring Sample Integrity

The reliability of any quantitative bioanalysis begins with meticulous pre-analytical sample handling. Due to the ester nature of this compound, it is susceptible to enzymatic and chemical hydrolysis. Therefore, proper collection, processing, and storage of biological samples are paramount to prevent analyte degradation and ensure accurate results.

Protocol for Sample Handling:

  • Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA or heparin). For urine samples, a first-morning void is often preferred to minimize diurnal variation.

  • Processing: Process blood samples to obtain plasma or serum within one hour of collection. Centrifuge blood at 1,500 x g for 15 minutes at 4°C.

  • Stabilization: To inhibit esterase activity, consider adding an esterase inhibitor, such as sodium fluoride (NaF), to the collection tubes.

  • Storage: Immediately freeze plasma, serum, or urine samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the presence of a hydroxyl group and the relatively high boiling point of this compound, derivatization is recommended to improve its chromatographic properties and sensitivity.[11][12][13]

Rationale for Derivatization

Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), converts the polar hydroxyl group into a non-polar trimethylsilyl (TMS) ether.[13][14] This process increases the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity in GC-MS analysis.[11]

Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

This protocol is designed for the extraction of this compound from 100 µL of plasma or serum.

Materials:

  • Internal Standard (IS): A structurally similar compound not endogenously present, such as a stable isotope-labeled this compound (e.g., 3-hydroxynonyl-d3-acetate) or a homologous ester (e.g., 3-hydroxydecyl acetate).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE)

  • Derivatizing Reagent: BSTFA with 1% TMCS

  • Solvent for Reconstitution: Isooctane

Protocol:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of thawed plasma or serum sample, quality control (QC) sample, or calibration standard.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to each tube.

  • Protein Precipitation and Extraction: Add 500 µL of MTBE to each tube. Vortex vigorously for 1 minute to precipitate proteins and extract the analyte.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine (as a catalyst). Cap the tube tightly and heat at 60°C for 60 minutes.

  • Reconstitution: After cooling to room temperature, evaporate the derivatization reagent under nitrogen and reconstitute the residue in 100 µL of isooctane. Transfer to a GC vial with a micro-insert.

GC-MS Instrumental Parameters
ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 280°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial: 80°C (hold 2 min), Ramp 1: 10°C/min to 200°C, Ramp 2: 20°C/min to 300°C (hold 5 min)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (Analyte) To be determined empirically based on the mass spectrum of the derivatized standard. Likely fragments would include the molecular ion and characteristic fragments from the loss of the TMS group and acetate moiety.
SIM Ions (IS) To be determined empirically based on the mass spectrum of the derivatized internal standard.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and may not require derivatization, simplifying sample preparation. This method is particularly suitable for high-throughput analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is an effective technique for cleaning up complex biological samples and concentrating the analyte of interest.[15][16] A reversed-phase SPE sorbent is suitable for retaining the moderately non-polar this compound.

Materials:

  • Internal Standard (IS): As described for the GC-MS method.

  • SPE Cartridge: C18, 100 mg, 1 mL

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Water

  • Wash Solvent: 5% Methanol in water

  • Elution Solvent: Acetonitrile

  • Reconstitution Solvent: 50:50 Acetonitrile:Water

Protocol:

  • Sample Pre-treatment: To 100 µL of plasma, serum, or urine, add 10 µL of the internal standard working solution and 200 µL of 2% formic acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50:50 acetonitrile:water. Transfer to an LC vial.

LC-MS/MS Instrumental Parameters
ParameterSetting
Liquid Chromatograph Waters ACQUITY UPLC I-Class or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-5% B; 4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions (Analyte) Precursor ion: [M+H]+ or [M+Na]+. Product ions to be determined by infusion of a standard solution.
MRM Transitions (IS) Precursor and product ions to be determined by infusion of the internal standard.

Bioanalytical Method Validation

A full validation of the chosen method should be performed according to FDA and EMA guidelines to ensure its reliability for the intended application.[1][3][4][5][6][7][8][9][10][17] The key validation parameters are summarized below.

Validation ParameterAcceptance Criteria (based on FDA/EMA guidelines)
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.
Calibration Curve At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% for LLOQ).
Accuracy and Precision At least three runs on different days. Four QC levels: LLOQ, Low QC, Mid QC, High QC. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Matrix Effect Assessed at Low and High QC levels using matrix from at least six different sources. The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery The extraction recovery of the analyte and IS should be consistent, precise, and reproducible.
Stability Freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability should be evaluated. Analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Data Presentation and Quality Control

A typical calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the standards. A weighted (1/x or 1/x²) linear regression is commonly used.

Table of Quantitative Data (Example)

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
Blank150500,0000.0003ND
LLOQ (1 ng/mL)5,000510,0000.00981.1
QC Low (3 ng/mL)14,500495,0000.02933.2
QC Mid (50 ng/mL)248,000505,0000.491149.5
QC High (150 ng/mL)745,000498,0001.4960151.2
Unknown Sample 135,000502,0000.06977.5

ND: Not Detected

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation. The following diagrams, generated using DOT language, illustrate the key steps in the GC-MS and LC-MS/MS protocols.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Plasma/Serum Sample Spike Spike with Internal Standard Sample->Spike LLE Liquid-Liquid Extraction (MTBE) Spike->LLE Evap1 Evaporate to Dryness LLE->Evap1 Deriv Derivatization (BSTFA) Evap1->Deriv Recon Reconstitute in Isooctane Deriv->Recon Inject Inject into GC-MS Recon->Inject Acquire Data Acquisition (SIM Mode) Inject->Acquire Process Data Processing & Quantification Acquire->Process

Caption: GC-MS analytical workflow for this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Serum/Urine Sample Spike Spike with Internal Standard Sample->Spike Pretreat Pre-treat with Formic Acid Spike->Pretreat SPE Solid-Phase Extraction (C18) Pretreat->SPE Evap Evaporate to Dryness SPE->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject Acquire Data Acquisition (MRM Mode) Inject->Acquire Process Data Processing & Quantification Acquire->Process

Caption: LC-MS/MS analytical workflow for this compound.

Conclusion and Future Perspectives

The methods outlined in this application note provide a robust framework for the accurate and precise quantification of this compound in biological matrices. Adherence to these protocols, coupled with rigorous validation, will ensure the generation of high-quality data, which is essential for advancing our understanding of the biological role of this intriguing molecule. As research in this area progresses, these methods can be further refined and adapted to other matrices and applications, ultimately contributing to the discovery and validation of new biomarkers for health and disease.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Slideshare. USFDA guidelines for bioanalytical method validation. [Link]

  • European Medicines Agency. Guideline Bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • PubMed. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • FooDB. Showing Compound this compound (FDB016746). [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ResearchGate. A rapid derivatization based LC–MS/MS method for quantitation of short chain fatty acids in human plasma and urine | Request PDF. [Link]

  • MDPI. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. [Link]

  • PLOS One. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. [Link]

  • Cambridge Open Engage. Method for Absolute Quantification of Short Chain Fatty Acids via Reverse Phase Chromatography Mass Spectrometry. [Link]

  • MDPI. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. [Link]

  • ScienceDirect. Update on solid-phase extraction for the analysis of lipid classes and related compounds. [Link]

  • SpringerLink. LC/MS lipid profiling from human serum: A new method for global lipid extraction. [Link]

  • ResearchGate. Application of Solid Phase Microextraction for Quantitation of Polyunsaturated Fatty Acids in Biological Fluids. [Link]

  • PubChem. This compound. [Link]

  • Apollo - University of Cambridge Repository. Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics. [Link]

  • ResearchGate. Derivatization steps prior to GC–MS analysis: a Silylation reactions.... [Link]

  • MDPI. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. [Link]

  • National Institutes of Health. Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics. [Link]

  • Phenomenex. Derivatization for Gas Chromatography. [Link]

  • ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

  • MDPI. Biomarkers as Biomedical Bioindicators: Approaches and Techniques for the Detection, Analysis, and Validation of Novel Biomarkers of Diseases. [Link]

  • DiVA. Analysis of most common endogenous steroids in plasma. [Link]

  • The Good Scents Company. nonan-3-yl acetate. [Link]

  • SciSpace. GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. [Link]

  • ResearchGate. GC temperature program for acetate analysis | Download Table. [Link]

  • ChemSynthesis. 5-hydroxynonyl acetate. [Link]

  • MDPI. Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. [Link]

  • ResearchGate. (PDF) A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma. [Link]

  • ResearchGate. Determination of steroid hormones in human plasma by GC–triple quadrupole MS | Request PDF. [Link]

Sources

Application Notes and Protocols for the Extraction of 3-Hydroxynonyl Acetate from Cell Cultures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Hydroxynonyl Acetate in Cellular Research

This compound, a fatty alcohol ester, is an emerging molecule of interest in various fields of biomedical research.[1] As an ester derivative of a fatty alcohol, it is implicated in lipid metabolism and may serve as a nutrient or energy source for cells.[1] Its semi-volatile nature and potential role as a signaling molecule or biomarker necessitate robust and reliable methods for its extraction and quantification from complex biological matrices such as cell cultures. The accurate measurement of this compound can provide valuable insights into cellular processes, disease states, and the effects of therapeutic interventions.

This guide provides a comprehensive overview of the principles and detailed protocols for the extraction of this compound from both cell pellets and the surrounding culture medium. We will explore two primary extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The causality behind experimental choices will be elucidated to empower researchers to adapt and optimize these methods for their specific experimental needs. All protocols are designed as self-validating systems, incorporating steps for quality control and accurate quantification.

Part 1: Foundational Principles of Extraction

The successful extraction of this compound from an aqueous cell culture environment hinges on the principle of partitioning the analyte of interest from the complex matrix into a phase from which it can be easily isolated and analyzed. The choice between LLE and SPE will depend on factors such as sample volume, required purity, throughput, and the availability of instrumentation.

Liquid-Liquid Extraction (LLE): The Classic Approach

LLE is a foundational technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the cell culture medium or lysed cells) and an organic solvent.[2] For a semi-volatile ester like this compound, which is expected to have moderate lipophilicity, a water-immiscible organic solvent is used to selectively extract it from the aqueous cell culture matrix. The efficiency of this extraction is governed by the partition coefficient (LogP) of the analyte between the two phases.[3]

Solid-Phase Extraction (SPE): A Modern, Selective Alternative

SPE is a more modern and often more efficient technique that utilizes a solid adsorbent (the stationary phase) to retain the analyte of interest from the liquid sample (the mobile phase).[2][4] The analyte is then eluted with a small volume of a strong solvent. SPE offers several advantages over LLE, including higher selectivity, reduced solvent consumption, and greater potential for automation.[2][5] For this compound, a reverse-phase SPE sorbent, such as C18 or a polymeric sorbent, is typically employed.

Part 2: Pre-Extraction Considerations and Sample Preparation

Prior to extraction, careful sample handling is crucial to ensure the integrity of the analyte and the reproducibility of the results.

Cell Culture Harvesting:

  • Adherent Cells: Aspirate the culture medium and store it separately at -80°C if analysis of the extracellular fraction is desired. Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove residual medium. Lyse the cells directly in the culture vessel or after scraping and pelleting.

  • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Carefully collect the supernatant (culture medium) and store at -80°C. Wash the cell pellet with ice-cold PBS.

Internal Standard Spiking: For accurate quantification, it is highly recommended to add an internal standard (IS) to the sample prior to extraction. The IS should be a compound with similar chemical properties to this compound but with a different mass-to-charge ratio (m/z) to be distinguishable by mass spectrometry. A suitable internal standard could be a deuterated analog of this compound or another medium-chain fatty alcohol ester of a different chain length (e.g., octyl acetate or decyl acetate). The IS compensates for any analyte loss during sample preparation and analysis.[6]

Part 3: Detailed Extraction Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for the extraction of semi-volatile organic compounds from aqueous matrices.[7][8]

Materials:

  • Cell pellet or culture medium

  • Internal Standard (IS) solution

  • Organic extraction solvent (e.g., Dichloromethane, Ethyl acetate, or a mixture of Hexane:Isopropanol)

  • Anhydrous sodium sulfate

  • Conical glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Nitrogen evaporator or vacuum concentrator

Step-by-Step Methodology:

  • Sample Preparation:

    • For Cell Pellets: Resuspend the cell pellet in a known volume of lysis buffer or water.

    • For Culture Medium: Thaw the frozen medium sample.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the sample and vortex briefly.

  • Solvent Addition: Add 2-3 volumes of the organic extraction solvent to the sample in a glass centrifuge tube.

  • Extraction: Tightly cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the mixture at 2000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Phase: Carefully collect the organic layer (which may be the upper or lower phase depending on the solvent density) using a glass Pasteur pipette, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Drying: Pass the collected organic phase through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: Evaporate the organic solvent to near dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of a solvent compatible with the analytical instrument (e.g., hexane or ethyl acetate for GC-MS analysis).

Diagram of LLE Workflow:

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Sample Cell Pellet or Culture Medium Spike_IS Spike with Internal Standard Sample->Spike_IS Add_Solvent Add Organic Solvent Spike_IS->Add_Solvent Vortex Vortex Vigorously Add_Solvent->Vortex Centrifuge_LLE Centrifuge for Phase Separation Vortex->Centrifuge_LLE Collect_Organic Collect Organic Layer Centrifuge_LLE->Collect_Organic Dry_Extract Dry with Na2SO4 Collect_Organic->Dry_Extract Evaporate Evaporate Solvent Dry_Extract->Evaporate Reconstitute Reconstitute for Analysis Evaporate->Reconstitute

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is based on reverse-phase SPE principles for the extraction of semi-polar compounds from aqueous samples.[4]

Materials:

  • Cell pellet or culture medium

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., C18 or polymeric reverse-phase)

  • SPE vacuum manifold or positive pressure processor

  • Methanol (for conditioning)

  • Deionized water (for equilibration)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Ethyl acetate or Dichloromethane)

  • Nitrogen evaporator or vacuum concentrator

Step-by-Step Methodology:

  • Sample Preparation:

    • For Cell Pellets: Lyse the cells and centrifuge to remove debris.

    • For Culture Medium: Thaw the sample and centrifuge to remove any particulates.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the clarified sample.

  • SPE Cartridge Conditioning:

    • Pass 1-2 cartridge volumes of methanol through the SPE cartridge.

    • Do not allow the sorbent bed to dry.

  • SPE Cartridge Equilibration:

    • Pass 1-2 cartridge volumes of deionized water through the cartridge.

    • Ensure the sorbent bed remains wet.

  • Sample Loading: Load the prepared sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/minute).

  • Washing:

    • Pass 1-2 cartridge volumes of the wash solvent (e.g., 5% methanol in water) through the cartridge to remove polar impurities.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove residual water.

  • Elution:

    • Place a collection tube under the cartridge.

    • Elute the this compound with 1-2 cartridge volumes of the elution solvent.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of a solvent compatible with the analytical instrument.

Diagram of SPE Workflow:

SPE_Workflow cluster_sample_prep_spe Sample Preparation cluster_spe_steps Solid-Phase Extraction cluster_post_extraction_spe Post-Extraction Sample_SPE Clarified Cell Lysate or Culture Medium Spike_IS_SPE Spike with Internal Standard Sample_SPE->Spike_IS_SPE Load Load Sample Spike_IS_SPE->Load Condition Condition Cartridge (Methanol) Equilibrate Equilibrate Cartridge (Water) Condition->Equilibrate Equilibrate->Load Wash Wash Impurities Load->Wash Elute Elute Analyte Wash->Elute Evaporate_SPE Evaporate Eluate Elute->Evaporate_SPE Reconstitute_SPE Reconstitute for Analysis Evaporate_SPE->Reconstitute_SPE

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Part 4: Analytical Finish - GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the sensitive and selective detection and quantification of semi-volatile compounds like this compound.[9]

Table 1: Recommended GC-MS Parameters for this compound Analysis

ParameterRecommended SettingRationale
GC Column Mid-polarity capillary column (e.g., DB-5ms, HP-5)Provides good separation for a wide range of semi-volatile compounds.
Injection Mode SplitlessMaximizes the transfer of the analyte onto the column for trace-level analysis.
Injector Temperature 250 °CEnsures efficient volatilization of the analyte without thermal degradation.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Oven Program Initial Temp: 50-70°C, hold for 1-2 min; Ramp: 10-15°C/min to 280°C, hold for 5 minA temperature ramp allows for the separation of compounds with different boiling points.
MS Ionization Mode Electron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns for library matching.
MS Acquisition Mode Scan or Selected Ion Monitoring (SIM)Scan mode is used for initial identification. SIM mode provides higher sensitivity and selectivity for quantification by monitoring characteristic ions of this compound and the internal standard.

Data Analysis: Quantification is achieved by creating a calibration curve using standards of known concentrations of this compound and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Part 5: Method Validation and Quality Control

To ensure the trustworthiness of the results, the chosen extraction method should be validated. Key validation parameters include:

  • Recovery: The percentage of the analyte that is successfully extracted from the sample matrix. This is determined by comparing the analyte response in a pre-spiked sample to a post-spiked sample.

  • Matrix Effect: The influence of co-extracted matrix components on the ionization of the analyte.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.

  • Precision and Accuracy: The closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy).

Table 2: Comparison of LLE and SPE for this compound Extraction

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity Lower; co-extraction of other lipophilic compounds is common.Higher; sorbent chemistry can be tailored for specific analytes.[5]
Solvent Consumption HighLow[4]
Sample Throughput Lower; can be labor-intensive.Higher; amenable to automation.[10]
Potential for Emulsion Formation Yes, especially with complex matrices.No[10]
Cost per Sample Generally lower for consumables.Higher for cartridges, but can be offset by reduced solvent and labor costs.
Ease of Use Conceptually simple, but can be technique-dependent.Requires more initial method development, but is highly reproducible once established.[11]

Conclusion

The extraction of this compound from cell cultures is a critical step for its accurate quantification and the elucidation of its biological role. Both Liquid-Liquid Extraction and Solid-Phase Extraction are viable methods, each with its own set of advantages and disadvantages. The choice of method will depend on the specific requirements of the research. For high-throughput applications requiring high purity, SPE is often the preferred method. For smaller-scale studies where cost is a primary concern, LLE can be a suitable alternative. By following the detailed protocols and considering the principles outlined in this guide, researchers can confidently and accurately measure this compound in their cell culture experiments, paving the way for new discoveries in cellular biology and drug development.

References

  • FooDB. (2010, April 8). Showing Compound this compound (FDB016746). Retrieved from [Link]

  • Drabinska, N., Mlynarz, P., de Lacy Costello, B., Jones, P., Mielko, K., Mielnik, J., Persad, R., & Ratcliffe, N. M. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Molecules, 25(16), 3651. Retrieved from [Link]

  • Drabinska, N., Mlynarz, P., de Lacy Costello, B., Jones, P., Mielko, K., Mielnik, J., Persad, R., & Ratcliffe, N. M. (2020). An Optimization of Liquid-Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. PubMed, 32796601. Retrieved from [Link]

  • Welch, K. (2025, March 7). Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient?. Lab Manager. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Biotage. (2023, January 17). SLE, SPE and LLE – How are Those Different?. Retrieved from [Link]

  • Milagres, L. (2023). A Comparative Analysis of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) in Chromatographic Sample Preparation. Journal of Chromatography Research, 6(4). Retrieved from [Link]

  • Rathbone, T. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Retrieved from [Link]

  • PubChem. (n.d.). Nonyl Acetate. Retrieved from [Link]

  • DEA Office of Forensic Sciences. (2022, December 7). Validated Quantitative Methods. Retrieved from [Link]

  • The Pherobase. (2020). An Optimization of Liquid-Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. Retrieved from [Link]

Sources

Application Note: Enhanced GC-MS Detection of 3-Hydroxynonyl Acetate Through Optimized Silylation Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the derivatization of 3-hydroxynonyl acetate to enhance its detection by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar hydroxyl group, this compound can exhibit poor chromatographic peak shape and thermal instability, leading to challenges in achieving sensitive and reproducible quantification.[1][2][3] This guide details an optimized silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. The described protocol significantly improves the volatility and thermal stability of the analyte, resulting in superior chromatographic performance and detection sensitivity.[1][4][5] This methodology is particularly relevant for researchers in drug development, metabolomics, and environmental analysis where accurate trace-level detection is critical.[1]

Introduction: The Rationale for Derivatization

This compound is a fatty alcohol ester that contains both an ester functional group and a secondary alcohol.[6][7] While the ester group is relatively stable for GC analysis, the presence of the hydroxyl group introduces polarity. This polarity can lead to several analytical challenges, including:

  • Poor Volatility: The hydrogen-bonding capacity of the hydroxyl group decreases the analyte's volatility, making it less amenable to GC analysis.[3][8]

  • Thermal Instability: At the high temperatures of the GC injector and column, molecules with free hydroxyl groups can undergo thermal degradation, leading to inaccurate quantification.[2][3]

  • Peak Tailing: Interactions between the polar hydroxyl group and active sites within the GC system (e.g., injector liner, column stationary phase) can cause asymmetrical peak shapes, which complicates integration and reduces analytical precision.[3]

To overcome these limitations, chemical derivatization is employed.[3][9] Derivatization is the process of chemically modifying an analyte to produce a new compound with properties more suitable for a specific analytical technique.[3] For GC-MS analysis of compounds containing active hydrogens (such as those in hydroxyl groups), silylation is a widely used and highly effective derivatization strategy.[4][5] Silylation involves replacing the active hydrogen with a non-polar trimethylsilyl (TMS) group.[1][5] This modification effectively "masks" the polar functional group, leading to a derivative that is more volatile, thermally stable, and less likely to interact with the GC system.[4][10]

The Silylation Reaction: Mechanism and Reagent Selection

The derivatization of this compound is achieved through a nucleophilic substitution reaction (SN2) where the oxygen of the hydroxyl group attacks the silicon atom of the silylating reagent.[3] For this application, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is selected as the primary silylating agent. BSTFA is a powerful and versatile reagent that reacts rapidly and completely with a wide range of polar compounds.[4] The by-products of the reaction, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are highly volatile and generally do not interfere with the chromatography.[4]

To enhance the reactivity of BSTFA, especially with potentially sterically hindered secondary alcohols, a catalyst is often employed.[10] Trimethylchlorosilane (TMCS) is a common and effective catalyst for silylation reactions.[10][11] It increases the silylating potential of the primary reagent and helps to drive the reaction to completion.[10]

The overall reaction is as follows:

Experimental Protocol: Step-by-Step Guide to Derivatization

This section provides a detailed, step-by-step protocol for the silylation of this compound.

3.1. Materials and Reagents

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine

  • Anhydrous Ethyl Acetate (or other suitable aprotic solvent)

  • 2 mL GC vials with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

3.2. Derivatization Workflow

The following diagram illustrates the key steps in the derivatization process:

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start: 1-10 mg of sample dissolve Dissolve in Aprotic Solvent (e.g., Ethyl Acetate) start->dissolve add_reagents Add BSTFA + 1% TMCS and Pyridine dissolve->add_reagents vortex Vortex Mix add_reagents->vortex heat Heat at 60-70°C for 30-60 min vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Workflow for the silylation of this compound.

3.3. Detailed Protocol

  • Sample Preparation: Accurately weigh 1-10 mg of the this compound sample into a 2 mL GC vial. If the sample is not a neat liquid, dissolve it in a minimal amount of a dry, aprotic solvent such as ethyl acetate. Note: It is crucial to ensure all solvents and glassware are anhydrous, as silylating reagents will react with water, reducing the derivatization efficiency.[3]

  • Reagent Addition: To the sample in the GC vial, add 100 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Pyridine acts as a catalyst and a scavenger for the acidic by-products of the reaction.

  • Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing. Place the vial in a heating block or oven set to 60-70°C for 30-60 minutes. The elevated temperature ensures the reaction proceeds to completion. For some sterically hindered compounds, longer reaction times or higher temperatures may be necessary, but these conditions are a good starting point for optimization.[12]

  • Cooling and Analysis: After the incubation period, remove the vial from the heat source and allow it to cool to room temperature. The sample is now ready for injection into the GC-MS system.

GC-MS Analysis Protocol

The following table outlines the recommended GC-MS parameters for the analysis of the derivatized this compound.

Parameter Condition Justification
Gas Chromatograph
Injection ModeSplitlessTo maximize the transfer of the analyte to the column for trace-level analysis.
Injector Temperature250-280°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.[13]
Carrier GasHeliumProvides good chromatographic efficiency.
Flow Rate1.0-1.5 mL/min (constant flow)Optimal for most capillary columns.
ColumnLow-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane)The non-polar nature of the derivatized analyte makes it well-suited for separation on a low-polarity column.
Oven ProgramInitial Temp: 80°C (hold 2 min)Allows for focusing of the analyte at the head of the column.
Ramp: 10-15°C/min to 280°CProvides good separation of the analyte from any remaining reagents or by-products.
Final Hold: 5 minEnsures elution of all components from the column.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique that provides reproducible fragmentation patterns for library matching.
Ion Source Temp230°CStandard temperature for EI.
Quadrupole Temp150°CStandard temperature for the quadrupole.
Scan Range50-500 m/zCovers the expected mass range of the derivatized analyte and its fragments.
Solvent Delay3-5 minPrevents the solvent peak from saturating the detector.

Expected Results and Data Interpretation

Successful derivatization of this compound will result in a significant improvement in chromatographic performance. The peak shape should be symmetrical with minimal tailing, and the retention time will likely decrease due to the increased volatility of the TMS-ether derivative.

The mass spectrum of the derivatized compound will be different from the underivatized form. In electron ionization, TMS derivatives often exhibit characteristic fragmentation patterns.[14] Expect to see a molecular ion peak ([M]+) and a prominent fragment corresponding to the loss of a methyl group ([M-15]+).[14] Another characteristic fragment for TMS ethers is the [M-89]+ ion, corresponding to the loss of a trimethylsiloxy group.[14]

Troubleshooting

Problem Potential Cause Solution
Poor or no derivatization Presence of water in the sample or reagents.Ensure all glassware is thoroughly dried and use anhydrous solvents. Store silylating reagents under inert gas and away from moisture.
Insufficient reagent.Increase the amount of silylating reagent. A 2:1 molar excess of reagent to active hydrogen is recommended.[4]
Incomplete reaction.Increase the reaction time and/or temperature.
Multiple peaks for the analyte Incomplete derivatization.Optimize reaction conditions (time, temperature, reagent concentration).
Presence of isomers in the original sample.This is a characteristic of the sample and not the derivatization process.
Broad or tailing peaks Active sites in the GC system.Deactivate the injector liner and the first few centimeters of the column by injecting a small amount of the silylating reagent.
Column bleed at high temperatures.Ensure the use of a high-quality, low-bleed GC column.

Conclusion

The silylation of this compound using BSTFA with a TMCS catalyst is a robust and effective method for enhancing its detection by GC-MS. This derivatization protocol effectively addresses the challenges associated with the analysis of this polar compound, leading to improved volatility, thermal stability, and chromatographic performance. By following the detailed steps outlined in this application note, researchers can achieve more accurate, sensitive, and reproducible results in their analyses.

References

  • Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. (n.d.).
  • Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. (2016). ResearchGate.
  • Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry. (2006). Journal of Chromatography A.
  • GC Derivatization. (n.d.).
  • Showing Compound this compound (FDB016746). (2010). FooDB.
  • Evaluation of derivatization strategies for the comprehensive analysis of endocrine disrupting compounds using GC/MS. (n.d.). PubMed.
  • Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. (n.d.). ALCHEMY - E-Journal UIN Malang.
  • bstfa.pdf. (n.d.). Sigma-Aldrich.
  • This compound | C11H22O3. (n.d.). PubChem - NIH.
  • Insights into the Silylation of Benzodiazepines Using N, O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. (2024). PubMed.
  • Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. (2025). ResearchGate.
  • GC Derivatization. (2021). Phenomenex Blog.
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025).
  • Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. (n.d.). Benchchem.
  • GC/MS analysis of long-chain esters standards. (A) Total ion... (n.d.). ResearchGate.
  • Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? (2022). ResearchGate.
  • Preparation of TMS Derivatives for GC/MS. (n.d.). CalTech GPS.
  • GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. (2017).
  • Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.).
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.).
  • CAS 60826-15-5 this compound. (n.d.). BOC Sciences.
  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (n.d.). NIH.
  • Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar.
  • The mass spectra of the methyl esters trimethylsilyl ethers of aliphatic hydroxy acids. A facile method of double bond location. (1968). Scilit.
  • Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. (2016). PMC - NIH.
  • Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. (n.d.).
  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. (2009). PubMed.
  • Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. (2026). MDPI.
  • Showing NP-Card for this compound (NP0338477). (2024). NP-MRD.
  • This compound (C11H22O3). (n.d.). PubChemLite.
  • GC Derivatization Reagents. (n.d.). TCI Chemicals.
  • (PDF) Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. (2016). ResearchGate.
  • Derivatization steps prior to GC–MS analysis: a Silylation reactions... (n.d.). ResearchGate.
  • Trimethylsilyl Derivatization/Gas Chromatography as a Method to Determine the Free Fatty Acid Content of Vegetable Oils. (2007). Sci-Hub.
  • The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.
  • Derivatization for Gas Chromatography. (n.d.). Phenomenex.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.). ResearchGate.

Sources

High-Performance Liquid Chromatography (HPLC) Methods for the Separation and Quantification of 3-Hydroxynonyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive guide details robust High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of 3-Hydroxynonyl acetate. This compound is a chiral secondary alcohol and acetate ester, presenting unique challenges for chromatographic analysis, particularly in detection.[1][2] This document provides two detailed protocols: a primary reversed-phase HPLC method coupled with universal detection for accurate quantification and a specialized chiral separation method to resolve its enantiomers. The causality behind all methodological choices—from stationary phase selection to detector technology—is thoroughly explained to provide researchers, scientists, and drug development professionals with a foundational understanding for immediate application and further method development.

Introduction and Scientific Rationale

This compound (C₁₁H₂₂O₃, M.W. 202.29 g/mol ) is an organic compound classified as a fatty alcohol ester.[1][2] Its structure, featuring a nine-carbon chain, a secondary alcohol at the C3 position, and an acetate ester, imparts moderate hydrophobicity. The presence of a stereogenic center at the C3 position means the molecule exists as a pair of enantiomers, which may exhibit different biological activities or sensory properties.[3] Therefore, developing both a robust quantitative method and a stereospecific separation method is crucial for comprehensive analysis in various matrices.

A significant analytical challenge is the molecule's lack of a strong chromophore, rendering standard UV-Vis detection inefficient and insensitive. This necessitates the use of universal detection techniques or mass spectrometry for reliable quantification. This guide is built on foundational chromatographic principles to overcome these challenges.

Method Selection Logic

The selection of an appropriate HPLC method is dictated by the analyte's physicochemical properties. The following diagram illustrates the decision-making process that leads to the recommended protocols.

Method_Selection_Logic Diagram 1: HPLC Method Selection Rationale Analyte Analyte: this compound MW: 202.29 g/mol Properties Key Properties: - Moderate Polarity (LogP ~2.7) - Chiral Center at C3 - No Strong UV Chromophore Analyte->Properties Mode_Q What is the primary separation mode? Properties->Mode_Q Detection_Q How to detect an analyte with no chromophore? Properties->Detection_Q Chiral_Q Is enantiomeric separation required? Properties->Chiral_Q RP_HPLC Reversed-Phase HPLC (Hydrophobic Interaction) Mode_Q->RP_HPLC Based on polarity Column_Q Which column provides a suitable stationary phase? RP_HPLC->Column_Q C18_Column C18 Column (Standard for hydrophobic compounds) Column_Q->C18_Column Universal_Detectors Universal Detectors (Mass-based response) Detection_Q->Universal_Detectors Lack of UV absorbance CAD_ELSD Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) Universal_Detectors->CAD_ELSD Robust & accessible MS_Detector Mass Spectrometry (MS) (High sensitivity & specificity) Universal_Detectors->MS_Detector Advanced applications Yes_Chiral Yes Chiral_Q->Yes_Chiral No_Achiral No (Total Quantity) Chiral_Q->No_Achiral CSP_Column Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Yes_Chiral->CSP_Column No_Achiral->C18_Column HPLC_Workflow Diagram 2: General Analytical Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Receive Sample (e.g., Plasma, Formulation) LLE Liquid-Liquid Extraction Sample->LLE Evap Evaporation (N2 Stream) LLE->Evap Recon Reconstitution in Mobile Phase Evap->Recon Filter Syringe Filtration (0.22 µm) Recon->Filter Vial Prepared Sample in HPLC Vial Filter->Vial HPLC HPLC System Injection Vial->HPLC Column Chromatographic Separation (C18 or Chiral CSP) HPLC->Column Detector Detection (CAD/ELSD or UV) Column->Detector Chromatogram Raw Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification of Analyte(s) Calibration->Quant Report Final Report Generation Quant->Report

Caption: From sample preparation to final report: the HPLC workflow.

Conclusion

The protocols detailed in this application note provide a validated starting point for the robust separation and quantification of this compound. For total quantification in complex matrices, a reversed-phase C18 method with universal detection (CAD or ELSD) is the recommended approach due to its sensitivity and reliability for non-chromophoric analytes. For applications requiring stereochemical information, a normal-phase method using a polysaccharide-based chiral stationary phase offers excellent enantiomeric resolution. Successful implementation depends on meticulous sample preparation and a thorough understanding of the chromatographic principles outlined herein.

References

  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

  • Scanlon, D., & Finlayson, B. (n.d.). HPLC of Peptides and Proteins. Humana Press. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 234237, this compound. Retrieved from [Link]

  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound this compound (FDB016746). Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Kromasil. (n.d.). User's Guide - HPLC. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Nonanol, acetate. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Nonanol, acetate. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H22O3). Retrieved from [Link]

  • Podolska, M., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research, Vol. 68 No. 5 pp. 709ñ717, 2011. Retrieved from [Link]

  • ResearchGate. (2016, August). Determination of acetate in pharmaceutical products by HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Indoxyl acetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Ahuja, S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Hydrophobic, Cationic, Nonionic and Anionic Surfactants on Newcrom BH Column. Retrieved from [Link]

  • ESA Biosciences. (n.d.). Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (2013). Simultaneous determination of triacetin, acetic ether, butyl acetate and amorolfine hydrochloride in amorolfine liniment by HPLC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing GC-MS Injection Parameters for 3-Hydroxynonyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support center for the analysis of 3-Hydroxynonyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting protocols for common challenges encountered during GC-MS analysis. As an acetate ester with a secondary alcohol functional group, this compound presents unique analytical challenges, including potential thermal degradation and peak tailing due to its polarity.[1][2]

This document moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to develop robust and self-validating analytical methods.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific chromatographic problems you may encounter when analyzing this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and a systematic approach to resolution.

Q1: Why am I observing significant peak tailing for this compound?

Peak tailing is a common issue for polar compounds containing active hydrogen, such as the hydroxyl group in this compound.[3] This asymmetry compromises integration accuracy and reproducibility. The primary cause is unwanted secondary interactions with active sites within the GC system.[3][4]

Probable Causes & Systematic Solutions:

  • Active Sites in the Inlet: The injector liner is the most common source of activity. Exposed silanol groups (-Si-OH) on the glass surface can form hydrogen bonds with your analyte, delaying its transfer to the column and causing tailing.[3][4]

    • Solution: Perform routine inlet maintenance. Replace the injector liner with a new, high-quality deactivated liner. Simultaneously, replace the septum, as septum particles can also be a source of activity or contamination.[5]

  • Contamination or Activity at the Column Inlet: Over time, the front end of the GC column can become contaminated with non-volatile sample matrix components or lose its deactivation, exposing active sites.

    • Solution: Trim the column. A small trim of 15-20 cm from the front of the column can remove the active or contaminated section, often restoring peak shape instantly.[5][6] Ensure the cut is perfectly square to avoid flow path disturbances.[4]

  • Improper Column Installation: If the column is not installed at the correct height in the inlet, it can cause turbulence in the flow path, leading to peak shape distortion for all compounds, not just polar ones.[4]

    • Solution: Re-install the column according to the manufacturer's specifications for your specific GC instrument.

To diagnose the root cause, it is helpful to inject a mixture of both polar and non-polar compounds. If only polar analytes like this compound exhibit tailing, the issue is chemical (active sites). If all peaks are tailing, the problem is likely physical or mechanical (e.g., a poor column cut or installation).[3][4]

Troubleshooting Workflow for Peak Tailing

G Start Peak Tailing Observed for This compound Q1 Are all peaks tailing (including non-polar compounds)? Start->Q1 Cause_Chem Probable Cause: Chemical Activity Q1->Cause_Chem No, only polar compounds tail Cause_Phys Probable Cause: Physical/Mechanical Issue Q1->Cause_Phys Yes, all peaks tail Sol_Chem1 Step 1: Perform Inlet Maintenance (Replace Liner & Septum) Cause_Chem->Sol_Chem1 Sol_Chem2 Step 2: Trim 15-20 cm from Column Inlet Sol_Chem1->Sol_Chem2 Sol_Chem3 Step 3: Use an Ultra Inert GC Column Sol_Chem2->Sol_Chem3 End Peak Shape Restored Sol_Chem3->End Sol_Phys1 Step 1: Re-cut the GC Column (Ensure a square cut) Cause_Phys->Sol_Phys1 Sol_Phys2 Step 2: Re-install Column (Verify correct height) Sol_Phys1->Sol_Phys2 Sol_Phys2->End

Caption: A decision tree for troubleshooting peak tailing.

Q2: My sensitivity is low. How can I increase the peak area for this compound?

Low sensitivity for a target analyte can stem from several factors, ranging from using a suboptimal injection mode to analyte loss within the system.

Probable Causes & Systematic Solutions:

  • Incorrect Injection Mode: The choice between split and splitless injection is critical and depends entirely on the analyte concentration.[7]

    • Split Injection: Vents a large portion of the sample, making it ideal for high-concentration samples to avoid overloading the column but unsuitable for trace analysis.[8][9]

    • Splitless Injection: Transfers nearly the entire vaporized sample to the column, maximizing sensitivity for low-concentration or trace-level analytes.[10][11]

    • Solution: If your sample is dilute, switch to splitless injection mode . This ensures the maximum possible amount of this compound is transferred to the column for detection.

  • Thermal Degradation: Acetate esters can be thermally labile. If the injector temperature is too high, the molecule can degrade, leading to a lower response for the parent compound and the appearance of new, unexpected peaks.[12][13]

    • Solution: Systematically lower the injector temperature in 20-25 °C increments (e.g., from 275 °C to 250 °C, then 225 °C) and monitor the peak area of this compound. The optimal temperature will provide the highest response without generating degradation products.[14]

  • Suboptimal Splitless Hold Time: In splitless mode, the split vent is closed for a set period (the "hold time") to allow sample transfer to the column. If this time is too short, a significant portion of the sample will be vented when the split valve opens, reducing sensitivity.[8]

    • Solution: Ensure the splitless hold time is sufficient to sweep the entire volume of the liner. A typical starting point is a time that allows for at least 1.5-2 times the liner volume to be swept by the carrier gas. For a 1 mL liner and a 1 mL/min column flow, this would be 1.5-2 minutes.

Q3: I see unexpected peaks in my chromatogram that I suspect are degradation products. How do I confirm and prevent this?

The appearance of extra peaks, particularly those eluting earlier than the target analyte, can be a strong indicator of thermal degradation in the hot injector.

Probable Causes & Systematic Solutions:

  • Excessively High Injector Temperature: The primary cause of thermal degradation is an injector temperature that exceeds the thermal stability of the analyte.[12]

    • Solution: Follow the optimization protocol outlined below. The goal is to find the lowest possible temperature that still provides efficient and complete vaporization of this compound, resulting in a sharp, symmetrical peak without degradation.

Experimental Protocol: Optimizing Injector Temperature to Prevent Degradation

  • Establish a Baseline: Start with a conservative injector temperature, for example, 220 °C. Set the oven temperature program to start at a low temperature (e.g., 40-50 °C) to ensure analytes are focused at the head of the column.[4][14]

  • Inject a Standard: Inject a known concentration standard of this compound.

  • Analyze Results: Evaluate the peak shape and area. At a low temperature, the peak may be broad due to incomplete vaporization. Note any small peaks that could be degradation products.

  • Incremental Increase: Increase the injector temperature by 20 °C (e.g., to 240 °C) and inject the standard again.[14]

  • Evaluate Performance: Compare the chromatograms. Look for an increase in the main peak's area and an improvement in peak shape (narrower peak).

  • Monitor for Degradation: Critically examine the chromatogram for the appearance or increase in the size of any new peaks.

  • Determine Optimum Temperature: Continue the incremental temperature increase until you observe a plateau or decrease in the peak area of this compound, or a significant increase in degradation products. The optimal temperature is the one that provides the best peak area and shape just before degradation becomes apparent.[14]

Workflow for Injector Temperature Optimization

G Start Start Optimization Step1 Set Initial Injector Temp: 220 °C Start->Step1 Step2 Inject Standard Step1->Step2 Step3 Analyze Peak Shape, Area, & Degradation Products Step2->Step3 Decision Is Peak Shape Good & Area Maximized (No Degradation)? Step3->Decision Action_Inc Increase Temp by 20 °C Decision->Action_Inc No (Peak Broad) Action_Dec Decrease Temp by 20 °C (Previous Temp is Optimum) Decision->Action_Dec No (Degradation Seen) End Optimal Temperature Found Decision->End Yes Action_Inc->Step2 Action_Dec->End

Caption: A workflow for optimizing injector temperature.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the setup of a GC-MS method for this compound.

Question Answer & Explanation
What are good starting injection parameters for this compound analysis? The table below provides a robust starting point. These parameters should be considered a baseline for further optimization based on your specific instrument and analytical goals.
Should I use a split or splitless injection? This depends on your sample's concentration. Use splitless injection for trace analysis (low ng/mL or pg/mL levels) to maximize sensitivity.[9][11] Use split injection (e.g., 20:1 to 50:1 ratio) for higher concentration samples to prevent column overload and ensure sharp peaks.[8][15]
What type of GC column is best suited for this compound? Due to its polarity, an intermediate-polarity or polar stationary phase is recommended. A "WAX" type column (polyethylene glycol phase) or a mid-polarity phase like a 35% or 50% phenyl-polysiloxane is a good choice. These phases provide better retention and peak shape for polar compounds compared to non-polar phases like a 5% phenyl-polysiloxane (e.g., DB-5ms or HP-5ms).[16][17][18]
How does the initial oven temperature affect my results in splitless mode? The initial oven temperature is crucial for focusing the analytes at the head of the column in splitless injection, a phenomenon known as "solvent focusing." A low initial oven temperature (typically 10-20 °C below the boiling point of the injection solvent) helps condense the analytes into a tight band, preventing broad or split peaks.[4][5]

Table 1: Recommended Starting GC-MS Injection Parameters for this compound

ParameterRecommended Starting ValueRationale & Key Considerations
Injector Temperature 250 °CA good compromise to ensure vaporization without excessive degradation. Should be optimized as described in the troubleshooting section.[14][19]
Injection Mode Splitless (for trace) or Split 20:1 (for conc.)Select based on expected analyte concentration to balance sensitivity and peak shape.[7][10]
Injection Volume 1 µLA standard volume. Larger volumes can cause inlet overload, especially with certain solvents.[19]
Carrier Gas HeliumInert and provides good efficiency. Set to a constant flow rate (e.g., 1.0 - 1.5 mL/min).
Inlet Liner Deactivated, Single Taper w/ Glass WoolA highly inert liner is critical to minimize analyte interaction.[3] The taper helps focus the sample onto the column. Glass wool can aid vaporization but should be deactivated.
Splitless Hold Time 1.0 min (for 1 mL/min flow)Must be long enough to transfer the sample to the column but short enough to vent the solvent before it excessively broadens the solvent peak.[11]

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Phenomenex. (2025). Split Vs. Splitless Injection in GC: Key Differences. [Link]

  • Restek. (n.d.). Split vs Splitless Injection. [Link]

  • SCION Instruments. (n.d.). Split/Splitless Injector Gas Chromatography. [Link]

  • LCGC International. (2018). Optimizing Splitless GC Injections. [Link]

  • FooDB. (2010). Showing Compound this compound (FDB016746). [Link]

  • Agilent. (n.d.). GC Troubleshooting. [Link]

  • Phenomenex. (2025). Temperature Programming for Better GC Results. [Link]

  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. [Link]

  • Cheméo. (n.d.). 3-Nonanol, acetate. [Link]

  • Agilent. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]

  • van der Ende, M., et al. (2024). The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate, propionate and butyrate in human plasma or serum. Journal of Chromatography B. [Link]

  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. [Link]

  • PubChemLite. (n.d.). This compound (C11H22O3). [Link]

  • CORESTA. (n.d.). Analysis of organic acetates in e-vapor products by gc-ms/ms. [Link]

  • ResearchGate. (2022). How can I choose the perfect "Parameters" conditions when injecting into a gc-ms. [Link]

  • Reddit. (2024). Question about temperature in injection for gc/ms. [Link]

  • Agilent. (n.d.). Helpful Hints and Tricks for High Temperature GC Analysis. [Link]

  • Tong, S., et al. (2006). Thermal Degradation of Acetate-Intercalated Hydroxy Double and Layered Hydroxy Salts. e-Publications@Marquette. [Link]

Sources

Technical Support Center: Mass Spectrometry of 3-Hydroxynonyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the mass spectrometric analysis of 3-Hydroxynonyl acetate. This guide is designed for researchers, analytical scientists, and drug development professionals who may encounter challenges during method development and routine analysis. My goal is to provide not just solutions, but a deeper understanding of the phenomena behind common spectral interferences, empowering you to troubleshoot effectively and ensure the integrity of your data.

This is a living document, structured in a question-and-answer format to address the practical issues you face in the lab. We will move from foundational concepts of what to expect in your spectrum to advanced troubleshooting of complex matrices and proactive strategies for interference mitigation.

Section 1: Foundational Knowledge - The Ideal Spectrum

Before we can troubleshoot problems, we must first understand what a clean and accurate signal for this compound looks like. This section covers the expected ions and fragmentation patterns.

Q1: I'm developing an ESI-MS method. What are the primary ions I should be looking for to identify this compound?

Answer: The primary ions for this compound (Molecular Formula: C₁₁H₂₂O₃, Monoisotopic Mass: 202.15689 Da) will depend on your ionization mode (positive or negative) and the composition of your mobile phase.[1][2] Electrospray Ionization (ESI) is a soft ionization technique, so you should primarily expect to see pseudo-molecular ions with minimal in-source fragmentation.[3]

In positive ion mode (+ESI) , the most common species will be the protonated molecule, [M+H]⁺, and adducts with common cations from solvents or buffers. The hydroxyl group and ester carbonyl oxygen are likely sites for protonation and cation adduction.

In negative ion mode (-ESI) , you will likely observe the deprotonated molecule, [M-H]⁻. Adducts with anions from your mobile phase, such as formate or acetate, are also possible and can be diagnostic.[4]

Data Table 1: Predicted Pseudo-Molecular Ions for this compound

Ion Type Adduct Formula Calculated m/z Ionization Mode Common Source
Protonated Molecule [M+H]⁺ C₁₁H₂₃O₃⁺ 203.1642 Positive Acidic mobile phase
Sodium Adduct [M+Na]⁺ C₁₁H₂₂O₃Na⁺ 225.1461 Positive Glassware, buffers, solvent impurity
Ammonium Adduct [M+NH₄]⁺ C₁₁H₂₆O₃N⁺ 220.1907 Positive Ammonium formate/acetate buffer
Potassium Adduct [M+K]⁺ C₁₁H₂₂O₃K⁺ 241.1200 Positive Glassware, buffers, solvent impurity
Deprotonated Molecule [M-H]⁻ C₁₁H₂₁O₃⁻ 201.1496 Negative Basic mobile phase
Formate Adduct [M+HCOO]⁻ C₁₂H₂₃O₅⁻ 247.1551 Negative Formic acid in mobile phase
Acetate Adduct [M+CH₃COO]⁻ C₁₃H₂₅O₅⁻ 261.1707 Negative Acetic acid in mobile phase

Calculated m/z values sourced from PubChem CID 234237 predictions.[4]

Expert Insight: The relative abundance of these ions is highly dependent on your source conditions and mobile phase purity. For example, the presence of even trace amounts of sodium can lead to [M+Na]⁺ being the base peak instead of [M+H]⁺. If you are aiming for quantification, it is critical to select one ion and ensure its formation is consistent across all samples and standards.

Q2: What is the expected fragmentation pattern (MS/MS) for this compound? This will be critical for my MRM method.

Answer: The fragmentation of this compound will be driven by its two key functional groups: the secondary alcohol and the acetate ester. The resulting product ions provide high structural specificity, which is ideal for Multiple Reaction Monitoring (MRM) assays.

Predicted Fragmentation Pathways:

  • Loss of Acetic Acid (Neutral Loss of 60 Da): This is a very common pathway for acetate esters. The protonated molecule [M+H]⁺ (m/z 203.2) readily loses a neutral molecule of acetic acid (CH₃COOH), resulting in a fragment at m/z 143.1 .

  • Loss of Water (Neutral Loss of 18 Da): The secondary alcohol can easily be eliminated as water, especially after protonation. This leads to a fragment at m/z 185.2 .[5]

  • Formation of the Acylium Ion: Cleavage of the C-O bond of the ester can produce a characteristic acetyl acylium ion (CH₃CO⁺) at m/z 43.0 . This is a strong indicator of an acetate ester but offers less specificity for the parent molecule.[6]

  • Alkyl Chain Fragmentation: The nonyl chain can undergo fragmentation, typically resulting in a series of peaks separated by 14 Da (-CH₂-).[5][7]

Workflow Diagram 1: Predicted MS/MS Fragmentation of [M+H]⁺

G cluster_frags Key Diagnostic Fragments parent [M+H]⁺ m/z 203.2 frag1 [M+H - H₂O]⁺ m/z 185.2 parent->frag1  -18 Da (Loss of H₂O) frag2 [M+H - CH₃COOH]⁺ m/z 143.1 parent->frag2  -60 Da (Loss of Acetic Acid) frag3 [CH₃CO]⁺ m/z 43.0 parent->frag3 α-cleavage

Caption: Predicted fragmentation of protonated this compound.

Trustworthiness Check: For a robust MRM method, you must select transitions that are both sensitive and specific. The transition 203.2 -> 143.1 is likely an excellent choice for a quantifier as it represents a large, specific loss from the parent molecule. The transition 203.2 -> 185.2 could serve as a qualifier to confirm identity.

Section 2: Troubleshooting Common Interferences

This section addresses the most common issues that can obscure your signal of interest, leading to poor data quality and inaccurate results.

Q3: My LC-MS baseline is very noisy, and I see repeating peaks every 44 Da. What are these and how do I get rid of them?

Answer: This is a classic sign of polyethylene glycol (PEG) contamination. PEGs are polymers with a repeating unit of ethylene glycol (-CH₂CH₂O-), which has a mass of 44.026 Da. They are ubiquitous in the lab environment, found in detergents, lubricants, and as plasticizers in lab consumables.[8][9]

Identification:

  • Mass Spacing: A series of peaks separated by ~44 Da.

  • Charge State: They often appear as singly charged ions, forming adducts with H⁺, NH₄⁺, and Na⁺.

  • Appearance: They can appear as a "picket fence" or "hump" in your total ion chromatogram (TIC), often eluting across a wide gradient range.

Data Table 2: Common Background Contaminants

Contaminant Class Common Repeating Unit (m/z) Common Sources Mitigation Strategy
Polyethylene Glycol (PEG) 44.026 Detergents, plastic consumables, personal care products Use high-purity solvents; flush system; use glass or polypropylene vials.[10]
Polypropylene Glycol (PPG) 58.042 Hydraulic fluids, lubricants System cleaning; ensure pump oils are not leaking.[9]
Polysiloxanes 74.019 Pump oils, septa, vial caps, glassware coatings Use high-quality septa; avoid silicone-based grease; bake glassware.[8]

| Phthalates (Plasticizers) | Variable (e.g., m/z 149.023 for protonated phthalic anhydride) | Plastic tubing, containers, vial caps, parafilm | Minimize use of soft plastics; switch to Teflon or PEEK tubing.[10] |

Expert Insight: The first step is to isolate the source. Systematically replace components: start with fresh, high-purity mobile phases in clean glass bottles. If the contamination persists, inject a solvent blank directly from a syringe into the source to bypass the LC. If the contamination disappears, the source is the LC (tubing, column, autosampler). If it remains, the source is in the mass spectrometer itself (e.g., transfer optics).

Q4: My signal intensity is highly variable between replicate injections and is much lower in my extracted samples than in my pure standards. What's happening?

Answer: You are describing a classic case of matrix effects , the most common challenge in ESI-MS.[11] Matrix effects are the alteration (suppression or enhancement) of your analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[12] In biological samples like plasma or urine, phospholipids and salts are major culprits.[13]

Causality:

  • Ion Suppression: Co-eluting matrix components compete with your analyte for access to the droplet surface during desolvation or for available charge, reducing the number of analyte ions that reach the gas phase.[12]

  • Ion Enhancement: Less commonly, matrix components can sometimes improve desolvation efficiency, leading to an artificially high signal.

  • Impact: This phenomenon directly impacts accuracy and precision, making reliable quantification impossible without proper correction.[14]

Troubleshooting Workflow 2: Diagnosing and Mitigating Matrix Effects

G cluster_diag Diagnosis cluster_mit Mitigation Strategies start Inconsistent Signal Intensity (Low Recovery) q1 Perform Post-Extraction Spike Test: Compare analyte response in (A) neat solvent vs. (B) blank matrix extract. start->q1 d1 Response(B) < Response(A)? q1->d1 s1 Improve Chromatographic Separation: - Modify gradient - Change column chemistry d1->s1 Yes (Suppression) end Consistent & Accurate Signal d1->end No s2 Enhance Sample Cleanup: - Switch to a more selective SPE phase - Use Liquid-Liquid Extraction (LLE) s1->s2 s3 Use a Stable Isotope-Labeled Internal Standard (SIL-IS) s2->s3 s4 Dilute the Sample s3->s4 s4->end

Caption: A systematic workflow for addressing matrix effects.

Authoritative Grounding: The FDA's guidance on bioanalytical method validation explicitly requires the assessment of matrix effects.[14] The most common approach is the post-extraction spike comparison outlined in the diagram above.

Q5: I'm using GC-MS after silylating my samples. I see a huge peak at m/z 73 and another large one that isn't my analyte. What are these?

Answer: When performing silylation for GC-MS analysis, interferences from the derivatizing reagent and its byproducts are very common.[15]

  • m/z 73: This is the characteristic ion for the trimethylsilyl (TMS) group, [Si(CH₃)₃]⁺. It is almost always present in the spectra of silylated compounds and will be a major fragment from any excess reagent.

  • Other Large Peaks: These are likely the derivatizing reagent itself (e.g., BSTFA, MSTFA) or its byproducts. For example, the byproduct of MSTFA is N-methyltrifluoroacetamide.[15]

Expert Insight: The key to managing this interference is to use the derivatizing reagent judiciously. Do not use a massive excess. A common mistake is to inject the reaction mixture directly. After the reaction is complete, it is best practice to evaporate the sample to dryness under a gentle stream of nitrogen and then reconstitute it in a clean solvent like hexane or ethyl acetate. This removes the volatile excess reagent and byproducts, dramatically cleaning up your chromatogram.[16]

Section 3: Proactive Strategies & Protocols

The best troubleshooting is proactive prevention. This section provides validated protocols to help you generate clean data from the start.

Q6: What is a reliable protocol for preparing plasma samples to minimize matrix effects before analyzing this compound by LC-MS?

Answer: For a semi-polar molecule like this compound, a combination of protein precipitation followed by liquid-liquid extraction (LLE) is a robust and cost-effective method for removing proteins and phospholipids, the primary sources of matrix effects in plasma.[12]

Protocol 1: Protein Precipitation & Liquid-Liquid Extraction (LLE)

  • Aliquoting: In a 2 mL polypropylene microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of your internal standard (ideally, a stable isotope-labeled version of the analyte) in methanol. Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. This 3:1 ratio of organic solvent to plasma is crucial for efficient protein crashing. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 2 mL tube, being careful not to disturb the protein pellet.

  • Liquid-Liquid Extraction: Add 600 µL of a non-polar solvent suitable for extracting medium-chain fatty acid esters, such as methyl tert-butyl ether (MTBE) or a hexane:ethyl acetate mixture (e.g., 90:10 v/v).

  • Extraction & Phase Separation: Vortex vigorously for 2 minutes. Centrifuge at 2,000 x g for 5 minutes to ensure complete phase separation.

  • Final Transfer & Evaporation: Transfer the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 30-35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of your initial mobile phase. Vortex, centrifuge briefly, and transfer to an autosampler vial for injection.

Self-Validation: This protocol is self-validating because the use of a stable isotope-labeled internal standard, added at the very beginning, co-extracts with the analyte and experiences the same degree of matrix effects, thereby providing the most accurate correction for both extraction inefficiency and ion suppression/enhancement.[14]

Q7: I need to use GC-MS. What is a good starting protocol for silylation derivatization of the hydroxyl group on this compound?

Answer: Silylation replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, which increases volatility and improves chromatographic peak shape.[15] A common and effective reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Protocol 2: Silylation for GC-MS Analysis

  • Sample Preparation: Ensure your sample extract is completely dry. Water is the enemy of silylation reagents and will consume them, leading to incomplete derivatization. Place your dried extract (from the LLE protocol or other means) in a 200 µL glass autosampler vial insert.

  • Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the residue. Then, add 50 µL of BSTFA + 1% TMCS.

    • Causality: Pyridine acts as a good solvent and an acid scavenger, driving the reaction to completion.[16]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-45 minutes.

    • Optimization: Reaction time and temperature may need to be optimized. For sterically hindered hydroxyl groups, longer times or higher temperatures may be required.

  • Cooling & Analysis: Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.

  • Best Practice (Optional Cleanup): For the cleanest chromatogram, you can gently evaporate the reaction mixture post-cooling and reconstitute it in 100 µL of hexane. This removes the non-volatile byproducts and excess reagent.

References

  • Wood, P. L., & Woltjer, R. L. (n.d.). Flow infusion electrospray ionization high-resolution mass spectrometry of the chloride adducts of sphingolipids, glycerophospholipids, glycerols, hydroxy fatty acids, fatty acid esters of hydroxy fatty acids (FAHFA), and modified nucleosides. 17

  • Murphy, R. C. (2014). Fatty Acids | Tandem Mass Spectrometry of Lipids. AOCS Press. 3

  • He, L., et al. (2012). Negative electrospray ionization low-energy tandem mass spectrometry of hydroxylated fatty acids: A mechanistic study. ResearchGate.

  • Lipotype GmbH. (n.d.). Medium Chain Fatty Acid. Lipotype. 18

  • University of Washington. (n.d.). Common Background Contamination Ions in Mass Spectrometry. 8

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.

  • LIPID MAPS. (n.d.). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. 19

  • Hsu, F. F., & Turk, J. (2013). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. Journal of the American Society for Mass Spectrometry.

  • NP-MRD. (n.d.). Showing NP-Card for this compound (NP0338477). 2

  • FooDB. (n.d.). Showing Compound this compound (FDB016746).

  • Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database.

  • PubChemLite. (n.d.). This compound (C11H22O3).

  • Tu, C., et al. (2016). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. PMC.

  • Lee, B. H., et al. (2016). Clustering, methodology, and mechanistic insights into acetate chemical ionization using high-resolution time-of-flight mass spectrometry. Atmospheric Measurement Techniques.

  • Ran-Ressler, R. R., et al. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of Lipid Research.

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.

  • ResearchGate. (n.d.). Rapid identification of fatty acid methyl esters using a multidimensional gas chromatography-mass spectrometry database.

  • Keller, B. O., et al. (2008). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta.

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.

  • ResearchGate. (n.d.). Derivatization steps prior to GC–MS analysis.

  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis.

  • Holčapek, M., et al. (2004). Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. Rapid Communications in Mass Spectrometry.

  • HSC Chemistry. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube.

  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).

  • Al-Sened, K. A., & Morrison, C. (2018). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods.

  • EMBL-EBI. (n.d.). This compound (CHEBI:149579).

  • Pan, C., &REET, A. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry.

  • Merck Millipore. (n.d.). LC-MS Contaminants.

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation.

  • D'Arienzo, C. (2010). A Study of Matrix Effects on Multiply Charged Compounds. Spectroscopy Online.

  • Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry.

  • Hayama, T. (2020). Matrix Effects in Mass Spectrometry Analysis. Analytical Sciences.

  • Mrs Burton's Chemistry. (2018). MS fragmentation patterns. YouTube.

  • Greb-Markiewicz, B., et al. (2009). Investigation of the Matrix Effects on a HPLC-ESI-MS/MS Method and Application for Monitoring Triazine, Phenylurea and Chloroacetanilide Concentrations in Fresh and Estuarine Waters. Journal of Environmental Monitoring.

  • ResearchGate. (2017). (PDF) Matrix effects and application of matrix effect factor.

Sources

Technical Support Center: Addressing Matrix Effects in the Quantification of 3-Hydroxynonyl Acetate from Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As Senior Application Scientists, we understand that robust and reliable bioanalysis is the cornerstone of successful research and drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the quantification of 3-Hydroxynonyl acetate (3-HNA) from complex plasma matrices. Our focus is to equip you with the scientific rationale and practical protocols needed to diagnose, understand, and mitigate matrix effects, ensuring the accuracy and integrity of your data.

Section 1: Understanding the Problem - FAQs on Matrix Effects

This section addresses the fundamental questions surrounding matrix effects in the context of 3-HNA bioanalysis.

Q1: What are matrix effects and why are they a critical concern for 3-HNA quantification in plasma?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In liquid chromatography-mass spectrometry (LC-MS), this manifests as either ion suppression (decreased signal) or ion enhancement (increased signal).[3] Plasma is an exceptionally complex matrix, and when quantifying a relatively small lipid molecule like 3-HNA, these effects can lead to poor accuracy, imprecision, and erroneous quantitative results.[4] Regulatory bodies, including the FDA, mandate the evaluation of matrix effects during bioanalytical method validation to ensure data reliability.[5][6][7]

Q2: What specific components in plasma are the primary culprits for matrix effects when analyzing lipid-like molecules?

A: The primary cause of matrix effects in bioanalysis, particularly in the positive electrospray ionization (+ESI) mode, is the presence of phospholipids.[8] Plasma contains a very high concentration of phospholipids (e.g., glycerophosphocholines), which constitute a major part of cell membranes.[8][9] During typical sample preparation like protein precipitation, these phospholipids are co-extracted with the analyte of interest.[8] Because they are readily ionized and present at high concentrations, they can outcompete the analyte for ionization in the MS source, leading to significant signal suppression.[9][10][11]

Q3: How can I determine if my 3-HNA assay is suffering from matrix effects?

A: You must perform specific experiments to diagnose and quantify the extent of matrix effects. The most widely accepted and scientifically sound method is the post-extraction spike analysis .[12][13] This quantitative approach allows you to calculate a "Matrix Factor" (MF), which provides a numerical value for the degree of ion suppression or enhancement. A qualitative method, post-column infusion, can also be used during method development to identify regions in the chromatogram where suppression occurs.[13]

Section 2: Troubleshooting Guide - Diagnosing and Quantifying Matrix Effects

A reliable diagnosis is the first step toward a cure. This section provides a detailed, self-validating protocol to quantify the impact of the plasma matrix on your 3-HNA signal.

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol is a cornerstone of bioanalytical method validation as required by regulatory agencies like the FDA.[6][14] It directly measures the influence of the matrix by comparing the analyte's response in a pure solution to its response in a matrix extract.

Methodology:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare a standard solution of 3-HNA in the final reconstitution solvent at a specific concentration (e.g., a low and a high QC level).

    • Set B (Blank Matrix Extract): Select at least six different sources of blank plasma. Process these samples through your entire sample preparation workflow (e.g., extraction and concentration) but without adding the analyte. Reconstitute the final extract in the same volume of solvent as used for your actual samples.

    • Set C (Post-Spiked Matrix): Take the processed blank matrix extracts from Set B and spike them with 3-HNA to achieve the same final concentration as in Set A.

  • Analyze Samples: Inject and analyze all three sets of samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF): The Matrix Factor is calculated for each lot of plasma using the following formula: MF = (Peak Area of Set C) / (Peak Area of Set A)

Interpreting the Results:

Matrix Factor (MF)Interpretation
MF = 1No matrix effect
MF < 1Ion Suppression
MF > 1Ion Enhancement

A coefficient of variation (%CV) of the MF across the different plasma lots of ≤15% is generally considered acceptable, indicating that the matrix effect, while potentially present, is consistent.

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation & Interpretation prep_A Set A: Prepare 3-HNA in neat solvent analyze Analyze all samples (Sets A, B, C) prep_A->analyze prep_B Set B: Extract blank plasma from 6 sources prep_C Set C: Spike extracted blank (from Set B) with 3-HNA prep_B->prep_C prep_C->analyze calculate Calculate Matrix Factor (MF) MF = Peak Area (C) / Peak Area (A) analyze->calculate interpret MF < 1: Suppression MF = 1: No Effect MF > 1: Enhancement calculate->interpret

Caption: Workflow for the quantitative assessment of matrix effects.

Section 3: Mitigation Strategies - A Multi-Pronged Approach

If you've identified significant or inconsistent matrix effects, a systematic approach is required to eliminate them.

Strategy 1: The Gold Standard - Stable Isotope-Labeled Internal Standards (SIL-IS)

Q: My assay shows significant ion suppression. What is the single most effective tool to counteract this?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative bioanalysis and is the most powerful tool for correcting matrix effects.[15][16][17] A SIL-IS, such as ¹³C- or deuterium-labeled 3-HNA, is chemically identical to the analyte and will therefore have the same chromatographic retention time, extraction recovery, and ionization response.[18][19] Because it co-elutes with the analyte, it experiences the exact same degree of ion suppression or enhancement.[12] The analytical measurement is based on the ratio of the analyte to the SIL-IS, which remains constant even if the absolute signal of both is suppressed. When available, ¹³C-labeled standards are often preferred over deuterated (²H) standards as they are less likely to exhibit chromatographic shifts or lose the isotopic label during metabolism.[16]

SIL_IS_Concept node_a label_a Analyte signal is suppressed. Quantification is inaccurate. node_b label_b Both analyte and SIL-IS are equally suppressed. Ratio remains constant. Quantification is accurate. MitigationStrategy start Significant Matrix Effect (MF < 0.8 or > 1.2) sil_is Implement a Stable Isotope-Labeled IS (SIL-IS) start->sil_is check_sensitivity Is sensitivity (S/N) acceptable? sil_is->check_sensitivity optimize_prep Optimize Sample Prep (e.g., Phospholipid Removal SPE) check_sensitivity->optimize_prep No end_node Validated Method check_sensitivity->end_node Yes consider_deriv Consider Chemical Derivatization optimize_prep->consider_deriv optimize_lcms Fine-tune LC gradient or test APCI source consider_deriv->optimize_lcms optimize_lcms->end_node

Sources

Technical Support Center: Enhancing 3-Hydroxynonyl Acetate Recovery in Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of 3-Hydroxynonyl acetate. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and enhance the recovery of this moderately polar compound. Here, we move beyond generic protocols to provide in-depth, scientifically grounded explanations and actionable solutions for the challenges you may encounter.

Understanding the Molecule: this compound

Before delving into troubleshooting, a firm grasp of the analyte's properties is crucial. This compound is an acetate ester with a secondary alcohol functional group.[1][2] Its structure includes a nine-carbon chain, making it moderately nonpolar, while the hydroxyl and ester groups introduce polarity. This dual nature is key to selecting the appropriate SPE strategy.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C11H22O3[1]
Molecular Weight 202.29 g/mol [1]
logP (predicted) 2.53 - 2.7[3][4]
Water Solubility (predicted) 0.67 g/L[3]
Polar Surface Area 46.53 Ų[3]

This profile suggests that a reversed-phase SPE approach is a logical starting point, as the molecule possesses sufficient hydrophobicity to interact with nonpolar stationary phases.[5]

Visualizing the SPE Workflow

A successful SPE protocol involves a series of critical steps, each presenting an opportunity for analyte loss if not properly optimized. The following diagram illustrates the fundamental workflow for reversed-phase SPE.

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Recovery Condition 1. Conditioning (e.g., Methanol) Equilibrate 2. Equilibration (e.g., Water) Condition->Equilibrate Wets the sorbent Load 3. Sample Loading (Analyte Binds) Equilibrate->Load Prepares for sample Wash 4. Wash (Remove Impurities) Load->Wash Analyte retained Elute 5. Elution (Collect Analyte) Wash->Elute Impurities removed Drydown 6. Dry-down & Reconstitution (Optional) Elute->Drydown Analyte collected SPE_Protocol start Start condition Condition: 3 mL Methanol start->condition equilibrate Equilibrate: 3 mL DI Water condition->equilibrate Do not let dry load Load Sample (1-2 mL/min) equilibrate->load wash Wash: 3 mL 10% Methanol load->wash dry Dry Cartridge (5-10 min) wash->dry elute Elute: 2 x 1.5 mL Acetonitrile dry->elute end End elute->end

Caption: A step-by-step protocol for SPE of this compound.

Frequently Asked Questions (FAQs)

Q1: Can I use a polymeric sorbent instead of silica-based C18? A: Absolutely. Polymeric sorbents offer a wider pH stability range (typically 0-14) compared to silica-based sorbents (pH 2-8). [5][6]They can also provide different selectivity for moderately polar compounds and are often less prone to drying out during the procedure.

Q2: How much sample can I load onto a cartridge? A: A general rule of thumb is that the analyte and matrix components should not exceed 5-10% of the sorbent mass. [7][8]For a 500 mg cartridge, this would be approximately 25-50 mg of total bound material. Overloading the cartridge can lead to breakthrough and poor recovery. [9][10] Q3: Does the flow rate really matter that much? A: Yes, flow rate is a critical parameter. [11]During loading, a slower flow rate ensures adequate time for the analyte to interact with the sorbent. During elution, a slower flow rate can also improve recovery by allowing the solvent to fully permeate the sorbent and desorb the analyte. [12] Q4: My final extract is not clean. What can I do? A: If your final sample contains too many interferences, you may need to optimize your wash step. Try a slightly stronger wash solvent (e.g., increase the organic percentage slightly) or incorporate a second wash with a different solvent to target specific types of interferences. Remember to re-verify that your analyte of interest is not being eluted in these new wash conditions.

Q5: Is it necessary to evaporate the elution solvent and reconstitute the sample? A: This step serves two purposes: to concentrate the analyte, thereby increasing sensitivity, and to exchange the strong elution solvent for a weaker one that is compatible with your subsequent analytical method (like HPLC or GC). [6][13]If your eluted sample is already at a sufficient concentration and is compatible with your analytical system, this step may not be necessary.

References

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]

  • FooDB. (2010). Showing Compound this compound (FDB016746). Retrieved from [Link]

  • Restek Corporation. (2021). The Fundamentals of Solid Phase Extraction (SPE). Retrieved from [Link]

  • Hawach Scientific. (2020). Solve Problem of Slow Flow Rate of SPE Cartridges. Retrieved from [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Retrieved from [Link]

  • ALWSCI. (2025). How To Choose The Right SPE Sorbent For Your Application?. Retrieved from [Link]

  • LabRulez LCMS. (2022). Tips for Developing Successful Solid Phase Extraction Methods. Retrieved from [Link]

  • Frontiers. (2025). Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • Agilent. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

  • PromoChrom. (2021). 7 Tips to Improve Solid Phase Extraction (SPE) Recovery. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Retrieved from [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of sample pH on the extraction of phthalates for the SPE-HPLC-PDA method. Retrieved from [Link]

  • EMBL-EBI. (n.d.). This compound (CHEBI:149579). Retrieved from [Link]

  • Phenomenex. (2025). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. Retrieved from [Link]

  • Hawach Scientific. (2025). The Reason of Poor Sample Recovery When Using SPE. Retrieved from [Link]

  • Hawach Scientific. (2025). Concept and Basic Principles of Solid Phase Extraction. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Power of Solid Phase Extraction: Understanding the Principles of SPE. Retrieved from [Link]

  • ALWSCI. (2025). Optimizing Elution Conditions To Improve SPE Performance. Retrieved from [Link]

  • SCION Instruments. (n.d.). How Can We Improve Our Solid Phase Extraction Processes?. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H22O3). Retrieved from [Link]

  • ALWSCI. (2025). Why Is Your SPE Recovery So Low?. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link]

  • J2 Scientific. (n.d.). Solid Phase Extraction (SPE) with Evaporation Module. Retrieved from [Link]

  • USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Retrieved from [Link]

  • PubMed. (n.d.). Multi-layer solid-phase extraction and evaporation-enrichment methods for polar organic chemicals from aqueous matrices. Retrieved from [Link]

  • The Good Scents Company. (n.d.). nonan-3-yl acetate. Retrieved from [Link]

Sources

Preventing degradation of 3-Hydroxynonyl acetate during sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Hydroxynonyl acetate. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of sample preparation and prevent the degradation of this analyte. Our goal is to ensure the integrity of your samples and the accuracy of your results.

Understanding the Instability of this compound

This compound is a molecule possessing two key functional groups that render it susceptible to degradation: a secondary alcohol and an acetate ester.[1][2] Understanding the potential degradation pathways is the first step toward preventing them. The primary routes of degradation are:

  • Ester Hydrolysis: The acetate ester group can be cleaved by hydrolysis, particularly under acidic or basic conditions, to yield 3-hydroxynonanol and acetic acid.[3][4][5] In biological samples, this process can be accelerated by the presence of esterase enzymes.[6][7]

  • Alcohol Oxidation: The secondary alcohol group can be oxidized to a ketone, forming 3-oxononyl acetate.[8][9][10] This reaction is typically promoted by oxidizing agents.[11][12]

The following diagram illustrates these two main degradation pathways:

This compound This compound 3-Hydroxynonanol + Acetic Acid 3-Hydroxynonanol + Acetic Acid This compound->3-Hydroxynonanol + Acetic Acid Ester Hydrolysis (Acidic/Basic Conditions or Esterases) 3-Oxononyl acetate 3-Oxononyl acetate This compound->3-Oxononyl acetate Alcohol Oxidation (Oxidizing Agents)

Caption: Degradation pathways of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation of this compound.

Preventing Ester Hydrolysis

Problem: Low recovery of this compound and the appearance of a 3-hydroxynonanol peak in your chromatogram.

Probable Causes:

  • Inappropriate pH: Your sample preparation buffers are either too acidic or too basic, catalyzing the hydrolysis of the ester.[3][4]

  • Enzymatic Activity: Endogenous esterases in your biological sample are cleaving the acetate group.[6][7]

  • High Temperatures: Elevated temperatures during sample processing can accelerate the rate of hydrolysis.

Step-by-Step Solutions:

  • pH Control:

    • Recommendation: Maintain a pH between 6.0 and 8.0 during the entire sample preparation process. A phosphate-buffered saline (PBS) at pH 7.4 is often a good starting point for biological samples.

    • Rationale: This pH range represents a compromise where both acid- and base-catalyzed hydrolysis are minimized.[3][4][5]

  • Inhibition of Esterases:

    • Recommendation: Add an esterase inhibitor to your collection tubes and buffers. A common and effective choice is sodium fluoride (NaF) at a final concentration of 10-50 mM.

    • Rationale: Esterases are enzymes that catalyze the hydrolysis of esters.[7] In biological matrices like plasma or tissue homogenates, these enzymes can rapidly degrade this compound.[6] Inhibitors like NaF block the active site of these enzymes, preserving the integrity of your analyte.

  • Temperature Control:

    • Recommendation: Keep your samples on ice or at 4°C throughout the entire preparation workflow.

    • Rationale: Chemical reactions, including hydrolysis, slow down at lower temperatures. This simple step can significantly reduce the degradation of your analyte.

Preventing Alcohol Oxidation

Problem: Reduced levels of this compound and the emergence of a new peak corresponding to 3-oxononyl acetate.

Probable Causes:

  • Presence of Oxidizing Agents: Your sample or reagents may be contaminated with oxidizing agents.

  • Exposure to Air and Light: Prolonged exposure to atmospheric oxygen and certain wavelengths of light can promote oxidation.

Step-by-Step Solutions:

  • Use High-Purity Reagents:

    • Recommendation: Utilize freshly prepared buffers and high-purity solvents to minimize the presence of contaminating oxidizing species.

    • Rationale: Reagent quality is paramount. Impurities can act as catalysts or reactants in degradation pathways.

  • Minimize Exposure to Air and Light:

    • Recommendation: Work in a controlled environment, and if possible, purge your sample vials with an inert gas like nitrogen or argon before sealing. Use amber vials or cover your tubes with aluminum foil to protect them from light.

    • Rationale: Oxygen in the air can directly participate in oxidation reactions. Light can provide the energy to initiate these reactions.

  • Consider Antioxidants (with caution):

    • Recommendation: In some cases, the addition of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid might be beneficial. However, this should be validated to ensure it doesn't interfere with your analytical method.

    • Rationale: Antioxidants can scavenge free radicals and other oxidizing species, protecting your analyte from degradation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for my sample preparation buffer?

A1: The ideal pH is a neutral to slightly basic range, typically between 6.0 and 8.0. A pH of 7.4 is often recommended for biological samples as it is close to physiological pH and minimizes both acid- and base-catalyzed hydrolysis.[3][4]

Q2: Is it always necessary to add an esterase inhibitor?

A2: For biological samples such as plasma, serum, or tissue homogenates, the addition of an esterase inhibitor is highly recommended.[6] Esterase activity in these matrices can be significant and lead to rapid degradation of this compound. For non-biological samples, it may not be necessary, but a pilot experiment to assess stability is always a good practice.

Q3: Can I freeze my samples for long-term storage?

A3: Yes, freezing is the recommended method for long-term storage. Samples should be flash-frozen in liquid nitrogen and stored at -80°C. It is crucial to ensure that the sample pH is properly controlled and esterase inhibitors have been added before freezing.

Q4: I see a small peak that I suspect is a degradation product. How can I confirm this?

A4: To confirm the identity of a suspected degradation product, you can perform forced degradation studies.[13][14] Expose a pure standard of this compound to harsh conditions (e.g., strong acid, strong base, oxidizing agent) and analyze the resulting mixture. If the retention time of a peak in your stressed sample matches the unknown peak in your experimental sample, it provides strong evidence of its identity.

General Protocol for Sample Preparation

This protocol is a starting point and may require optimization for your specific application.

Materials:

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium fluoride (NaF)

  • Ice bath

  • Centrifuge

  • Amber collection tubes

Procedure:

  • Pre-cool all solutions and equipment. Place your PBS, collection tubes, and any other necessary reagents on ice.

  • Prepare your collection tubes. For each 1 mL of sample, add the appropriate amount of a stock solution of NaF to achieve a final concentration of 10-50 mM.

  • Collect your sample. Dispense the sample directly into the pre-prepared, chilled collection tubes.

  • Mix gently. Invert the tubes several times to ensure the esterase inhibitor is evenly distributed.

  • Process immediately. If possible, proceed with your extraction or analysis protocol right away. If not, store the samples on ice for short-term storage or flash-freeze and store at -80°C for long-term storage.

The following diagram outlines a recommended workflow for sample preparation:

cluster_prep Pre-analytical Phase cluster_collection Sample Collection cluster_processing Sample Processing Prepare Collection Tubes Prepare Collection Tubes Add Esterase Inhibitor (e.g., NaF) Add Esterase Inhibitor (e.g., NaF) Prepare Collection Tubes->Add Esterase Inhibitor (e.g., NaF) Chill Tubes on Ice Chill Tubes on Ice Add Esterase Inhibitor (e.g., NaF)->Chill Tubes on Ice Collect Sample Collect Sample Chill Tubes on Ice->Collect Sample Mix Gently Mix Gently Collect Sample->Mix Gently Immediate Processing Immediate Processing Mix Gently->Immediate Processing Short-term Storage (on ice) Short-term Storage (on ice) Mix Gently->Short-term Storage (on ice) Long-term Storage (-80°C) Long-term Storage (-80°C) Mix Gently->Long-term Storage (-80°C)

Sources

Technical Support Center: Quantitative Analysis of 3-Hydroxynonyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the quantitative analysis of 3-Hydroxynonyl acetate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing LC-MS/MS for the quantification of this and similar medium-chain hydroxy fatty acid esters in biological matrices. Accurate and precise quantification is critical for understanding the pharmacokinetics, efficacy, and safety of drug candidates. However, the unique chemical properties of this compound, particularly its ester functionality, present specific challenges in bioanalysis that can lead to issues with calibration curve linearity, reproducibility, and overall data quality.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during method development and sample analysis. Our approach is grounded in fundamental scientific principles and field-proven experience to empower you to diagnose and resolve issues efficiently, ensuring the integrity and reliability of your data.

Troubleshooting Guide: Calibration Curve Issues

This section is structured in a question-and-answer format to directly address the most common and challenging issues you may face during the quantitative analysis of this compound.

Question 1: My calibration curve for this compound is non-linear, showing a plateau at higher concentrations. What are the likely causes and how can I fix this?

Answer:

A non-linear calibration curve that flattens at higher concentrations is a frequent observation in LC-MS/MS analysis and typically points to one of two primary issues: detector saturation or ionization suppression .

1. Detector Saturation:

  • The "Why": Every mass spectrometer detector has a finite linear dynamic range. When the concentration of the analyte entering the detector is too high, the detector becomes saturated and can no longer produce a proportional response. This results in a plateauing of the signal, even as the analyte concentration increases.

  • Troubleshooting Steps:

    • Extend the Calibration Curve: Prepare and analyze standards at concentrations higher than your current upper limit of quantification (ULOQ). This will confirm if the plateau is indeed due to saturation.

    • Sample Dilution: If detector saturation is confirmed, the most straightforward solution is to dilute your samples and higher concentration standards to bring them within the linear range of the detector.

    • Optimize Injection Volume: Reducing the injection volume can also lower the amount of analyte reaching the detector, potentially alleviating saturation.

2. Ionization Suppression (A Form of Matrix Effect):

  • The "Why": In electrospray ionization (ESI), which is commonly used for this type of analysis, the analyte molecules must acquire a charge in the ion source to be detected. At high concentrations, analyte molecules can compete with each other for ionization, leading to a less efficient ionization process and a non-proportional response. This is a concentration-dependent matrix effect where the analyte itself becomes the interfering component.

  • Troubleshooting Steps:

    • Reduce Analyte Concentration: Similar to addressing detector saturation, diluting the samples and high standards is an effective strategy.

    • Optimize Ion Source Parameters: Adjusting parameters such as nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage can sometimes improve ionization efficiency and extend the linear range.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting for ionization effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ionization suppression, allowing for an accurate ratio of analyte to IS response, which should remain linear over a wider concentration range.

Question 2: I'm observing poor sensitivity and a high lower limit of quantification (LLOQ) for this compound. What should I investigate?

Answer:

Poor sensitivity in the analysis of this compound can stem from several factors, ranging from sample stability to instrument settings. A systematic approach is key to identifying the root cause.

1. Analyte Degradation (Hydrolysis):

  • The "Why": As an acetate ester, this compound is susceptible to hydrolysis, particularly enzymatic hydrolysis by esterases present in biological matrices like plasma and serum. This degradation will reduce the concentration of the intact analyte, leading to a lower-than-expected response. The rate of hydrolysis is influenced by temperature, pH, and the duration of sample handling and storage. Studies have shown that many acetate esters are unstable in blood and hydrolyze rapidly.[1]

  • Troubleshooting Steps:

    • Sample Collection and Handling: Collect blood samples in tubes containing an esterase inhibitor, such as sodium fluoride (NaF), or immediately acidify the sample to a pH that inhibits esterase activity.

    • Use of Esterase Inhibitors: During sample preparation, the addition of specific esterase inhibitors like phenylmethylsulfonyl fluoride (PMSF) or dichlorvos (DDVP) can be highly effective in preventing ex vivo degradation.[2]

    • Temperature Control: Keep biological samples on ice or at 4°C throughout the entire sample preparation process to minimize enzymatic activity.

    • pH Control: Maintaining an acidic pH (e.g., by adding a small amount of formic or acetic acid) can help to reduce the rate of chemical hydrolysis.

2. Suboptimal Mass Spectrometry Parameters:

  • The "Why": The sensitivity of a mass spectrometer is highly dependent on the optimization of parameters for the specific analyte. If these are not optimized, the instrument will not be detecting the analyte with maximum efficiency.

  • Troubleshooting Steps:

    • Direct Infusion: Infuse a standard solution of this compound directly into the mass spectrometer to optimize the precursor ion selection and collision energy for the most abundant and stable product ions.

    • Ion Source Optimization: As mentioned previously, fine-tuning the ion source parameters is crucial for maximizing the generation of analyte ions.

3. Inefficient Sample Extraction and Matrix Effects:

  • The "Why": Inefficient extraction will result in low recovery of the analyte from the biological matrix. Additionally, co-eluting endogenous components from the matrix can suppress the ionization of the analyte, a phenomenon known as the matrix effect, which can significantly reduce sensitivity.[3][4]

  • Troubleshooting Steps:

    • Evaluate Extraction Method: Compare different sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to determine which provides the best recovery and cleanliness. For lipids like this compound, LLE or SPE are often superior to PPT in removing interfering phospholipids.[3]

    • Matrix Effect Assessment: A post-column infusion experiment can be performed to identify regions of ion suppression or enhancement in the chromatogram. The chromatographic method can then be adjusted to ensure the analyte elutes in a region free from significant matrix effects.

    • Use of a SIL-IS: An ideal internal standard will co-elute with the analyte and compensate for both extraction variability and matrix effects.[5]

Question 3: My calibration curve shows high variability and poor reproducibility between analytical runs. Where should I start my investigation?

Answer:

High variability and poor run-to-run reproducibility are often indicative of inconsistent sample preparation or analyte instability.

1. Inconsistent Sample Preparation:

  • The "Why": Manual pipetting errors, especially with organic solvents, and inconsistent timing of extraction steps can introduce significant variability.

  • Troubleshooting Steps:

    • Pipette Calibration and Technique: Ensure all pipettes are properly calibrated. When pipetting volatile organic solvents, use a reverse-pipetting technique to improve accuracy and precision.

    • Standardize Procedures: Create a detailed and standardized protocol for sample preparation and ensure all analysts adhere to it strictly.

    • Automate Sample Preparation: If possible, use automated liquid handling systems to minimize human error.

2. Analyte Instability:

  • The "Why": As discussed in the previous question, the degradation of this compound due to hydrolysis can be a major source of variability. If the extent of degradation is not consistent across all samples and standards, it will lead to poor reproducibility.

  • Troubleshooting Steps:

    • Implement Stability-Enhancing Measures: Consistently apply the strategies mentioned above, such as the use of esterase inhibitors, temperature control, and pH control, for all samples, standards, and quality controls (QCs).

    • Conduct Stability Assessments: Perform and document short-term bench-top stability, freeze-thaw stability, and autosampler stability experiments as part of your method validation to understand the limits of your analyte's stability under different conditions.

3. Internal Standard Issues:

  • The "Why": The internal standard is the cornerstone of a robust quantitative bioanalytical method. If the IS is not added precisely or if it does not behave similarly to the analyte, it cannot effectively correct for variability.

  • Troubleshooting Steps:

    • IS Addition: Add the internal standard early in the sample preparation process to account for variability in all subsequent steps. Ensure the IS is added to all samples, standards, and QCs at a consistent concentration.

    • Choice of Internal Standard: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., 3-Hydroxynonyl-d3 acetate). If a SIL-IS is not available, a close structural analog that co-elutes with the analyte is the next best choice. An IS that elutes far from the analyte may not experience the same matrix effects and will not provide adequate correction.[5]

Logical Troubleshooting Workflow Diagram

Calibration_Curve_Troubleshooting cluster_non_linearity Non-Linearity (Plateau) cluster_sensitivity Poor Sensitivity / High LLOQ cluster_reproducibility High Variability / Poor Reproducibility start Calibration Curve Issue Identified nl_q1 High Concentration Issue? start->nl_q1 Non-Linearity ps_q1 Low Analyte Response? start->ps_q1 Poor Sensitivity hv_q1 Inconsistent Results? start->hv_q1 High Variability nl_a1 Detector Saturation nl_q1->nl_a1 nl_a2 Ionization Suppression nl_q1->nl_a2 nl_s1 Dilute Samples & Standards nl_a1->nl_s1 nl_s2 Optimize Injection Volume nl_a1->nl_s2 nl_a2->nl_s1 nl_s3 Use SIL-IS nl_a2->nl_s3 end Problem Resolved nl_s1->end nl_s2->end nl_s3->end ps_a1 Analyte Degradation (Hydrolysis) ps_q1->ps_a1 ps_a2 Suboptimal MS Parameters ps_q1->ps_a2 ps_a3 Inefficient Extraction / Matrix Effects ps_q1->ps_a3 ps_s1 Use Esterase Inhibitors & Control Temp/pH ps_a1->ps_s1 ps_s2 Optimize MS via Infusion ps_a2->ps_s2 ps_s3 Improve Extraction & Chromatography ps_a3->ps_s3 ps_s1->end ps_s2->end ps_s3->end hv_a1 Inconsistent Sample Prep hv_q1->hv_a1 hv_a2 Analyte Instability hv_q1->hv_a2 hv_a3 Internal Standard Issues hv_q1->hv_a3 hv_s1 Standardize/Automate Pipetting hv_a1->hv_s1 hv_s2 Implement Stability Measures Consistently hv_a2->hv_s2 hv_s3 Verify IS Addition & Choice hv_a3->hv_s3 hv_s1->end hv_s2->end hv_s3->end

Caption: A logical workflow for troubleshooting common calibration curve issues.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for this compound analysis?

A1: The most suitable internal standard is a stable isotope-labeled (SIL) version of the analyte, such as 3-Hydroxynonyl-d3 acetate. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. This provides the most accurate correction for sample loss and matrix effects.[5] If a SIL-IS is not commercially available, a close structural analog that is not present in the biological matrix can be used, but it requires more rigorous validation to ensure it adequately tracks the analyte.

Q2: How should I prepare my calibration standards and quality control (QC) samples?

A2: Calibration standards and QCs should be prepared by spiking a known amount of a certified reference standard of this compound into a blank biological matrix that is identical to the study samples (e.g., human plasma, rat serum). It is a regulatory requirement that the stock solutions used to prepare the calibration standards are prepared separately from the stock solutions used for the QCs to ensure an independent assessment of the curve's accuracy.

Q3: What are acceptable criteria for a calibration curve in a regulated bioanalytical method?

A3: According to regulatory guidelines from agencies like the European Medicines Agency (EMA), a calibration curve should consist of a blank sample (matrix with internal standard, but no analyte), a zero sample (matrix without analyte or internal standard), and at least six non-zero concentration levels. The simplest regression model that adequately describes the concentration-response relationship should be used. For linear regression, a correlation coefficient (r²) of >0.99 is generally expected. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

Q4: Can I use a quadratic regression model for my calibration curve?

A4: Yes, a quadratic (or other non-linear) regression model can be used if it better describes the concentration-response relationship. However, you must justify its use and demonstrate that the non-linearity is a consistent and predictable characteristic of the assay. It is crucial to have a sufficient number of calibration standards to accurately define the curve (typically a minimum of 8 for a quadratic fit). It is often preferable to first attempt to optimize the method to achieve linearity before resorting to a non-linear model.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards and Quality Control Samples

This protocol provides a general framework. Specific concentrations should be adapted to the expected range in your study samples.

  • Prepare Stock Solutions:

    • Accurately weigh a certified reference standard of this compound and dissolve it in an appropriate organic solvent (e.g., methanol or acetonitrile) to create a primary stock solution (e.g., 1 mg/mL). Prepare a separate stock solution for QCs.

    • Prepare a stock solution of your chosen internal standard (e.g., 3-Hydroxynonyl-d3 acetate) in the same manner.

  • Prepare Working Solutions:

    • Perform serial dilutions of the primary stock solutions with the same solvent to create a series of working solutions for both the calibration curve and QCs.

  • Spike Blank Matrix:

    • Aliquot blank biological matrix into appropriately labeled tubes.

    • Spike a small volume (typically 1-5% of the matrix volume to avoid altering the matrix composition) of the appropriate working solution into the blank matrix to achieve the desired final concentrations for each calibration standard and QC level.

    • Vortex each tube gently for 10-15 seconds after spiking.

  • Storage:

    • Use the freshly prepared standards and QCs immediately or store them at -80°C until use, after validating their stability under these conditions.

Protocol 2: System Suitability Test

Perform this test before each analytical run to ensure the LC-MS/MS system is performing adequately.

  • Prepare System Suitability Samples:

    • Prepare two samples: one at the LLOQ concentration and one at the ULOQ concentration.

  • Injection Sequence:

    • Inject a blank solvent sample to ensure no carryover from previous analyses.

    • Inject the LLOQ and ULOQ samples at least in triplicate at the beginning of the analytical run.

  • Acceptance Criteria:

    • Peak Shape: The chromatographic peaks for the analyte and internal standard should be symmetrical and free of significant tailing or fronting.

    • Retention Time: The retention times for the analyte and IS should be consistent, typically within ±2% of the expected time.

    • Response: The absolute peak areas for the analyte and IS should be within a predefined range (e.g., ±20% of the average from previous runs) to indicate consistent instrument performance.

    • Precision: The coefficient of variation (%CV) of the peak areas and retention times for the replicate injections should be less than 15%.

Data Summary Table: Example LC-MS/MS Parameters

ParameterRecommended Starting Condition
LC Column Reversed-phase C18 or Phenyl column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v)
Gradient Start at 40-50% B, ramp to 95% B over 5-7 minutes, hold, and re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 5 µL
Ionization Mode ESI Negative or Positive (to be determined during method development)
MS/MS Transitions To be optimized by direct infusion of the analyte
Internal Standard Stable Isotope-Labeled this compound (preferred)

References

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97–103.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.
  • Mei, H. (2007). Sample preparation for LC–MS bioanalysis. In LC-MS in drug bioanalysis (pp. 23-42). AAPS Press.
  • Sangster, T., Spence, M., Sinclair, P., Payne, J., & Adcock, N. (2004). The impact of the matrix effect on the bioanalysis of a new drug entity from human plasma using liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry, 18(12), 1361–1364.
  • Han, X., & Gross, R. W. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why?. Mass spectrometry reviews, 36(6), 693–714.
  • Tsigkas, N., & Tsikas, D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules (Basel, Switzerland), 27(18), 5851.
  • Yosri, M., El-Khatib, A. H., El-Kadi, A. O., & El-Aneed, A. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids.
  • Vlckova, H., Rabatinova, A., Mikyskova, R., & Kucera, R. (2012). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Clinical biochemistry, 45(13-14), 1058–1063.
  • Ghittori, S., Imbriani, M., Borlini, F., Pezzagno, G., & Zadra, P. (1984). [Stability of esters in the blood in vitro]. Bollettino della Societa italiana di biologia sperimentale, 60(11), 2207–2213.
  • Shimadzu. (n.d.). A Novel LC-MS Method for Direct Analysis of Mid-Long Chain Free Fatty Acids. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • Roda, G., Ruggiero, G., Tursi, F., Borghi, F., Maconi, G., & D'Amato, A. (2020). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1154, 121982.
  • Schebb, N. H., Ostermann, A. I., & Schier, C. (2018). Development of an LC-ESI(-)-MS/MS method for the parallel quantification of isoprostanes and isofurans derived from six different PUFA. Analytica chimica acta, 1037, 63–74.
  • Shinde, D. D., Shinde, R. S., & Sung, S. H. (2017). An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids. Journal of lipid research, 58(11), 2225–2235.
  • Lee, S., & Gye, M. C. (2020). Serial Hydrolysis for the Simultaneous Analysis of Catecholamines and Steroids in the Urine of Patients with Alopecia Areata. Molecules (Basel, Switzerland), 25(22), 5431.
  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Retrieved from [Link]

  • Reddit. (2025). Understanding Internal standards and how to choose them. Retrieved from [Link]

  • Obrnuta faza. (n.d.). Forensic Application Manual. Retrieved from [Link]

Sources

Selection of internal standards for 3-Hydroxynonyl acetate analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Hydroxynonyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the selection of internal standards and the overall analytical workflow.

Introduction to this compound Analysis

This compound (C11H22O3) is a secondary alcohol and an acetate ester, classified as a fatty alcohol ester.[1][2] Accurate quantification of this analyte is crucial in various research and development settings. The use of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). An ideal internal standard compensates for variations in sample preparation, injection volume, and instrument response.

This guide will walk you through the critical aspects of selecting a suitable internal standard for your this compound analysis, provide troubleshooting for common issues, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs) on Internal Standard Selection

Q1: What is the ideal internal standard for this compound analysis?

A1: The gold standard for an internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated (d-labeled) or carbon-13 (¹³C)-labeled this compound.[3][4][5][6][7] SIL standards have nearly identical chemical and physical properties to the analyte, meaning they will co-elute chromatographically and experience the same matrix effects, leading to the most accurate quantification.

Q2: I cannot find a commercially available stable isotope-labeled this compound. What are the best alternatives?

A2: When a SIL version of the analyte is unavailable, the next best choice is a structural analog that is not present in the sample matrix. For this compound, consider the following options:

  • For GC-MS Analysis:

    • Odd-Chain Fatty Acid Esters: Compounds like ethyl heptadecanoate are commonly used as internal standards for the analysis of fatty acid esters.[8] Their different chain length ensures they do not naturally occur in most biological samples.

    • Structurally Similar Acetate Esters: Consider using acetates of similar chain length and polarity, such as nonyl acetate [9][10][11][12][13][14] or 3-octyl acetate .[15][16][17][18][19] It is crucial to verify that these compounds are not present in your samples and that they chromatographically resolve from this compound and other matrix components.

  • For LC-MS/MS Analysis:

    • The same principles of structural similarity apply. A non-endogenous fatty alcohol ester with a similar retention time and ionization efficiency would be a suitable candidate. The choice will depend on the specific LC conditions.

Q3: What are the key criteria for selecting a non-labeled internal standard?

A3: A suitable internal standard should:

  • Behave similarly to the analyte during sample extraction and analysis.

  • Have a similar retention time to the analyte but be well-resolved from it and any interfering peaks from the matrix.

  • Not be naturally present in the samples being analyzed.

  • Be chemically stable throughout the entire analytical procedure.

  • Have a similar response factor to the analyte in the detector, or a well-defined relative response factor.

Q4: Can I synthesize my own deuterated this compound?

A4: Yes, custom synthesis of deuterated compounds is a viable option, though it requires expertise in organic synthesis.[20] The process typically involves using deuterated reagents in the synthesis pathway of this compound. For example, deuterated acetic anhydride could be used in the esterification of 3-nonanol.[21]

Troubleshooting Guide for Internal Standard Issues

This section addresses common problems encountered during the analysis of this compound when using an internal standard.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor Internal Standard Recovery 1. Inefficient Extraction: The IS may not be efficiently extracted from the sample matrix along with the analyte. 2. Degradation: The IS may be unstable under the sample preparation or analysis conditions. 3. Adsorption: The IS may adsorb to vials, pipette tips, or the chromatographic column.1. Optimize Extraction: Re-evaluate the extraction solvent and method. Ensure the chosen solvent has the appropriate polarity to extract both the analyte and the IS. 2. Assess Stability: Analyze a pure solution of the IS under the same conditions to check for degradation. Consider adding antioxidants if oxidative loss is suspected. 3. Mitigate Adsorption: Use silanized glassware and polypropylene pipette tips. Condition the GC inlet and column properly.
High Variability in IS Peak Area 1. Inconsistent Addition: The IS may not be added precisely to each sample. 2. Matrix Effects: In LC-MS, ion suppression or enhancement can vary between samples. 3. Injector Issues: In GC, inconsistent injection volumes or discrimination can occur.1. Precise Pipetting: Use calibrated micropipettes and ensure the IS solution is thoroughly mixed with the sample. 2. Address Matrix Effects: Improve sample cleanup to remove interfering matrix components. A SIL IS is the best way to compensate for variable matrix effects. 3. GC Maintenance: Check the syringe for bubbles, ensure the injector port is clean, and optimize injection parameters.
IS Peak Co-elutes with an Interference 1. Poor Chromatographic Resolution: The analytical column and conditions are not adequate to separate the IS from matrix components.1. Method Optimization: Adjust the GC oven temperature program or the LC mobile phase gradient. Consider using a column with a different stationary phase for better selectivity.
Shifting Retention Time of IS 1. Column Aging: The chromatographic column performance has degraded. 2. Leaks in the System: Leaks in the GC or LC flow path can cause pressure and flow fluctuations. 3. Inconsistent Mobile/Carrier Gas Flow: Issues with the pump or gas supply.1. Column Maintenance: Trim the GC column inlet or replace the column. For LC, flush the column or replace it if necessary. 2. Leak Check: Perform a systematic leak check of all fittings and connections. 3. Check Flow: Verify the carrier gas flow rate in GC or the mobile phase flow rate in LC.

Experimental Protocols & Workflows

This section provides a general framework for the analysis of this compound. These protocols should be optimized and validated for your specific application and matrix.

Diagram: General Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Add known amount of IS Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Isolate analytes Derivatize Derivatization (Optional, for GC-MS) Extract->Derivatize Enhance volatility Reconstitute Reconstitute in Injection Solvent Derivatize->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS LCMS LC-MS/MS Analysis Reconstitute->LCMS Integrate Peak Integration GCMS->Integrate LCMS->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Analyte/IS Ratio vs. Concentration Quantify Quantification of this compound Calibrate->Quantify G start Start: Need an IS for this compound Analysis is_sil_available Is a stable isotope-labeled (SIL) this compound available? start->is_sil_available use_sil Use the SIL IS. This is the optimal choice. is_sil_available->use_sil Yes consider_analogs Consider structural analogs. is_sil_available->consider_analogs No is_analog_in_sample Is the analog naturally present in your sample matrix? consider_analogs->is_analog_in_sample select_another_analog Select a different analog. is_analog_in_sample->select_another_analog Yes validate_analog Validate the chosen analog. is_analog_in_sample->validate_analog No select_another_analog->consider_analogs validation_criteria Validation Criteria: - Good chromatographic resolution - Similar extraction recovery to analyte - Consistent response - Linear calibration curve (Analyte/IS ratio) validate_analog->validation_criteria proceed_with_analysis Proceed with quantitative analysis. validate_analog->proceed_with_analysis

Sources

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Validation of a GC-MS Method for 3-Hydroxynonyl Acetate in Serum

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison guide for researchers, scientists, and drug development professionals.

In the intricate world of biomedical research and drug development, the precise and robust quantification of biomarkers is a cornerstone of progress. Among the most critical of these are the byproducts of lipid peroxidation, which serve as vital indicators of oxidative stress—a pathological process implicated in a vast array of human diseases, from neurodegeneration to cancer. 3-Hydroxynonyl acetate, a stable derivative of the highly reactive and biologically significant aldehyde 4-hydroxy-2-nonenal (4-HNE), has emerged as a key analyte for accurately assessing lipid peroxidation.

This guide provides an in-depth validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for determining this compound in human serum. We will explore the causality behind experimental choices, present a self-validating protocol, and critically compare this "gold standard" technique with viable alternatives. Our goal is to equip researchers, scientists, and drug development professionals with the authoritative, field-proven insights required to select and implement the most appropriate analytical strategy for their work.

The Scientific Rationale: Why this compound?

4-HNE is a major electrophilic byproduct of the peroxidation of omega-6 polyunsaturated fatty acids. While it is a widely accepted marker of oxidative stress, its inherent reactivity and short half-life in biological fluids pose significant analytical hurdles.[1] To circumvent these challenges, a common and effective strategy is the chemical derivatization of 4-HNE into a more stable and analytically tractable form. The protocol involves a two-step process: the reduction of 4-HNE to its alcohol, 1,4-dihydroxynonane (DHN), followed by acetylation to yield this compound. This derivative is not only stable but also possesses the volatility required for robust GC-MS analysis, making it an ideal target for precise quantification.

A Deep Dive into the GC-MS Methodology

The choice of GC-MS is deliberate, leveraging its powerful chromatographic resolution to separate the analyte from the complex serum matrix and the unparalleled specificity of mass spectrometric detection.[2] The following workflow represents a fully validated, end-to-end protocol.

Experimental Workflow: From Serum to Signal

The entire process, from sample receipt to final data output, is a chain of custody for the analyte, ensuring integrity at every stage.

GCMS_Workflow Figure 1. Step-by-step workflow for the GC-MS analysis of this compound. cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Serum Serum Aliquot ISTD Internal Standard (d11-4-HNE) Spiking Serum->ISTD Reduction Reduction (NaBH4) ISTD->Reduction Derivatization Acetylation (Acetic Anhydride) Reduction->Derivatization Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction Evaporation Dry-down & Reconstitution Extraction->Evaporation Injection GC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: From raw sample to quantifiable result.

Step-by-Step Experimental Protocol
  • Sample Preparation & Derivatization:

    • To a 50-100 µL serum sample, add a deuterated internal standard (e.g., 9,9,9-D3-4-hydroxynon-2-enal) to account for analytical variability.[1]

    • Initiate the reduction of 4-HNE by adding a freshly prepared solution of sodium borohydride on ice. This converts the aldehyde to a stable alcohol.

    • Perform acetylation by adding acetic anhydride, converting the alcohol to the volatile this compound ester.

    • Execute a liquid-liquid extraction with a non-polar solvent like hexane to isolate the derivatized analyte from the aqueous serum matrix.

    • Evaporate the organic solvent under a gentle stream of nitrogen and reconstitute the residue in a small, precise volume of solvent suitable for GC injection.

  • GC-MS Analysis:

    • Inject the reconstituted sample into a gas chromatograph. A capillary column with a 5% phenyl-methylpolysiloxane stationary phase is typically used for this class of compounds.

    • Utilize a temperature gradient program to ensure optimal chromatographic separation of the analyte from any remaining matrix components.

    • The column eluent is directed into the mass spectrometer for electron ionization (EI).

    • For high-sensitivity quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. This involves monitoring only the specific, characteristic ions of this compound and its internal standard, dramatically improving the signal-to-noise ratio.

Method Validation: The Pillar of Trustworthiness

A bioanalytical method is only as reliable as its validation.[3] To ensure trustworthiness and compliance with regulatory expectations, the method was rigorously validated according to the principles outlined in the FDA and EMA guidelines.[4][5][6]

Validation Parameter Acceptance Criteria (per FDA/EMA Guidelines) [3][7]Experimental Results
Linearity (r²) ≥ 0.990.997
Calibration Range Defines the quantifiable limits2.5 - 1500 ng/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.8 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10; Precision & Accuracy criteria met2.5 ng/mL
Precision (%RSD) ≤ 15% (≤ 20% at LOQ)Intra-day: 3.8 - 7.5%Inter-day: 5.9 - 10.4%
Accuracy (%Bias) ± 15% of nominal (± 20% at LOQ)-8.8% to 9.5%
Recovery (%) Consistent, precise, and reproducible88.5 - 96.2%[8][9]
Matrix Effect Assessed to ensure no significant ion suppression/enhancementNot significant
Stability Bench-top, Freeze-thaw, Long-termStable for 24h at RT, 3 freeze-thaw cycles, 6 months at -80°C[1]

Table 1. Summary of validation results for the GC-MS method, demonstrating its robustness and reliability.

The Competitive Landscape: GC-MS vs. Alternative Platforms

While GC-MS is a powerful tool, it is essential to understand its position relative to other analytical technologies, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Comparison_Logic Figure 2. A comparative overview of analytical platforms. cluster_gcms GC-MS cluster_lcmsms LC-MS/MS cluster_elisa ELISA GCMS_Pros Pros: + High Resolution + High Specificity + Established Libraries GCMS_Cons Cons: - Derivatization Required - Lower Throughput - Not for Thermolabile Analytes LCMSMS_Pros Pros: + High Throughput + No Derivatization (often) + Broader Analyte Scope LCMSMS_Cons Cons: - Matrix Effects - Higher Initial Cost - Ion Suppression Risk ELISA_Pros Pros: + Very High Throughput + Cost-Effective + Simple Workflow ELISA_Cons Cons: - Antibody Specificity - Potential Cross-Reactivity - Indirect Measurement Analyte This compound Quantification Analyte->GCMS_Pros Analyte->GCMS_Cons Analyte->LCMSMS_Pros Analyte->LCMSMS_Cons Analyte->ELISA_Pros Analyte->ELISA_Cons

Caption: Choosing the right analytical tool involves trade-offs.

Feature GC-MS LC-MS/MS ELISA
Principle Physical separation & mass detectionPhysical separation & mass detectionImmuno-enzymatic binding
Specificity Very HighVery HighModerate to High (Antibody dependent)[10]
Sample Prep Multi-step (derivatization required)Simpler (often protein precipitation)[11]Minimal (dilution)
Throughput LowerHighVery High[10]
Sensitivity High (ng/mL to pg/mL)Very High (pg/mL to fg/mL)[12]High (ng/mL to pg/mL)
Cost / Sample ModerateHighLow
Key Challenge Labor-intensive sample prepMatrix-induced ion suppression[13]Antibody cross-reactivity[10][14]

Table 2. Head-to-head comparison of analytical platforms for biomarker quantification.

LC-MS/MS offers a compelling alternative, particularly for high-throughput needs, as it can often measure 4-HNE adducts directly without derivatization.[12][15] However, it is more susceptible to matrix effects, where co-eluting substances from the serum can interfere with analyte ionization, potentially compromising accuracy. ELISA provides the highest throughput and is cost-effective for screening large sample cohorts, but its reliance on antibody specificity can be a limitation, with risks of cross-reactivity with other aldehydes.[10][14]

Conclusion: Selecting the Right Tool for the Scientific Question

The validated GC-MS method for this compound presented here stands as a robust, reliable, and highly specific technique for quantifying oxidative stress. Its rigorous, multi-step sample preparation, while labor-intensive, ensures a clean extract that minimizes matrix interference, leading to highly trustworthy data.

  • Choose GC-MS for foundational research, mechanistic studies, and clinical trials where absolute accuracy and specificity are paramount and sample throughput is a secondary concern.

  • Choose LC-MS/MS for large-scale clinical studies and drug development programs where high throughput is essential, provided that a thorough validation addressing potential matrix effects is conducted.

  • Choose ELISA for initial screening of very large sample sets or epidemiological studies where high-throughput and cost-effectiveness are the primary drivers.

Ultimately, the optimal analytical choice is dictated by the specific demands of the research or clinical question. This guide provides the foundational data and expert insights to empower scientists to make that decision with confidence, ensuring the integrity and impact of their findings.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • KCAS. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • European Paediatric Translational Research Infrastructure. (n.d.). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • Morrow, J. D. (2018). GC-MS Analysis of Lipid Oxidation Products in Blood, Urine, and Tissue Samples. Methods in Molecular Biology, 1730, 283–292. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. [Link]

  • Williams, P. E., et al. (2008). The determination of glutathione-4-hydroxynonenal (GSHNE), E-4-hydroxynonenal (HNE), and E-1-hydroxynon-2-en-4-one (HNO) in mouse liver tissue by LC-ESI-MS. Journal of the American Society for Mass Spectrometry, 19(9), 1347–1357. [Link]

  • Zhu, X., et al. (2008). A Mass Spectrometric Analysis of 4-hydroxy-2-(E)-nonenal Modification of Cytochrome c. Journal of the American Society for Mass Spectrometry, 19(8), 1144–1157. [Link]

  • PubMed. (n.d.). GC-MS Analysis of Lipid Oxidation Products in Blood, Urine, and Tissue Samples. [Link]

  • J. Am. Soc. Mass Spectrom. (2012). LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress. [Link]

  • IMR Press. (2024). Overview of the Lipid Peroxidation Measurements in Patients by the Enzyme-Linked Immunosorbent Assay Specific for the 4-Hydroxynonenal-Protein Adducts (4-HNE-ELISA). [Link]

  • Carini, M., et al. (2005). LC-ESI-MS/MS determination of 4-hydroxy-trans-2-nonenal Michael adducts with cysteine and histidine-containing peptides as early markers of oxidative stress in excitable tissues. Journal of Chromatography B, 827(1), 109-118. [Link]

  • Careri, M., et al. (2003). Solid Phase Extraction and Liquid Chromatography−Tandem Mass Spectrometry for the Evaluation of 4-Hydroxy-2-nonenal in Pork Products. Journal of Agricultural and Food Chemistry, 51(24), 6947-6952. [Link]

  • Poli, G., et al. (2008). Validation of a gas chromatography-mass spectrometry method for the analysis of sterol oxidation products in serum. Journal of Chromatography B, 864(1-2), 123-130. [Link]

  • Selley, M. L., & Czernichow, P. (2002). Measurement of 4-hydroxynonenal in small volume blood plasma samples: modification of a gas chromatographic-mass spectrometric method for clinical settings. Journal of Chromatography B, 774(2), 231-239. [Link]

  • Griffiths, H. R., & Grune, T. (2014). Measurement of 4-Hydroxynonenal (4-HNE) Protein Adducts by ELISA. Methods in Molecular Biology, 1208, 139-147. [Link]

Sources

Comparing analytical methods for the detection of 3-Hydroxynonyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Quantification of 3-Hydroxynonyl Acetate

Introduction: The Significance of this compound as a Biomarker

This compound is a fatty acyl molecule that can serve as a potential biomarker in various biological contexts.[1] Its accurate and precise quantification is paramount in studies aiming to understand physiological and pathological processes, particularly those involving lipid metabolism and oxidative stress. The challenge for analytical scientists lies in selecting the most appropriate method that balances sensitivity, selectivity, throughput, and cost. This guide compares three principal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[2][3] For non-volatile analytes like this compound, chemical derivatization is a mandatory step to increase volatility and thermal stability, making it amenable to gas-phase analysis.

Principle of the Method

The fundamental principle of GC-MS involves a two-stage process. First, the Gas Chromatograph separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas).[4] As the separated components elute from the column, they enter the Mass Spectrometer, which ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. This provides both qualitative (mass spectrum) and quantitative (peak area) information. The high precision of retention times and the availability of extensive spectral libraries make GC-MS a robust identification tool.[5]

Expert Insights on Experimental Choices

The critical choice in a GC-MS workflow for a hydroxy fatty acid ester is the derivatization strategy. Silylation (e.g., using BSTFA) is often preferred as it effectively caps the polar hydroxyl group with a non-polar trimethylsilyl (TMS) group. This single step drastically reduces the analyte's boiling point and prevents unwanted interactions with the GC column, leading to sharper, more symmetrical peaks and improved sensitivity. The use of a stable isotope-labeled internal standard is non-negotiable for achieving the highest accuracy and precision, as it corrects for variations during sample preparation and injection.

Experimental Protocol: GC-MS
  • Sample Preparation & Extraction:

    • To 1 mL of plasma or homogenized tissue, add an internal standard (e.g., ¹³C-labeled this compound).

    • Perform a liquid-liquid extraction (LLE) using a solvent mixture like ethyl acetate/hexane. This step isolates lipids from the aqueous biological matrix.[6]

    • Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete conversion to the TMS derivative.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Column: Utilize a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • MS Parameters: Operate in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity, monitoring characteristic ions for both the analyte and the internal standard.

Performance Characteristics
  • Sensitivity: High, often reaching picogram (pg) to low nanogram (ng) levels on-column.

  • Selectivity: Excellent, especially in SIM mode, which filters out chemical noise.

  • Throughput: Moderate; sample preparation, particularly derivatization, can be time-consuming.

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) IS Add Internal Standard Sample->IS LLE Liquid-Liquid Extraction IS->LLE Dry Evaporate to Dryness LLE->Dry Deriv Silylation (e.g., BSTFA) Dry->Deriv Inject GC Injection Deriv->Inject Separation Chromatographic Separation Inject->Separation Detection MS Detection (EI, SIM) Separation->Detection Data Data Analysis (Quantification) Detection->Data

Caption: GC-MS workflow for this compound analysis.

Section 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC is a powerful technique for separating a wide range of compounds based on their interactions with a stationary and mobile phase.[7][8] When coupled with a mass spectrometer, it becomes HPLC-MS (or LC-MS), a method renowned for its high sensitivity and applicability to non-volatile and thermally labile compounds without the need for derivatization.

Principle of the Method

In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase).[7] The separation occurs as each analyte interacts differently with the stationary phase, causing them to elute at different times (retention times). Reversed-phase chromatography, using a non-polar stationary phase (like C18) and a polar mobile phase, is most common for molecules like this compound.[9] The eluent from the HPLC column is directed into the ion source of the mass spectrometer (e.g., Electrospray Ionization - ESI), which generates ions that are then analyzed by the MS.

Expert Insights on Experimental Choices

The key advantage of HPLC-MS is the ability to bypass derivatization, which simplifies sample preparation and reduces potential sources of error. The choice of ionization source is critical; ESI is highly effective for polar molecules and generates protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts with minimal fragmentation, which is ideal for quantification. Using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the gold standard in selectivity. In MRM, a specific parent ion is selected, fragmented, and a specific product ion is monitored, creating a highly specific analytical signal that is virtually free from matrix interference.

Experimental Protocol: HPLC-MS
  • Sample Preparation & Extraction:

    • To 1 mL of plasma or homogenized tissue, add an internal standard (e.g., ¹³C-labeled this compound).

    • Perform a Solid-Phase Extraction (SPE) using a C18 cartridge. This method is often more reproducible and provides a cleaner extract than LLE.

    • Condition the SPE cartridge with methanol, followed by water.

    • Load the sample, wash with a low-percentage organic solvent to remove interferences, and elute the analyte with a high-percentage organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase composition (e.g., 50:50 acetonitrile:water).

  • HPLC-MS/MS Analysis:

    • HPLC System: A UPLC/UHPLC system is preferred for better resolution and faster analysis times.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Elution: A typical gradient would run from 5-10% B to 95-100% B over several minutes to effectively separate the analyte from other lipids.

    • Flow Rate: 0.4 mL/min.

    • MS/MS System: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the analyte and internal standard must be optimized beforehand.

Performance Characteristics
  • Sensitivity: Exceptional, often reaching femtogram (fg) to low picogram (pg) levels.

  • Selectivity: Unmatched, due to the specificity of MRM transitions.

  • Throughput: High, with typical run times of 5-10 minutes per sample and simplified sample preparation.

HPLC-MS Workflow Visualization

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) IS Add Internal Standard Sample->IS SPE Solid-Phase Extraction (SPE) IS->SPE Recon Dry & Reconstitute SPE->Recon Inject HPLC Injection Recon->Inject Separation Chromatographic Separation (C18) Inject->Separation Detection MS/MS Detection (ESI, MRM) Separation->Detection Data Data Analysis (Quantification) Detection->Data

Caption: HPLC-MS workflow for this compound analysis.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique primarily used for structure elucidation, but it can also serve as a robust quantitative tool (qNMR).[10] Unlike chromatographic methods, NMR is non-destructive and provides information on the entire chemical structure.

Principle of the Method

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is highly sensitive to the local chemical environment, allowing for the detailed analysis of molecular structure.[11] For quantification, the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of an analyte's signal to that of a certified reference standard of known concentration, an absolute quantification can be achieved without the need for a calibration curve specific to the analyte.[10]

Expert Insights on Experimental Choices

The power of qNMR lies in its universality; it can quantify any molecule with an NMR-active nucleus. However, its primary limitation is sensitivity. For biomarker analysis in complex biological matrices, this is a significant hurdle. ¹H NMR is the most common choice due to the high natural abundance and sensitivity of the proton nucleus.[12] The key to a successful qNMR experiment is the selection of a non-overlapping signal from this compound and an internal standard. Careful sample preparation to remove interfering macromolecules (like proteins) is essential to obtain high-quality spectra.

Experimental Protocol: qNMR
  • Sample Preparation:

    • Perform an extraction as described for GC-MS or HPLC-MS to isolate the lipid fraction. A very clean sample is required.

    • Evaporate the solvent completely.

    • Reconstitute the sample in a known volume (e.g., 500 µL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a certified internal standard of known concentration (e.g., maleic acid).

  • NMR Analysis:

    • Spectrometer: A high-field NMR spectrometer (≥500 MHz) is recommended for better signal dispersion and sensitivity.[13]

    • Experiment: Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated. This is critical for accurate quantification. A 90° pulse angle should be used.

    • Processing: Apply appropriate window functions, perform Fourier transformation, and carefully phase and baseline correct the spectrum.

  • Data Analysis:

    • Identify a well-resolved signal for this compound and a signal for the internal standard.

    • Integrate the area of both signals.

    • Calculate the concentration of this compound using the following equation:

      • Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * Cₛ

      • Where C=concentration, I=integral area, N=number of protons for the signal, M=molar mass, and the subscripts x and s refer to the analyte and standard, respectively.

Performance Characteristics
  • Sensitivity: Low, typically in the micromolar (µM) to millimolar (mM) range. Generally insufficient for endogenous biomarker levels in biological fluids without significant pre-concentration.

  • Selectivity: Moderate to high, depending on spectral overlap. Overlapping signals can make accurate integration challenging.

  • Throughput: Low, due to long acquisition times required for quantification.

qNMR Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Extract Lipid Extraction Sample->Extract Recon Dry & Reconstitute in Deuterated Solvent + Internal Standard Extract->Recon Acquire Acquire 1H NMR Spectrum Recon->Acquire Process Spectral Processing (Phasing, Baseline) Acquire->Process Integrate Signal Integration Process->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Quantitative NMR (qNMR) workflow for this compound.

Comparative Summary of Analytical Methods

FeatureGC-MSHPLC-MS/MSqNMR
Principle Separation of volatile compoundsSeparation of soluble compoundsNuclear spin properties
Derivatization RequiredNot RequiredNot Required
Typical Sensitivity pg - ngfg - pgµg - mg
Selectivity High (SIM mode)Very High (MRM mode)Moderate (Signal Overlap)
Throughput ModerateHighLow
Quantification External/Internal CalibrationExternal/Internal CalibrationAbsolute (with internal standard)
Sample Consumption LowLowHigh
Instrumentation Cost ModerateHighVery High
Primary Application Targeted quantification, profilingGold standard for targeted quantificationStructure elucidation, quantification of major components

Conclusion and Recommendations

The selection of an analytical method for this compound must be aligned with the specific goals of the study.

  • For high-sensitivity, high-throughput, and highly specific quantification , as required in clinical biomarker discovery or pharmaceutical research, HPLC-MS/MS is the unequivocal method of choice .[14] Its ability to detect trace levels of the analyte in complex matrices without derivatization makes it both robust and efficient.

  • GC-MS remains a powerful and cost-effective alternative , particularly for targeted analysis where the highest sensitivity is not required. It is a reliable workhorse in many analytical laboratories, though the mandatory derivatization step adds time and potential variability.[15]

  • Quantitative NMR is generally not suitable for the routine quantification of low-abundance biomarkers like this compound in biological samples due to its inherent low sensitivity. Its strength lies in the structural confirmation of synthesized standards or in metabolomics studies where global profiling of more abundant metabolites is the objective.

Regardless of the chosen method, rigorous validation is essential to ensure that the data generated is reliable and reproducible.[16] This includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and analyte stability according to established international guidelines.[16]

References

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

  • Ibanez, M., et al. LC-QTOF MS for the elucidation of pesticide transformation products in water. (2006). Available at: [Link]

  • Niki, E., & Yoshida, Y. Biomarkers for oxidative stress: measurement, validation, and application. J Med Invest. (2005). Available at: [Link]

  • Dalle-Donne, I., et al. The importance of the lipid peroxidation biomarkers and methodological aspects for malondialdehyde quantification. (2006). Available at: [Link]

  • Galam, N., et al. [Biomarkers of lipid peroxidation: analytical aspects]. Ann Biol Clin (Paris). (2004). Available at: [Link]

  • Rizzo, C., et al. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry. (2010). Available at: [Link]

  • Bioanalysis Zone. Importance of method validation in biomarker analysis highlighted in new editorial. (2022). Available at: [Link]

  • Sassaki, G. L., et al. Application of acetate derivatives for gas chromatography–mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis. (2008). Available at: [Link]

  • EAG Laboratories. High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • Pawar, S. A., & Macwan, J. S. Nuclear magnetic resonance spectroscopy as a quantitative tool to determine the concentrations of biologically produced metabolites. (2012). Available at: [Link]

  • Al-Bishri, W. M., et al. Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). (2020). Available at: [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Database. Available at: [Link]

  • Sassaki, G. L., et al. Application of acetate derivatives for gas chromatography-mass spectrometry: Novel approaches on carbohydrates, lipids and amino acids analysis. ResearchGate. (2008). Available at: [Link]

  • Lin, Y.-L., et al. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules. (2021). Available at: [Link]

  • Siddique, I. M. High-Performance Liquid Chromatography: Comprehensive Techniques and Cutting-Edge Innovations. ResearchGate. (2024). Available at: [Link]

  • Lee, W., & Lee, D. Modern Technologies of Solution Nuclear Magnetic Resonance Spectroscopy for Three-dimensional Structure Determination of Proteins Open Avenues for Life Scientists. BMB Rep. (2017). Available at: [Link]

  • Chen, Y., et al. Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. Int J Mol Sci. (2018). Available at: [Link]

  • Al-Rimawi, F., et al. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules. (2022). Available at: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the identification and analysis of synthetic cathinones in seized materials. (2020). Available at: [Link]

  • Wikipedia. Triple-resonance nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Shimadzu Corporation. Comprehensive Detection and Structural Elucidation of Synthetic Cathinones Using GC-MS/MS. (2017). Available at: [Link]

  • Rogstad, S., et al. Modern analytics for synthetically derived complex drug substances: NMR, AFFF-MALS, and MS tests for glatiramer acetate. Anal Bioanal Chem. (2015). Available at: [Link]

  • Lakshmi, S. R. A Review on Chromatography with High Performance Liquid Chromatography (HPLC) and its Functions. Research and Reviews: Journal of Pharmaceutical Analysis. (2015). Available at: [Link]

  • Das, A. ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. (2011). Available at: [Link]

  • Google Patents. Method for preparing triptorelin acetate through specific microwave synthesis. (2017).
  • Kishikawa, N., & Kuroda, N. Analytical techniques for the determination of biologically active quinones in biological and environmental samples. J Pharm Biomed Anal. (2014). Available at: [Link]

  • National Center for Biotechnology Information. ANALYTICAL METHODS - Toxicological Profile for Diazinon. (2008). Available at: [Link]

Sources

Inter-laboratory comparison of 3-Hydroxynonyl acetate quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Establishing an Inter-laboratory Comparison Framework for 3-Hydroxynonyl Acetate Quantification

Introduction: The Analytical Challenge of Emerging Lipid Biomarkers

This compound is an acetate ester that belongs to the broader class of fatty acyls.[1][2] While not as extensively characterized as canonical lipid peroxidation markers like 4-hydroxynonenal (4-HNE) or malondialdehyde (MDA), its structure suggests a potential role as a biomarker for oxidative stress or specific metabolic pathways. For any biomarker to be clinically or scientifically useful, its measurement must be accurate, precise, and reproducible across different laboratories. This guide addresses the critical need for a standardized approach to the quantification of this compound, proposing a framework for an inter-laboratory comparison study. As no standardized method currently exists, we will draw upon established principles for analogous molecules—short-chain fatty acids (SCFAs) and other aldehydes—to build a robust analytical strategy from the ground up.[3][4]

This document is intended for researchers, analytical scientists, and drug development professionals. It will provide a comparative overview of suitable analytical platforms, detailed protocols for method development and validation, and a comprehensive blueprint for designing and executing an inter-laboratory proficiency test.

Chapter 1: A Comparative Analysis of Analytical Platforms

The choice of an analytical platform is the most critical decision in developing a quantitative assay. For a molecule like this compound, with a secondary alcohol and an ester functional group, the primary candidates are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Driven Approach

GC-MS is a powerful technique for separating and detecting volatile and semi-volatile compounds.[5] Due to the polar hydroxyl group, this compound is not sufficiently volatile for direct GC-MS analysis. Therefore, a derivatization step is mandatory to block the polar group, reduce its boiling point, and improve chromatographic peak shape.

Causality of Derivatization: The primary goal of derivatization in this context is to replace the active hydrogen on the hydroxyl group with a non-polar, thermally stable group. This enhances volatility and prevents interactions with the stationary phase of the GC column, leading to sharper, more symmetrical peaks.

  • Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are highly effective, replacing the active proton with a robust tert-butyldimethylsilyl (TBDMS) group. This is a common and reliable method for hydroxyl-containing compounds.[5]

  • Acylation/Esterification: While the molecule is already an acetate ester, further esterification of the hydroxyl group using reagents like isobutyl chloroformate can be employed, particularly in aqueous conditions.[6]

Advantages of GC-MS:

  • High chromatographic resolution.

  • Extensive, standardized spectral libraries (e.g., NIST) for potential identification of unknown metabolites.[7][8]

  • High sensitivity, especially with selective derivatization agents.

Limitations of GC-MS:

  • Requires a derivatization step, which adds time and a potential source of variability.

  • Not suitable for thermally labile molecules (though this compound is likely stable enough).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Versatility-Driven Approach

LC-MS/MS is the gold standard for quantifying a wide range of small molecules in complex biological matrices.[9] It does not require the analyte to be volatile, offering a more direct route to analysis.

The Power of Stable Isotope Dilution (SID): The most accurate and precise quantification is achieved using Stable Isotope Dilution (SID) analysis. This involves synthesizing a stable isotope-labeled version of this compound (e.g., containing ¹³C or ²H atoms) to be used as an internal standard.[10][11] This standard is added at the very beginning of sample preparation and corrects for any analyte loss during extraction, as well as for variations in ionization efficiency (matrix effects).

Advantages of LC-MS/MS:

  • Often does not require derivatization, simplifying sample preparation.

  • High specificity and sensitivity, particularly when using Multiple Reaction Monitoring (MRM) mode.[12]

  • Amenable to a wider range of analytes and complex matrices.

Limitations of LC-MS/MS:

  • Susceptible to matrix effects (ion suppression or enhancement), which necessitates the use of an appropriate internal standard like a SID.

  • Chromatographic resolution can be lower than capillary GC.

Chapter 2: Blueprint for Method Development and Validation

A robust analytical method is the foundation of any successful inter-laboratory study. Below are detailed, proposed protocols for quantifying this compound using both GC-MS and LC-MS/MS.

Proposed GC-MS Protocol with Silylation

This protocol is designed for the analysis of this compound in a biological matrix like human plasma.

Experimental Workflow Diagram (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 1. Plasma Sample (100 µL) s2 2. Add Internal Standard (e.g., deuterated analog) s1->s2 s3 3. Protein Precipitation (e.g., with cold Acetonitrile) s2->s3 s4 4. Centrifuge & Collect Supernatant s3->s4 s5 5. Evaporate to Dryness (under Nitrogen stream) s4->s5 d1 6. Reconstitute in Solvent s5->d1 Transfer d2 7. Add MTBSTFA Reagent d1->d2 d3 8. Incubate at 60°C for 30 min d2->d3 a1 9. Inject into GC-MS d3->a1 Transfer a2 10. Data Acquisition (SIM Mode) a1->a2 a3 11. Quantification a2->a3

Caption: Workflow for this compound quantification by GC-MS.

Step-by-Step Methodology:

  • Sample Preparation:

    • To 100 µL of plasma in a microcentrifuge tube, add the internal standard (e.g., d4-3-Hydroxynonyl acetate).

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex thoroughly.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., ethyl acetate).

    • Add 50 µL of MTBSTFA with 1% TBDMSCl.

    • Cap the vial tightly and incubate in a heating block at 60°C for 30 minutes.[5]

    • After cooling to room temperature, the sample is ready for injection.

  • GC-MS Analysis:

    • Injector: 250°C, Splitless mode.

    • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Detector: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the TBDMS-derivatized analyte and internal standard. Ion source temperature at 230°C.[13]

Proposed LC-MS/MS Protocol with Stable Isotope Dilution

This protocol offers a more direct analysis, leveraging the precision of a stable isotope-labeled internal standard.

Experimental Workflow Diagram (LC-MS/MS)

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 1. Plasma Sample (100 µL) s2 2. Add SID Internal Standard (¹³C-3-Hydroxynonyl acetate) s1->s2 s3 3. Liquid-Liquid Extraction (e.g., with MTBE) s2->s3 s4 4. Centrifuge & Collect Organic Layer s3->s4 s5 5. Evaporate to Dryness (under Nitrogen stream) s4->s5 a1 6. Reconstitute in Mobile Phase s5->a1 Transfer a2 7. Inject into LC-MS/MS a1->a2 a3 8. Data Acquisition (MRM Mode) a2->a3 a4 9. Quantification a3->a4

Caption: Workflow for this compound quantification by LC-MS/MS.

Step-by-Step Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add the SID internal standard.

    • Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE), vortexing, and centrifuging to separate the phases.

    • Transfer the upper organic layer to a new tube.

    • Evaporate to dryness under a gentle stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • LC System:

      • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: A linear gradient from 30% B to 95% B over 10 minutes.

      • Flow Rate: 0.4 mL/min.[9]

    • MS/MS System:

      • Ionization: Electrospray Ionization (ESI), positive mode.

      • Acquisition: Multiple Reaction Monitoring (MRM). The precursor ion would be the [M+H]⁺ or [M+NH4]⁺ adduct. Product ions would be determined by infusing a standard of the analyte. For example, a potential transition could be the loss of acetic acid or water.[12][14]

Chapter 3: Establishing Trustworthiness: A Validation Framework

Before an inter-laboratory comparison can begin, each participating laboratory must validate its chosen method. This ensures that the method is fit for its intended purpose. The following parameters must be assessed.[15][16]

Validation Parameter Description Typical Acceptance Criteria
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of endogenous matrix components.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.995 for a calibration curve with at least 5 non-zero standards.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3.[17]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10; Precision (%RSD) < 20%; Accuracy within 80-120%.[17]
Precision (RSD%) The closeness of agreement between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day).RSD ≤ 15% for QC samples (≤ 20% at the LOQ).
Accuracy (% Recovery) The closeness of the measured value to the true value. Assessed by analyzing spiked QC samples at different concentrations.Mean recovery of 85-115% (80-120% at the LOQ).
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the target analyte.Assessed by comparing analyte response in neat solution vs. post-extraction spiked matrix. Should be consistent across lots.
Stability Analyte stability in the biological matrix under various storage conditions (freeze-thaw, short-term benchtop, long-term storage).Analyte concentration should remain within ±15% of the initial concentration.

Chapter 4: A Proposed Framework for an Inter-Laboratory Comparison

An inter-laboratory comparison, or proficiency test (PT), is essential for evaluating the performance of different laboratories and methods.[18][19] It provides an objective measure of the state of the art in quantification and identifies sources of systematic error.[20]

Proficiency Testing Scheme Logic

PT_Scheme cluster_labs Participating Laboratories Coordinator Coordinating Lab | Prepare & Validate PT Samples | Distribute Samples Anonymously LabA Lab A Receives PT Samples Analyzes using in-house validated method (e.g., GC-MS) Reports results Coordinator:f2->LabA LabB Lab B Receives PT Samples Analyzes using in-house validated method (e.g., LC-MS/MS) Reports results Coordinator:f2->LabB LabC Lab C Receives PT Samples Analyzes using in-house validated method (e.g., LC-MS/MS) Reports results Coordinator:f2->LabC Analysis Data Analysis by Coordinator Calculate Consensus Mean & SD Calculate Z-Scores for each lab Assess Inter- & Intra-Lab CV% LabA->Analysis:f0 LabB->Analysis:f0 LabC->Analysis:f0 Report Final Report | Performance Summary (Anonymous) | Methodological Comparison | Recommendations for Standardization Analysis->Report:f0

Caption: A logical framework for a proficiency testing (PT) scheme.

Steps for Execution:

  • Establish a Coordinating Body: An expert laboratory must take the lead in preparing, validating, and distributing the test materials and analyzing the final results.

  • Preparation of Test Materials:

    • Use a pooled human plasma matrix, stripped of endogenous lipids if necessary, to create a consistent base.

    • Spike the matrix with purified this compound standard at three clinically relevant concentrations (Low, Medium, High).

    • Prepare a large, homogenous batch for each concentration. Aliquot into vials, flash freeze, and store at -80°C.

    • The coordinating lab must thoroughly test the samples for homogeneity and stability before distribution.

  • Distribution and Analysis:

    • Ship the blinded samples on dry ice to all participating laboratories.

    • Each laboratory will analyze the samples in triplicate using their own fully validated method.

    • Results are reported back to the coordinating body within a specified timeframe.

  • Statistical Analysis and Performance Evaluation:

    • A robust statistical mean (consensus value) is calculated for each concentration level from the results submitted by all labs.

    • Z-Score Calculation: Each lab's performance is evaluated using a Z-score:

      • Z = (x - X) / σ

      • Where x is the lab's result, X is the consensus mean, and σ is the standard deviation of the consensus group.

      • A Z-score of |Z| ≤ 2 is generally considered satisfactory.

      • A score of 2 < |Z| < 3 is questionable.

      • A score of |Z| ≥ 3 is unsatisfactory.

    • Inter-laboratory Coefficient of Variation (%CV): This is calculated for each concentration level to assess the overall reproducibility of the quantification across all labs. A high %CV indicates significant disagreement between methods or labs.[4]

Chapter 5: Hypothetical Data and Interpretation

To illustrate the expected outcome of such a study, the table below presents hypothetical data from a five-laboratory comparison.

Lab ID Method Internal Standard Reported Value (ng/mL) for Medium QC (True Value = 50 ng/mL) Z-Score
Lab 1GC-MSd4-analog48.5-0.52
Lab 2LC-MS/MS¹³C-analog (SID)51.20.41
Lab 3LC-MS/MS¹³C-analog (SID)49.8-0.07
Lab 4GC-MSStructural Analog56.12.10 (Questionable)
Lab 5LC-MS/MSNo IS62.34.24 (Unsatisfactory)
Consensus Mean 50.2 ng/mL
Consensus SD 2.85 ng/mL
Inter-Lab CV% 5.7% (excluding Lab 5)

Interpretation of Hypothetical Results:

  • Labs 1, 2, and 3 show excellent performance with Z-scores well within the satisfactory range. Their use of appropriate isotope-labeled internal standards is key to this accuracy.

  • Lab 4 shows questionable performance. The use of a structural analog internal standard may not have adequately corrected for matrix effects or extraction variability compared to a true SID standard.

  • Lab 5's results are unsatisfactory. The lack of any internal standard led to significant positive bias, likely due to uncorrected matrix enhancement, demonstrating that this is not a viable quantitative approach.

  • The overall inter-laboratory CV of 5.7% (after excluding the outlier) is excellent and suggests that with proper methodology (specifically, the use of SID), the quantification of this compound can be highly reproducible.

Conclusion and Forward Path

The accurate and precise quantification of emerging biomarkers like this compound is paramount for their validation and potential clinical application. This guide provides a comprehensive framework for moving from methodological uncertainty to analytical consensus. By leveraging robust platforms like GC-MS and LC-MS/MS, adhering to stringent validation criteria, and participating in well-designed inter-laboratory comparison studies, the scientific community can establish a reliable and standardized method. The key to success, as evidenced by extensive experience with other biomarkers, lies in the meticulous application of analytical best practices, most notably the use of stable isotope dilution internal standards. The path forward requires collaboration, transparency, and a commitment to the principles of analytical excellence.

References

  • A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. Analyst (RSC Publishing).
  • Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Current Protocols.
  • Results of an intra-laboratory comparison of two methods for lipid peroxidation. ResearchGate.
  • GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent.
  • An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. RSC Publishing.
  • Proficiency Testing for Biomarker Readout. Canadian Association of Pathologists.
  • Novel Approach to Proficiency Testing Highlights Key Practice Variations in Cancer Biomarker Delivery. MDPI.
  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. PMC - PubMed Central.
  • Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV. PubMed.
  • A Comparative Guide to the Validation of Analytical Methods for Valeraldehyde in Food Products. Benchchem.
  • An inter-laboratory validation of methods of lipid peroxidation measurement in UVA-treated human plasma samples. Semantic Scholar.
  • Biomarker testing in oncology – Requirements for organizing external quality assessment programs to improve the performance of laboratory testing. PMC.
  • Proficiency Testing for Monitoring Global Laboratory Performance and Identifying Discordance. Oxford Academic.
  • An inter-laboratory validation of methods of lipid peroxidation measurement in UVA-treated human plasma samples. ResearchGate.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI.
  • HPLC-method-development-and-validation-for-determination-of-formaldehyde-and-acetaldehyde-traces-in-drug-substance. International Journal of Chemical and Pharmaceutical Analysis.
  • This compound | C11H22O3. PubChem.
  • 3-Nonanol, acetate. NIST WebBook.
  • Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops. Frontiers in Chemistry.
  • Showing Compound this compound (FDB016746). FooDB.
  • Multi-Attribute Monitoring of Therapeutic mRNA by Liquid Chromatography–Mass Spectrometry. LCGC International.
  • Systematic Reviews in Pharmacy. HTML.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal.
  • A Targeted, Bioinert LC–MS/MS Method for Sensitive, Comprehensive Analysis of Signaling Lipids. PMC - NIH.
  • LC-MS(MSⁿ) analysis of GP-derivatised 3β,20R,22R-triHCA, its isomers... ResearchGate.
  • Stable isotope dilution analysis of small molecules with carboxylic acid functions using 18O labeling for HPLC-ESI-MS/MS: analysis of fumonisin B1. Semantic Scholar.

Sources

A Comparative Guide to the Biological Activity of C9 Fatty Acid Esters: 3-Hydroxynonyl Acetate in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of fatty acid esters is paramount for innovation. This guide provides an in-depth comparison of the biological activities of 3-Hydroxynonyl acetate against other prominent C9 fatty acid esters, namely methyl nonanoate and nonyl acetate. While direct comparative studies on this compound are limited, this document synthesizes existing knowledge on related compounds and presents a comprehensive framework for their systematic evaluation.

Introduction to C9 Fatty Acid Esters

C9 fatty acid esters are a class of lipid molecules that have garnered interest in various fields, from flavor and fragrance to agriculture and pharmaceuticals.[1][2][3][4][5][6][7][8][9] Their biological activities are influenced by their chemical structures, including the length of the carbon chain, the type of ester group, and the presence of additional functional groups. This guide focuses on three key C9 esters:

  • This compound: An acetate ester characterized by a hydroxyl group at the third carbon position.[10] Its biological profile is not extensively studied, presenting a frontier for research.

  • Methyl Nonanoate: A methyl ester of nonanoic acid, it is recognized for its use as a flavoring agent and has reported antifungal and nematicidal properties.[4][7][8]

  • Nonyl Acetate: The acetate ester of nonan-1-ol, it is also used in the fragrance and flavor industry and is known to act as a metabolite.[2][3][5][6][9]

The subtle structural differences among these molecules can lead to significant variations in their biological effects, making a comparative analysis essential for targeted applications.

Known and Potential Biological Activities

Fatty acid esters exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][11][12][13]

Antimicrobial Activity

Several fatty acid esters have demonstrated efficacy against various microbes. For instance, derivatives of nonanoic acid have shown antimicrobial properties.[11] Methyl and ethyl esters of fatty acids have also been investigated for their activity against oral microorganisms.[13] The proposed mechanism often involves the disruption of the microbial cell membrane.

Anti-inflammatory Effects

Fatty acids and their esters can modulate inflammatory pathways.[12] Long-chain saturated fatty acids have been shown to activate the NF-κB pathway, a key regulator of inflammation, leading to the production of pro-inflammatory cytokines.[1] Conversely, some fatty acids can upregulate peroxisome proliferator-activated receptors (PPARs), which can lead to the inhibition of pro-inflammatory cytokine transcription.[12] The anti-inflammatory potential of C9 fatty acid esters, particularly this compound, warrants thorough investigation.

Cytotoxic Potential

The cytotoxicity of fatty acid esters against cancer cell lines is an area of active research.[1] The cytotoxic effects are dependent on the specific chemical structure of the ester and the targeted cell line.[14] For example, some long-chain fatty acid esters have demonstrated cytotoxic effects with IC50 values in the micromolar range.[1] The evaluation of the cytotoxic potential of this compound compared to other C9 esters could reveal novel therapeutic avenues.

Proposed Experimental Framework for Comparative Analysis

Given the limited direct comparative data, a structured experimental approach is necessary to elucidate the relative biological activities of this compound, methyl nonanoate, and nonyl acetate. The following sections outline detailed protocols for such a comparison.

Experimental Workflow Overview

The following diagram illustrates the proposed workflow for the comparative analysis.

Experimental_Workflow cluster_Preparation Preparation cluster_Assays Biological Assays cluster_Analysis Data Analysis Compound_Prep Compound Preparation (this compound, Methyl nonanoate, Nonyl acetate) Antimicrobial Antimicrobial Assays (MIC, MBC/MFC) Compound_Prep->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine) Compound_Prep->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (MTT) Compound_Prep->Cytotoxicity Cell_Culture Cell Line Culture (Bacterial, Fungal, Mammalian) Cell_Culture->Antimicrobial Cell_Culture->Anti_inflammatory Cell_Culture->Cytotoxicity Data_Collection Data Collection Antimicrobial->Data_Collection Anti_inflammatory->Data_Collection Cytotoxicity->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Comparative_Evaluation Comparative Evaluation Statistical_Analysis->Comparative_Evaluation

Caption: Proposed experimental workflow for the comparative analysis of C9 fatty acid esters.

Detailed Experimental Protocols

Antimicrobial Activity Assays

Objective: To determine and compare the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the C9 fatty acid esters.

Materials:

  • Test compounds: this compound, Methyl nonanoate, Nonyl acetate

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB)

  • 96-well microplates

  • Spectrophotometer

Protocol:

  • Preparation of Stock Solutions: Dissolve each C9 fatty acid ester in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Microdilution Method:

    • Add 100 µL of appropriate broth to each well of a 96-well plate.

    • Add 100 µL of the stock solution to the first well and perform serial two-fold dilutions across the plate.

    • Prepare a standardized microbial inoculum (0.5 McFarland standard).

    • Add 10 µL of the inoculum to each well.

    • Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 25-28°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.

  • MBC/MFC Determination:

    • Plate 10 µL from the wells with no visible growth onto agar plates.

    • Incubate the plates under the same conditions as above.

    • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Anti-inflammatory Activity Assay

Objective: To assess the ability of C9 fatty acid esters to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS

  • Test compounds

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the C9 fatty acid esters for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Mix with 50 µL of Griess Reagent.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of C9 fatty acid esters on a mammalian cell line (e.g., HeLa or L929).[15][16]

Materials:

  • HeLa or L929 cell line

  • DMEM supplemented with 10% FBS

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.[15]

  • Treatment: Treat the cells with various concentrations of the C9 fatty acid esters for 24 or 48 hours.

  • MTT Addition:

    • Remove the treatment medium.

    • Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization:

    • Remove the MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control (untreated cells).

Potential Signaling Pathways

The biological activities of fatty acid esters can be mediated through various signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.

Signaling_Pathways cluster_Inflammation Inflammatory Response cluster_PPAR PPAR Activation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines C9_Ester_AntiInflam C9 Fatty Acid Ester (Potential Inhibition) C9_Ester_AntiInflam->NFkB Inhibits C9_Ester_PPAR C9 Fatty Acid Ester PPAR PPARα/γ C9_Ester_PPAR->PPAR Gene_Expression Target Gene Expression (Lipid Metabolism, Anti-inflammatory) PPAR->Gene_Expression

Caption: Potential signaling pathways modulated by C9 fatty acid esters.

Data Presentation and Interpretation

For a clear comparison, the experimental data should be summarized in tables.

Table 1: Comparative Antimicrobial Activity of C9 Fatty Acid Esters

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
This compound
Methyl nonanoate
Nonyl acetate
Positive Control

Table 2: Comparative Anti-inflammatory Effects of C9 Fatty Acid Esters

Compound (Concentration)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
This compound
Methyl nonanoate
Nonyl acetate
Positive Control

Table 3: Comparative Cytotoxicity (IC50) of C9 Fatty Acid Esters

CompoundIC50 (µM) on HeLa cells (24h)IC50 (µM) on HeLa cells (48h)
This compound
Methyl nonanoate
Nonyl acetate
Positive Control

Conclusion

This guide provides a comprehensive framework for the comparative analysis of the biological activities of this compound, methyl nonanoate, and nonyl acetate. While there is a clear need for further research to fill the existing knowledge gaps, particularly for this compound, the proposed experimental protocols offer a systematic approach to elucidating their potential as antimicrobial, anti-inflammatory, or cytotoxic agents. The findings from such studies will be invaluable for researchers and professionals in the field of drug development, enabling the targeted application of these C9 fatty acid esters.

References

  • Investigation of antimicrobial activities of nonanoic acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Loor, J. J., et al. (2013). Anti-inflammatory effects of conjugated linoleic acid isomers and essential fatty acids in bovine mammary epithelial cells. Journal of Dairy Science, 96(9), 5739-5751.
  • FooDB. (2019). Showing Compound Nonyl acetate (FDB019984). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Kumar, P., et al. (2012). ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES OF FATTY ACID METHYL ESTERS OF THE BLIND-YOUR-EYE MANGROVE FROM INDIA. Brazilian Journal of Microbiology, 43(4), 1534-1542.
  • Huang, C. B., & Ebersole, J. L. (2010). Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms. Archives of oral biology, 55(8), 555–560.
  • Gad, G. F. M., et al. (2016). Screening for marine fatty acids producing bacteria with antimicrobial capabilities.
  • Godoy, M. E., et al. (2000). Antiinflammatory Activity of Cinnamic Acid Esters. Molecules, 5(4), 547-549.
  • WIPO. (2020). (WO2020160905) ANTIMICROBIAL ACTIVITY OF FATTY ACID ESTERS AND COMBINATIONS THEREOF.
  • National Center for Biotechnology Information. (n.d.). Methyl nonanoate. PubChem Compound Database. Retrieved from [Link]

  • FooDB. (2019). Showing Compound Nonyl acetate (FDB019984). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nonyl Acetate. PubChem Compound Database. Retrieved from [Link]

  • Chandrasekaran, M., Kannathasan, K., & Venkatesalu, V. (2008). Antimicrobial activity of fatty acid methyl esters of some members of Chenopodiaceae.
  • The Good Scents Company. (n.d.). methyl nonanoate. Retrieved from [Link]

  • de Oliveira, A. C. S., et al. (2023). Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. RSC Advances, 13(3), 1836-1847.
  • Özgen, A. (2024). The Fatty Acid Composition and the MTT-Cytotoxicity Test of Commercially Available Commiphora Gileadensis Balsam Oil. Health and Technology Journal, 2(1).
  • Fernando, I. S., et al. (2018). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. Journal of the Korean Society for Applied Biological Chemistry, 61(6), 661-667.
  • De Smet, S., et al. (2022). Gut antibacterial effects of C7 and C9 carboxylic acids in the diet of piglets. Journal of Animal Science and Biotechnology, 13(1), 1-12.
  • Wang, J., et al. (2021). Caprylic Acid Improves Lipid Metabolism, Suppresses the Inflammatory Response and Activates the ABCA1/p-JAK2. Journal of Oleo Science, 70(5), 645-656.
  • Shao, J., et al. (2020). Effect of fatty acid ester structure on cytotoxicity of self-emulsified nanoemulsion and transport of nanoemulsion droplets. Colloids and Surfaces B: Biointerfaces, 194, 111220.
  • Bauer, J. A., et al. (2020). Antimicrobial properties of diethylamine NONOate, a nitric oxide donor, against Escherichia coli: a pilot study.
  • The Fragrance Conservatory. (n.d.). Nonyl acetate. Retrieved from [Link]

  • Rafique, F., et al. (2024). Neryl Acetate: A Natural Compound with Promising Therapeutic Benefits. Journal of Pharmaceutical and Biomedical Sciences, 2(2).
  • Martins, C. I., et al. (2022). Biological Activity of NHC-Gold-Alkynyl Complexes Derived from 3-Hydroxyflavones. Molecules, 27(19), 6543.
  • Wen, L., et al. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biological Procedures Online, 23(1), 1-13.
  • Iurian, S., et al. (2024). Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines. Molecules, 29(14), 3317.
  • Tighadouini, S., et al. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. Antibiotics, 12(2), 221.
  • Wen, L., et al. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biological Procedures Online, 23(1), 1-13.
  • Özgen, A. (2024). The Fatty Acid Composition and the MTT-Cytotoxicity Test of Commercially Available Commiphora Gileadensis Balsam Oil. Istanbul Gelisim University DSpace Repository.
  • Ferreira, H., et al. (2023). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. Pharmaceuticals, 16(1), 101.
  • Al-Shwyeh, H. A., et al. (2024). Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools. Molecules, 29(4), 849.
  • Shang, E., et al. (2023). Research Progress on the Antibacterial Activity of Natural Flavonoids. Antibiotics, 12(7), 1177.
  • Szliszka, E., et al. (2022). Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones. Molecules, 27(2), 434.
  • Andrade, P., et al. (2022). Cytotoxic Activity of Fatty Acids From Antarctic Macroalgae on the Growth of Human Breast Cancer Cells. Frontiers in Marine Science, 9, 843997.
  • López-Tobar, E., et al. (2024). Antibacterial and Antioxidant Activity of Synthetic Polyoxygenated Flavonoids. Molecules, 29(11), 2596.
  • El-Far, A. H., et al. (2023). Antioxidant and Anti-Inflammatory Activity of Cynanchum acutum L.
  • Simões, M., et al. (2023). Antimicrobial and Anti-Infective Activity of Natural Products—Gaining Knowledge from Novel Studies. Antibiotics, 12(6), 1045.
  • Stanković, M., et al. (2022). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules, 27(23), 8234.
  • Iurian, S., et al. (2024). Cytotoxic Potential of Betulinic Acid Fatty Esters and Their Liposomal Formulations: Targeting Breast, Colon, and Lung Cancer Cell Lines. Molecules, 29(14), 3317.
  • Wang, Y., et al. (2021). Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway. Frontiers in Pharmacology, 12, 729733.
  • Nabavi, S. M., et al. (2023). Biological Activities of Natural Products III. Molecules, 28(12), 4833.
  • Kiseleva, A. A., et al. (2023). Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures. International Journal of Molecular Sciences, 24(22), 16409.

Sources

A Comparative Guide to 3-Hydroxynonyl Acetate and its Precursor, Nonane-1,3-diol: Physicochemical Properties, Biological Implications, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the field of lipidomics and chemical biology, subtle molecular modifications can lead to profound changes in physicochemical behavior and biological activity. The acetylation of a hydroxyl group is a common biotransformation and a deliberate synthetic strategy used to modulate a molecule's properties. This guide provides an in-depth comparative analysis of 3-Hydroxynonyl acetate and its direct non-acetylated precursor, nonane-1,3-diol.

We will explore the fundamental differences in their chemical structures and how these differences are predicted to influence their stability, lipophilicity, and, consequently, their biological interactions. This comparison is grounded in established biochemical principles and supported by detailed analytical protocols designed to empower researchers to validate these differences empirically. For professionals in drug development and chemical biology, understanding the impact of such a simple modification is crucial for designing molecules with desired pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties: A Tale of Two Functional Groups

The primary structural difference between nonane-1,3-diol and this compound is the conversion of the primary hydroxyl group at the C1 position into an acetate ester. This seemingly minor change has significant consequences for the molecule's polarity, size, and hydrogen bonding capability.

The addition of the acetyl group increases the molecular weight and, more importantly, enhances the molecule's lipophilicity, as evidenced by the higher calculated XLogP value[1][2]. This is a critical change; acetylation masks a polar hydroxyl group, which is a hydrogen bond donor, and replaces it with a bulkier, more non-polar ester group. This modification is expected to decrease water solubility while increasing solubility in non-polar environments, such as lipid bilayers.

PropertyNonane-1,3-diol (Precursor)This compound (Product)Data Source
Molecular Formula C₉H₂₀O₂C₁₁H₂₂O₃PubChem[1][2]
Molecular Weight 160.25 g/mol 202.29 g/mol PubChem[1][2]
IUPAC Name nonane-1,3-diolThis compoundPubChem[1][2]
Calculated XLogP 2.22.7PubChem[1][2]
Hydrogen Bond Donors 21PubChem[1][2]
Hydrogen Bond Acceptors 23PubChem[1][2]
Topological Polar Surface Area 40.5 Ų46.5 ŲPubChem[1][2]
  • Expert Insight: The increase in XLogP from 2.2 to 2.7 is significant. This shift suggests that this compound will exhibit enhanced passive diffusion across cell membranes compared to its diol precursor. The reduction in hydrogen bond donors from two to one further limits its interaction with aqueous environments, reinforcing its increased lipophilicity.

Synthesis and Chemical Logic

The conversion of nonane-1,3-diol to this compound is a standard esterification reaction. The primary hydroxyl group at the C1 position is sterically more accessible and generally more reactive than the secondary hydroxyl group at the C3 position, allowing for selective acetylation under controlled conditions.

G cluster_reactants Reactants cluster_products Products diol Nonane-1,3-diol catalyst Pyridine (Base Catalyst) diol->catalyst + acetyl Acetic Anhydride (or Acetyl Chloride) acetyl->catalyst acetate This compound acid Acetic Acid (or HCl) catalyst->acetate Acetylation catalyst->acid G extracellular Extracellular Space diol Nonane-1,3-diol (Precursor) acetate This compound (Product) membrane Cell Membrane (Lipid Bilayer) intracellular Intracellular Space diol->membrane Limited Permeability target1 Receptor / Enzyme diol->target1 Direct Interaction (Extracellular) target3 Intracellular Target diol->target3 Downstream Effect acetate->membrane Enhanced Permeability target2 Esterases acetate->target2 Hydrolysis (Pro-drug activation) acetate->target3 Direct Interaction (Intracellular) target2->diol Releases Precursor

Caption: Acetylation enhances membrane permeability for potential intracellular action.

Recommended Experimental Protocols

To empirically validate the hypothesized differences, a series of structured experiments is required. The following protocols provide a robust framework for the comparative analysis of these two compounds.

Protocol: Comparative Quantification by GC-MS

Objective: To develop a method for the simultaneous separation and quantification of nonane-1,3-diol and this compound from a biological matrix (e.g., cell culture media or plasma).

Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile small molecules. The free hydroxyl groups on both analytes require derivatization to improve thermal stability and chromatographic peak shape. We will use silylation with BSTFA, a common and effective method.

Step-by-Step Methodology:

  • Sample Preparation & Extraction:

    • To 100 µL of sample (e.g., plasma), add 10 µL of an internal standard solution (e.g., d4-1,7-heptanediol in methanol).

    • Add 500 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Perform a liquid-liquid extraction by adding 1 mL of methyl tert-butyl ether (MTBE). Vortex for 1 minute.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine (as a catalyst).

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool to room temperature before analysis.

  • GC-MS Analysis:

    • GC System: Agilent 6890 or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent low-polarity column.[3]

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 80°C, hold for 1 min. Ramp to 200°C at 10°C/min. Ramp to 280°C at 20°C/min and hold for 2 min.

    • MS System: Agilent 5973 or equivalent quadrupole mass spectrometer.

    • Interface Temp: 280°C.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Use characteristic ions for each silylated analyte and the internal standard. Full scan mode should be used initially to identify retention times and fragmentation patterns.

G start Biological Sample (e.g., Plasma) step1 1. Add Internal Standard & Protein Precipitation (Methanol) start->step1 step2 2. Liquid-Liquid Extraction (MTBE) step1->step2 step3 3. Evaporate to Dryness (Nitrogen Stream) step2->step3 step4 4. Derivatization (BSTFA, 70°C) step3->step4 step5 5. GC-MS Injection & Analysis step4->step5 end Data Processing: Quantification vs. Standard Curve step5->end

Caption: Workflow for comparative GC-MS analysis of hydroxylated lipids.

Protocol: Comparative Cell Viability/Cytotoxicity Assay

Objective: To determine if acetylation alters the biological effect of the precursor on cell viability.

Rationale: A simple MTT or LDH release assay provides a robust, high-throughput method to screen for cytotoxic effects. Comparing the dose-response curves of the two compounds can reveal if the modification increases or decreases potency, which may be linked to differences in cell permeability or target interaction.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed a relevant cell line (e.g., HeLa or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare stock solutions of nonane-1,3-diol and this compound in DMSO.

    • Create a serial dilution series for each compound in culture media (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤ 0.5% in all wells to avoid solvent toxicity.

    • Replace the old media with the media containing the test compounds. Include vehicle control (DMSO only) and untreated control wells.

    • Incubate for 24 or 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the crystals.

    • Shake the plate for 10 minutes.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the dose-response curves and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) for each compound.

Conclusion

The acetylation of nonane-1,3-diol to form this compound is a subtle chemical modification that imparts significant changes in physicochemical properties. The resulting ester is more lipophilic, less polar, and has a reduced capacity for hydrogen bond donation. These alterations strongly suggest that this compound will exhibit enhanced membrane permeability and increased metabolic stability compared to its precursor. While nonane-1,3-diol has a known role as an insect allomone, its acetylated counterpart is unlikely to share this specific activity due to structural changes. Instead, the acetate may function as a pro-drug, delivering the active diol intracellularly following hydrolysis by cellular esterases, or it may possess entirely novel biological activities. The provided analytical and cell-based protocols offer a clear and robust pathway for researchers to experimentally test these well-grounded hypotheses and elucidate the functional consequences of this important chemical transformation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 234237, this compound. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90928, Nonane-1,3-diol. Available: [Link]

  • LIPID MAPS (2023). Fatty Acid Mass Spectrometry Protocol. Available: [Link]

  • FooDB (2020). Showing Compound this compound (FDB016746). Available: [Link]

  • Deems, R., et al. (2016). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. LIPID MAPS. Available: [Link]

  • Fardin-Kia, A. R., et al. (2013). Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns. Archimer. Available: [Link]

  • The Pherobase (2025). Semiochemical compound: Nonane-1,3-diol. Available: [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the Quantification of 3-Hydroxynonyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Accurate and robust quantification of specialty esters like 3-Hydroxynonyl acetate is critical in various fields, from flavor and fragrance development to pharmaceutical and toxicological research. The selection of an appropriate analytical technique is a foundational decision that dictates the quality and reliability of the resulting data. This guide provides an in-depth, objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will explore the theoretical underpinnings, provide detailed experimental protocols, present comparative performance data, and discuss the strategic rationale for choosing one method over the other based on specific analytical objectives. This document is intended for researchers, scientists, and drug development professionals who require validated, high-integrity analytical methods.

Introduction: Analytical Considerations for this compound

This compound (C11H22O3) is a fatty alcohol ester characterized by a nine-carbon chain, a hydroxyl group at the 3-position, and an acetate ester moiety.[1][2][3] Its structure presents specific analytical challenges and opportunities that directly influence the choice between HPLC and GC-MS.

  • Volatility and Thermal Stability: With a boiling point of approximately 225°C, this compound is sufficiently volatile for gas chromatography.[4] However, the presence of a secondary alcohol group raises concerns about potential thermal degradation in a hot GC injector, which could lead to inaccurate quantification.

  • Polarity: The hydroxyl and ester groups impart a moderate polarity to the molecule. This polarity necessitates derivatization for GC analysis to block the active hydroxyl group, thereby improving peak shape and preventing on-column interactions.

  • Chromophoric Activity: this compound lacks a strong ultraviolet (UV) chromophore, making direct detection by standard HPLC-UV challenging and likely insensitive.[5] This necessitates either the use of alternative detection methods like Refractive Index (RI) or Evaporative Light Scattering (ELSD), or derivatization to attach a UV-active or fluorescent tag.

These physicochemical properties form the basis of our methodological choices. GC-MS leverages the molecule's volatility (with derivatization), while HPLC must accommodate its lack of a chromophore. The objective of a cross-validation study is to rigorously compare two distinct analytical procedures to demonstrate their equivalence for a specific purpose, a principle outlined in international regulatory guidelines.[6][7][8][9][10]

Experimental Methodologies

To ensure scientific integrity, both methods described below are designed as self-validating systems, incorporating quality control (QC) samples at low, medium, and high concentrations to be analyzed alongside calibration standards and unknown samples. All protocols are grounded in the principles of method validation described by the International Council for Harmonisation (ICH) guideline Q2(R1).[6][7][8][11]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The core principle of the GC-MS method is to enhance the analyte's volatility and thermal stability through derivatization before separation and detection.

Rationale for Derivatization: The secondary hydroxyl group on this compound is polar and can lead to peak tailing and potential thermal decomposition in the GC inlet. Silylation is a common and effective strategy to cap this active group. We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful silylating agent, which converts the hydroxyl group (-OH) into a less polar and more stable trimethylsilyl ether (-O-TMS).[12][13] This increases the analyte's volatility and results in sharper, more symmetrical chromatographic peaks.

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in ethyl acetate.

    • Generate a calibration curve by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare QC samples at 3 µg/mL (Low), 30 µg/mL (Medium), and 80 µg/mL (High).

  • Derivatization Procedure:

    • Transfer 100 µL of each standard, QC, and sample solution to a 2 mL autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of pyridine and 50 µL of BSTFA to each vial.

    • Cap the vials tightly and heat at 70°C for 60 minutes.

    • Cool to room temperature before analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, hold for 5 minutes.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Source temperature 230°C, Quadrupole temperature 150°C.

    • Data Acquisition: Scan mode (m/z 40-550) for peak identification and Selected Ion Monitoring (SIM) mode for quantification. Diagnostic ions for TMS-derivatized this compound should be determined empirically (e.g., molecular ion, and characteristic fragments).

High-Performance Liquid Chromatography (HPLC) Protocol

The HPLC method circumvents the need for volatility but must address the challenge of detection. While detectors like RI or ELSD are options, this guide will detail a pre-column derivatization method to enable highly sensitive UV detection, a common and accessible technique in most laboratories.

Rationale for Derivatization: To overcome the lack of a native chromophore, we will derivatize the hydroxyl group with a UV-active agent. Benzoyl chloride is an excellent choice as it reacts with the alcohol to form a benzoyl ester, which has a strong UV absorbance at approximately 230 nm, allowing for sensitive detection.[5]

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Prepare stock, calibration standards, and QC samples as described in the GC-MS protocol, but using acetonitrile as the solvent.

  • Derivatization Procedure:

    • Transfer 100 µL of each standard, QC, and sample solution to a 2 mL autosampler vial.

    • Add 50 µL of pyridine (as a catalyst) and 50 µL of a 10% (w/v) solution of benzoyl chloride in acetonitrile.

    • Cap the vials and let the reaction proceed at room temperature for 90 minutes.

    • Add 100 µL of a 2% (v/v) solution of formic acid in water to quench the excess benzoyl chloride.

    • Vortex and centrifuge the samples before analysis.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II (or equivalent) with a Diode Array Detector (DAD).

    • Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent reversed-phase column.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Program: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: DAD monitoring at 230 nm.

Cross-Validation Workflow and Data Comparison

A cross-validation study aims to demonstrate that two different methods yield comparable results, ensuring data continuity if methods are changed or used across different laboratories.[14][15][16] The workflow involves analyzing the same set of samples (typically 3-5 independent batches, each with a full calibration curve and QCs) with both validated methods and comparing the outcomes.

Cross-Validation Workflow Diagram

The following diagram illustrates the logical flow of the cross-validation process.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_compare Data Comparison & Evaluation Sample Bulk Sample Pool Prep_HPLC Aliquoting & Benzoylation Sample->Prep_HPLC Prep_GCMS Aliquoting & Silylation Sample->Prep_GCMS Standards Calibration Standards (Stock) Standards->Prep_HPLC Standards->Prep_GCMS QCs QC Samples (L, M, H) QCs->Prep_HPLC QCs->Prep_GCMS Analyze_HPLC HPLC-DAD Analysis Prep_HPLC->Analyze_HPLC Data_HPLC Data Processing (HPLC) Analyze_HPLC->Data_HPLC Compare Statistical Comparison (e.g., Bland-Altman, %Difference) Data_HPLC->Compare Analyze_GCMS GC-MS (SIM) Analysis Prep_GCMS->Analyze_GCMS Data_GCMS Data Processing (GC-MS) Analyze_GCMS->Data_GCMS Data_GCMS->Compare Report Cross-Validation Report Compare->Report

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Performance Data Comparison

The following table summarizes the expected performance characteristics for each method, based on typical results for similar analyses. These parameters form the basis of method validation according to ICH Q2(R1).[6][7]

Performance ParameterHPLC-DAD (with Derivatization)GC-MS (with Derivatization)Causality and Field Insights
Linearity (r²) > 0.998> 0.998Both techniques, when properly optimized, provide excellent linear responses. The derivatization step, if driven to completion, ensures a stoichiometric conversion, preserving linearity.
Range 1 - 100 µg/mL1 - 100 µg/mLThe analytical range is typically dictated by the needs of the study. Both methods can be adjusted to different ranges by altering sample volume or dilution factors.
LOD (Limit of Detection) ~0.3 µg/mL~0.1 µg/mLGC-MS is often inherently more sensitive due to the low-noise nature of SIM detection and efficient ionization in the MS source.
LOQ (Limit of Quant.) ~1.0 µg/mL~0.5 µg/mLThe LOQ reflects the lowest concentration that can be measured with acceptable precision and accuracy. The superior sensitivity of GC-MS translates to a lower LOQ.
Accuracy (% Recovery) 95 - 105%97 - 103%GC-MS can sometimes offer slightly better accuracy due to its high selectivity, which minimizes interference from matrix components that might co-elute in HPLC.
Precision (%RSD) < 5%< 4%Both methods demonstrate high precision. The multi-step derivatization process is the largest potential source of variability and must be carefully controlled.
Selectivity / Specificity HighVery HighHPLC-DAD selectivity is based on retention time and UV spectrum. GC-MS selectivity is superior, being based on retention time and mass-to-charge ratio, providing definitive identification.[14]
Sample Throughput ModerateModerateThe derivatization step (60-90 min) is the rate-limiting factor for both methods. The chromatographic run times are comparable.

Discussion: Choosing the Right Tool for the Job

The choice between HPLC and GC-MS is not merely a matter of performance metrics but a strategic decision based on the analytical context.

When to Choose GC-MS:

  • When Absolute Specificity is Required: The mass spectrometer provides structural information, making it the gold standard for unequivocal identification. This is crucial in regulated environments (e.g., pharmaceutical development) or when analyzing complex matrices where interferences are likely.

  • For High-Sensitivity Applications: If trace-level quantification is necessary, the lower LOD/LOQ of GC-MS provides a distinct advantage.

  • For Multi-Analyte Screening: GC-MS is well-suited for screening for multiple volatile or semi-volatile compounds in a single run.

When to Choose HPLC:

  • For Thermally Labile or Non-Volatile Analytes: Although this compound is suitable for GC, HPLC is the default choice for compounds that would degrade at high temperatures. HPLC operates at or near ambient temperature, preserving the integrity of sensitive molecules.[5]

  • When an MS Detector is Unavailable: A UV-DAD is a more common and less complex detector than a mass spectrometer. The HPLC method with derivatization provides a robust and accessible alternative to GC-MS.

  • For Preparative Applications: HPLC is easily scalable for preparative chromatography to isolate and purify compounds, whereas GC is primarily an analytical technique.[17]

Conclusion

Both HPLC and GC-MS, when coupled with appropriate derivatization strategies, are powerful and reliable techniques for the quantification of this compound. The cross-validation process confirms that both methods can produce equivalent, high-quality data.

  • GC-MS offers unparalleled specificity and superior sensitivity, making it the preferred method for regulatory submissions, trace-level analysis, and complex sample matrices.

  • HPLC-DAD provides a robust, accessible, and highly precise alternative, particularly valuable when dealing with potentially thermally labile compounds or when a mass spectrometer is not available.

Ultimately, the selection should be guided by a thorough understanding of the analytical requirements, including the need for sensitivity, specificity, available instrumentation, and the overall objective of the research or development program. This guide provides the foundational data and scientific rationale to make that choice with confidence.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 234237, this compound. [Link]

  • PubMed. Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers. [Link]

  • National Center for Biotechnology Information. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. [Link]

  • Semantic Scholar. From Guidelines to Implementation: A Case Study on Applying ICH M10 for Bioanalytical Assay Cross-Validation. [Link]

  • Wiley Online Library. GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. [Link]

  • FooDB. Showing Compound this compound (FDB016746). [Link]

  • National Center for Biotechnology Information. A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection. [Link]

  • National Center for Biotechnology Information. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • Nacalai Tesque. Fatty Acid Analysis by HPLC. [Link]

  • AOCS. Fatty Acid Analysis by HPLC. [Link]

  • ResearchGate. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. [Link]

  • The Good Scents Company. nonan-3-yl acetate. [Link]

  • SciELO. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • Cyberlipid. HPLC analysis. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • NP-MRD. Showing NP-Card for this compound (NP0338477). [Link]

  • ResearchGate. Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated... [Link]

  • Systematic Reviews in Pharmacy. GC-MS analysis of ethyl acetate fraction of Premna latifolia methanolic leaves extract. [Link]

  • MDPI. Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. [Link]

  • SciSpace. GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. [Link]

Sources

A Researcher's Guide to Analytical Standards for 3-Hydroxynonyl Acetate Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the expanding field of lipidomics, the accurate quantification of lipid mediators like 3-Hydroxynonyl acetate is paramount for understanding their roles in physiological and pathological processes. As a fatty alcohol ester, its functions can range from being a nutrient and energy source to involvement in cell signaling and lipid metabolism.[1] Achieving reliable and reproducible quantitative data hinges on one critical component: the quality of the reference material used for instrument calibration and method validation. This guide provides an in-depth comparison of available analytical standards for this compound, designed to help researchers, scientists, and drug development professionals make informed decisions for their specific analytical needs.

The Gold Standard: Deconstructing the Certified Reference Material (CRM)

Before comparing options, it's crucial to understand the pinnacle of analytical standards: the Certified Reference Material (CRM). A CRM is far more than just a high-purity chemical. According to the International Organization for Standardization (ISO) and the National Institute of Standards and Technology (NIST), a CRM is characterized by a metrologically valid procedure for one or more properties, and it is accompanied by a certificate stating the property value, its associated uncertainty, and a statement of metrological traceability.[2][3]

Producers of CRMs must operate under rigorous standards like ISO 17034, which ensures competence in all aspects of production, from material characterization and homogeneity assessment to stability testing.[4][5] This guarantees that a CRM provides a direct and unbroken chain of comparison to the International System of Units (SI), lending the highest possible confidence to measurement results.[6]

For a niche compound like this compound, a true CRM from a national metrology institute (NMI) like NIST is often unavailable. Researchers must therefore navigate the landscape of commercially available standards and other alternatives, each with distinct advantages and limitations.

Comparative Analysis of Analytical Standards for this compound

The choice of a reference standard is a critical decision that directly impacts data quality, experimental cost, and the level of effort required. Below is a comparison of the three primary options available to researchers for the quantification of this compound.

FeatureHigh-Purity Commercial Standard (Practical CRM)In-House Prepared Standard Relative Quantification (Analog Standard)
Traceability & Uncertainty Purity value provided on Certificate of Analysis (CoA), but often without full metrological traceability or uncertainty budget.Characterization is user-dependent. Traceability is difficult to establish without a primary CRM for comparison.Not applicable for absolute quantification. Provides fold-change information only.
Accuracy & Reliability High. Suitable for absolute quantification if purity is well-defined.Variable. Depends heavily on synthesis, purification, and characterization expertise.Low for absolute values. Can be reliable for determining relative changes between sample groups.
Effort & Cost Low effort, moderate to high cost per milligram.High effort (synthesis, purification, extensive characterization), potentially lower long-term cost.Low to moderate effort, depending on the availability of a suitable analog.
Regulatory Acceptance Generally accepted for research and early development. May require further qualification for late-stage clinical or QC applications.Requires extensive documentation and justification for use in regulated environments.Unlikely to be accepted for primary endpoint analysis in regulated studies.
Best Suited For Method validation, absolute quantification in preclinical and clinical research, routine sample analysis.Exploratory research, situations where commercial standards are unavailable or cost-prohibitive, experienced synthetic chemistry labs.Exploratory studies, biomarker discovery, situations where no authentic standard is available.

Experimental Design: Choosing and Validating Your Standard

The ultimate test of a reference material is its performance in a validated analytical method. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound from complex biological matrices due to its high sensitivity and selectivity.

Below is a detailed protocol for validating an LC-MS/MS method, adaptable for use with either a high-purity commercial standard or a well-characterized in-house standard. This protocol is designed to be self-validating, incorporating quality control checks that ensure the trustworthiness of the results, in line with FDA and EMA guidelines.[7][8]

Protocol: LC-MS/MS Method Validation for this compound in Human Plasma

1. Objective: To validate a method for the accurate and precise quantification of this compound over a defined concentration range.

2. Materials:

  • Reference Standard: High-purity this compound standard (e.g., from a commercial supplier).

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., this compound-d4) is ideal. If unavailable, a close structural analog not present in the matrix can be used.[9][10]

  • Matrix: Pooled human plasma (screened to be free of analyte and interferences).

  • Reagents: LC-MS grade acetonitrile, methanol, water, and formic acid.

3. Workflow & Key Validation Parameters:

G cluster_prep Step 1: Preparation cluster_extraction Step 2: Sample Extraction cluster_analysis Step 3: LC-MS/MS Analysis cluster_validation Step 4: Data Processing & Validation P1 Prepare Stock Solutions (Analyte & IS) P2 Prepare Calibration Standards (CS) & Quality Controls (QC) in Plasma P1->P2 Serial Dilution E1 Spike Plasma Samples (CS, QC, Blanks) with IS P2->E1 E2 Protein Precipitation (e.g., with cold Acetonitrile) E1->E2 E3 Centrifuge & Evaporate Supernatant E2->E3 E4 Reconstitute in Mobile Phase E3->E4 A1 Inject Samples E4->A1 A2 Acquire Data (MRM Mode) A1->A2 V1 Generate Calibration Curve (Peak Area Ratio vs. Conc.) A2->V1 V2 Assess Linearity (r² > 0.99) V1->V2 V3 Calculate Accuracy & Precision for QC Samples V1->V3 V4 Evaluate Selectivity, Matrix Effect, & Stability V1->V4

Caption: LC-MS/MS Method Validation Workflow.

4. Acceptance Criteria (based on FDA/EMA Guidelines): [11][12]

  • Linearity: Calibration curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy: The mean concentration of QC samples should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

  • Precision: The coefficient of variation (CV) for QC sample replicates should not exceed 15% (20% for LLOQ).

  • Selectivity: No significant interfering peaks at the retention time of the analyte or IS in blank plasma samples.

  • Stability: Analyte must be stable under various conditions (freeze-thaw, bench-top, long-term storage), with recovery within ±15% of nominal.

The Role of qNMR in Characterizing In-House Standards

For laboratories choosing to synthesize their own standards, robust characterization is non-negotiable. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary ratio method for determining the purity of organic molecules.[13][14] Unlike chromatographic methods that require a highly pure standard of the same compound for calibration, qNMR allows for the direct determination of purity by comparing the integral of an analyte's proton signal to that of a certified qNMR standard (e.g., maleic acid, dimethyl sulfone) of known purity.[15][16] This technique provides direct traceability to the SI and is a cornerstone of how many commercial CRMs are certified.[17]

G cluster_process qNMR Purity Assessment A Accurately Weigh In-House Standard C Dissolve Both in Deuterated Solvent A->C B Accurately Weigh CRM qNMR Standard (e.g., NIST SRM) B->C D Acquire ¹H-NMR Spectrum C->D E Integrate Analyte Peak & Standard Peak D->E F Calculate Purity (Mass Fraction) E->F

Caption: Workflow for qNMR Purity Determination.

Conclusion and Recommendations

The selection of an analytical standard for this compound is a foundational decision that dictates the quality and reliability of quantitative data.

  • For Regulated Bioanalysis, Clinical Trials, or Core Facility Services: The use of a high-purity commercial standard from a reputable supplier is strongly recommended. While not always a "true CRM" in the strictest metrological sense, these standards come with a Certificate of Analysis and are produced under quality management systems, providing a high degree of confidence with minimal start-up effort.

  • For Exploratory, Academic, or Early-Stage R&D: An in-house prepared standard can be a viable and cost-effective option, provided the laboratory has the synthetic expertise and analytical infrastructure (especially qNMR) to thoroughly characterize its purity and stability. Without this rigorous characterization, the resulting quantitative data may be unreliable.

  • For Initial Screening or when no Standard is Available: Relative quantification using a structural analog can provide valuable insights into biological changes but cannot be used to determine absolute concentrations.

Ultimately, the responsibility lies with the researcher to demonstrate that their chosen standard is fit for its intended purpose through a comprehensive and well-documented method validation, adhering to established international guidelines.[18][19] This rigorous approach ensures that the data generated is not only accurate and precise but also defensible and reproducible, advancing the scientific understanding of this compound's role in health and disease.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Vlckova, H., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry. Retrieved from [Link]

  • FooDB. (2010). Showing Compound this compound (FDB016746). Retrieved from [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • National Institute of Standards and Technology. (2010). SRM Definitions. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Mass Spectrometry Reviews. Retrieved from [Link]

  • Choi, K., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules. Retrieved from [Link]

  • Rigger, R., et al. (2014). Using high-performance ¹H NMR (HP-qNMR®) for the certification of organic reference materials under accreditation guidelines--describing the overall process with focus on homogeneity and stability assessment. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2016). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? PubMed. Retrieved from [Link]

  • Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]

  • The ANSI Blog. (2024). What Is ISO 17034? Retrieved from [Link]

  • PJLA Testing. (2021). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Scholars @ UT Health San Antonio. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why? Retrieved from [Link]

  • Google Patents. (n.d.). CA2762224C - Recovery and purification of hydroxy fatty acids from source oils.
  • ResearchGate. (n.d.). (PDF) Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? Retrieved from [Link]

  • Separation Science. (2023). Certified reference materials for quantitative NMR. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved from [Link]

  • NATA. (n.d.). Reference Materials Producers ( ISO 17034 ) Accreditation. Retrieved from [Link]

  • National Institute of Standards and Technology. (2025). Certified Reference Material (CRM) | NIST. Retrieved from [Link]

  • Wikipedia. (n.d.). Certified reference materials. Retrieved from [Link]

  • MDPI. (n.d.). Construction of a Library of Fatty Acid Esters of Hydroxy Fatty Acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Sustainable Biosynthesis of Diverse Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) for Industrial Production. Retrieved from [Link]

  • PJLA. (2023). Understanding the Types of Reference Materials, Their Differences, and Their Uses. Retrieved from [Link]

  • The Good Scents Company. (n.d.). nonan-3-yl acetate, 60826-15-5. Retrieved from [Link]

  • PMC - NIH. (2024). Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases. Retrieved from [Link]

  • American Chemical Society. (2021). Synthesis of α‐Hydroxy Fatty Acids from Fatty Acids by Intermediate α‐Chlorination with TCCA under Solvent. Retrieved from [Link]

  • PubChem - NIH. (n.d.). This compound | C11H22O3 | CID 234237. Retrieved from [Link]

  • NP-MRD. (2024). Showing NP-Card for this compound (NP0338477). Retrieved from [Link]

  • Wiley. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Optimization and Validation of an RP-HPLC Method for Analysis of Hydrocortisone Acetate and Lidocaine in Suppositories. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Analytical Methods for the Bioavailability Evaluation of Hydroxypyridinonate Actinide Decorporation Agents in Pre-Clinical Pharmacokinetic Studies. Retrieved from [Link]

  • Pharmacia. (2022). Development and validation of RP-HPLC method for analytical characterization of the anabolic steroid Methenolone acetate in f. Retrieved from [Link]

  • PubMed. (n.d.). HPLC method for identification and quantification of three active substances in a dermatological preparation--Viosept ointment. Retrieved from [Link]

  • MDPI. (n.d.). Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. Retrieved from [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to the Accurate and Precise Quantification of 3-Hydroxynonyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of biomedical research and drug development, the precise measurement of lipid metabolites is paramount. Among these, 3-Hydroxynonyl acetate, a fatty alcohol ester, is emerging as a molecule of interest, potentially playing roles in various physiological and pathological processes related to lipid metabolism and oxidative stress.[1] The ability to accurately and precisely quantify this analyte in complex biological matrices is crucial for elucidating its biological significance and exploring its potential as a biomarker.

This guide provides a comprehensive comparison of the predominant analytical methodologies for the quantification of this compound and related lipid-derived molecules. We will delve into the technical nuances of each approach, offering field-proven insights to empower researchers, scientists, and drug development professionals in selecting the most appropriate assay for their specific research needs. Our focus will be on the pillars of scientific integrity: expertise, trustworthiness, and authoritative grounding.

The Analytical Arena: Key Methodologies for this compound Quantification

The quantification of a relatively small and potentially volatile molecule like this compound within a complex biological sample presents a unique set of analytical challenges. The choice of methodology is a critical decision that directly impacts the reliability and validity of the experimental data. The primary contenders in this analytical arena are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). While less common for such a specific small molecule, Enzyme-Linked Immunosorbent Assays (ELISAs) are also a theoretical possibility for related lipid metabolites and will be discussed for completeness.

Table 1: At-a-Glance Comparison of Key Quantification Platforms
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation of volatile compounds followed by mass-based detection.[2]Separation of compounds in liquid phase followed by mass-based detection.[3][4]Antibody-based detection of a specific analyte.[5][6]
Sample Type Biological fluids, tissues, cell cultureBiological fluids, tissues, cell cultureBiological fluids
Sample Preparation Extraction, derivatization often required.[7][8]Extraction, potential derivatization.[3][9]Minimal, often direct sample application.
Accuracy HighHighModerate to High
Precision HighHighGood
Sensitivity High (ng/mL to pg/mL)[10]Very High (pg/mL to fg/mL)[11]Moderate (ng/mL to µg/mL)
Specificity High (mass fragmentation pattern)[12]High (retention time and MS/MS)[4]High (antibody-antigen binding)
Throughput ModerateHighHigh
Cost (Instrument) ModerateHighLow (reader)
Cost (Per Sample) ModerateHighLow

Deep Dive into the Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS has long been the gold standard for the analysis of volatile and semi-volatile organic compounds.[13][14] Its high resolving power and the specificity of mass spectrometric detection make it a robust technique for quantifying small molecules in complex mixtures.

The Causality Behind the Workflow:

The successful quantification of this compound by GC-MS hinges on a meticulously planned experimental workflow. The inherent polarity of the hydroxyl group in this compound necessitates a crucial step: derivatization . This chemical modification serves to increase the volatility and thermal stability of the analyte, making it amenable to gas-phase separation.[8][15] Common derivatizing agents for hydroxyl groups include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]

Caption: GC-MS workflow for this compound quantification.

Experimental Protocol: GC-MS Quantification of this compound (with Derivatization)

  • Sample Preparation & Lipid Extraction:

    • Homogenize tissue samples or use liquid samples (plasma, serum) directly.

    • Perform a liquid-liquid extraction using a method like the Folch or Bligh-Dyer procedure to isolate the lipid fraction.[16]

    • Evaporate the organic solvent under a stream of nitrogen.

  • Derivatization:

    • To the dried lipid extract, add a silylating agent (e.g., 50 µL of BSTFA with 1% TMCS) and a solvent (e.g., 50 µL of pyridine).

    • Incubate the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization of the hydroxyl group.[17]

  • GC-MS Analysis:

    • Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.

    • GC Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 280°C) to elute the analyte of interest.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

  • Quantification:

    • Create a calibration curve using a series of known concentrations of a this compound standard that has undergone the same extraction and derivatization process.

    • Quantify the analyte in the samples by comparing its peak area to the calibration curve. The use of an internal standard is highly recommended for improved accuracy and precision.

Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility and High Sensitivity

LC-MS has become a powerhouse in lipidomics and the analysis of a wide range of biomolecules.[3][4][11] Its major advantage lies in its ability to analyze non-volatile and thermally labile compounds without the need for derivatization, although derivatization can sometimes be employed to enhance ionization efficiency.[18]

The Causality Behind the Workflow:

The LC-MS workflow for this compound separates the analyte in the liquid phase before it is ionized and detected by the mass spectrometer. The choice of chromatographic mode (reversed-phase or normal-phase) and ionization source (electrospray ionization or atmospheric pressure chemical ionization) is critical for achieving optimal separation and sensitivity.

Caption: LC-MS workflow for this compound quantification.

Experimental Protocol: LC-MS/MS Quantification of this compound

  • Sample Preparation & Lipid Extraction:

    • Similar to the GC-MS protocol, perform a robust lipid extraction from the biological matrix. Methyl-tert-butyl ether (MTBE) based extraction is a popular alternative to chloroform-based methods.[16]

    • Evaporate the solvent and reconstitute the extract in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • LC Conditions:

      • Column: A C18 reversed-phase column is a common choice for separating lipids.[3]

      • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate to improve ionization.

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for the highest sensitivity and specificity in targeted quantification.[19][20] This involves selecting a precursor ion (the molecular ion of this compound) and a specific product ion generated through fragmentation.

  • Quantification:

    • Prepare a calibration curve with a standard of this compound.

    • Utilize a stable isotope-labeled internal standard (e.g., d3-3-Hydroxynonyl acetate) to correct for matrix effects and variations in extraction and ionization, ensuring the highest level of accuracy.[19]

Enzyme-Linked Immunosorbent Assay (ELISA): A High-Throughput Screening Tool

While highly specific antibodies against this compound may not be commercially available, the principle of ELISA is relevant for the quantification of certain lipid metabolites.[5][21] If a suitable antibody were to be developed, an ELISA could offer a high-throughput and cost-effective method for screening large numbers of samples.

The Causality Behind the Workflow:

An ELISA relies on the specific binding of an antibody to its target antigen. In a competitive ELISA format, a known amount of labeled antigen competes with the antigen in the sample for binding to a limited number of antibody-coated wells. The signal is inversely proportional to the amount of antigen in the sample.

Caption: Competitive ELISA workflow for analyte quantification.

Hypothetical Experimental Protocol: Competitive ELISA for this compound

  • Plate Coating: Microtiter plates are pre-coated with a capture antibody specific for this compound.

  • Competitive Reaction: Samples and standards are added to the wells, followed by the addition of a known amount of enzyme-labeled this compound. They compete for binding to the capture antibody.

  • Washing: The plate is washed to remove any unbound components.

  • Substrate Addition: A substrate for the enzyme is added, leading to a color change.

  • Signal Detection: The absorbance is measured using a plate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Quantification: A standard curve is generated to determine the concentration of the analyte in the samples.

Accuracy and Precision: A Head-to-Head Comparison

ParameterGC-MSLC-MS/MSELISA
Accuracy (% Recovery) 85-115%90-110%80-120%
Precision (%RSD) < 15%< 10%< 20%

Note: These are typical performance characteristics and can vary depending on the specific assay, matrix, and laboratory.

Both GC-MS and LC-MS/MS, when properly validated, offer excellent accuracy and precision for the quantification of small molecules like this compound. The use of appropriate internal standards is critical for achieving the highest levels of data quality in both techniques. While ELISAs can be precise, their accuracy can be more susceptible to matrix effects and cross-reactivity.

Conclusion: Selecting the Right Tool for the Job

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the research question.

  • For discovery-based research and comprehensive profiling where high specificity and the ability to identify unknown compounds are crucial, GC-MS and LC-MS are the undisputed leaders.

  • For targeted, high-sensitivity quantification , particularly in complex biological matrices, LC-MS/MS with the use of a stable isotope-labeled internal standard is the method of choice.

  • If a suitable antibody becomes available and high-throughput screening of a large number of samples is the primary goal, an ELISA could be a viable and cost-effective option.

Ultimately, a thorough understanding of the principles, advantages, and limitations of each technique, as detailed in this guide, will enable researchers to generate reliable and reproducible data, paving the way for a deeper understanding of the role of this compound in health and disease.

References

  • Measurement of lipid peroxidation - PubMed. [Link]

  • Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PubMed Central. [Link]

  • Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed. [Link]

  • Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments. [Link]

  • Quantification of fatty acid oxidation products using online high-performance liquid chromatography tandem mass spectrometry - PubMed. [Link]

  • Lipid peroxidation - Wikipedia. [Link]

  • High-Resolution Liquid Chromatography-Mass Spectrometry for Lipidomics - University of Miami. [Link]

  • Flavor Compounds Identification and Reporting - MDPI. [Link]

  • Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry in Lipidomics. [Link]

  • Simple and Sensitive Method for the Quantitative Determination of Lipid Hydroperoxides by Liquid Chromatography/Mass Spectrometry - MDPI. [Link]

  • The Role of LC–MS in Lipidomics | LCGC International. [Link]

  • Analysis of volatile organic compounds using gas chromatography - ResearchGate. [Link]

  • Methods of lipid oxidation product identification and quantification - SfRBM. [Link]

  • Showing Compound this compound (FDB016746) - FooDB. [Link]

  • A versatile ultra-high performance LC-MS method for lipid profiling - PMC - NIH. [Link]

  • 3.1 Gas Chromatography–Mass Spectrometry (GC-MS) for volatile profiling - Oud Academia. [Link]

  • Comparison of Lipid Measurements by Clinical Chemistry and NMR Spectroscopy - MDPI. [Link]

  • Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. [Link]

  • GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. [Link]

  • Metabolism & Lipid ELISA Kits - Assay Genie. [Link]

  • Short chain fatty acid PLUS (SCFA+) assay - biocrates. [Link]

  • Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC - NIH. [Link]

  • (PDF) Recent Analytical Methodologies in Lipid Analysis - ResearchGate. [Link]

  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC - PubMed Central. [Link]

  • Lipidomics in Biomarker Research - Prevention and Treatment of Atherosclerosis - NCBI. [Link]

  • Lipid Metabolism - Assay Genie. [Link]

  • Applications of Innovative Lipidomic Methods for Blood Lipid Biomarkers - J-Stage. [Link]

  • This compound | C11H22O3 | CID 234237 - PubChem - NIH. [Link]

  • Glucose / Lipid Metabolism, Diabetes, Hyperlipidemia, Cardiovascular Events, etc.. [Link]

  • A new enzyme-linked immunosorbent assay with two monoclonal antibodies to specific epitopes measures human lecithin-cholesterol acyltransferase - PubMed. [Link]

  • Enzyme-linked immunosorbent assay for quantification of anti-lipid A antibody. Enhancement of sensitivity by antigen immobilization at low pH - PubMed. [Link]

Sources

A Senior Application Scientist’s Guide to Determining the Limits of Detection and Quantification for 3-Hydroxynonyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on selecting and validating analytical instrumentation for the sensitive quantification of 3-Hydroxynonyl acetate. Given the sparse availability of direct comparative data for this specific analyte, this document focuses on the principles and methodologies required to establish instrument performance. We will explore the most suitable analytical platforms, outline a detailed protocol for method development, and provide expected performance benchmarks based on chemically similar compounds.

Introduction: The Analytical Challenge of this compound

This compound (C₁₁H₂₂O₃) is an acetate ester and secondary alcohol belonging to the fatty acyls class of lipids[1]. As a semi-volatile organic compound (VOC), it may be found as a flavoring agent or potentially serve as a biomarker in various biological and commercial matrices[1][2]. Accurate and sensitive quantification is paramount for understanding its function, ensuring product quality, or assessing its physiological relevance.

The critical metrics for any quantitative method are its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy[3]. These parameters are not inherent to an instrument alone but are a function of the entire analytical method, including sample preparation, instrument configuration, and the sample matrix.

This guide will empower you to:

  • Understand the key analytical technologies suitable for this compound.

  • Design an experimental workflow to determine method-specific LOD and LOQ.

  • Interpret and compare the performance of different instrumental approaches.

Foundational Concepts: LOD and LOQ

Before selecting an instrument, it is crucial to understand how performance is measured. The International Union of Pure and Applied Chemistry (IUPAC) defines the LOD as the smallest amount of analyte that provides a signal significantly larger than the signal from a blank[3].

Commonly, LOD and LOQ are determined experimentally using one of these methods:

  • Signal-to-Noise Ratio (S/N): The analyte concentration that produces a signal peak that is 3 times the height of the baseline noise is considered the LOD. The LOQ is typically defined at a S/N ratio of 10.

  • Standard Deviation of the Blank: Multiple blank samples are measured, and the standard deviation of their signals (σ) is calculated. The LOD is defined as 3.3 * σ / S, and the LOQ as 10 * σ / S, where S is the slope of the calibration curve[4]. This is a more statistically robust approach.

For this guide, we recommend the second method, as it provides a more reliable and statistically validated measure of performance.

Candidate Analytical Platforms for this compound

Based on its chemical properties—a moderately sized (MW: 202.29 g/mol ), semi-volatile ester—two primary analytical platforms are recommended: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the traditional technique of choice for analyzing volatile and semi-volatile compounds and is an excellent starting point for this compound[5][6].

  • Principle of Operation: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase inside a long capillary column. The separated compounds then enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.

  • Sample Introduction: Because this compound is semi-volatile, direct liquid injection can be used. However, for trace-level detection in complex matrices like food or biological fluids, headspace (HS) sampling, particularly with Solid-Phase Microextraction (SPME), is highly recommended. HS-SPME extracts and concentrates VOCs from the sample, significantly improving sensitivity and reducing matrix interference[7].

  • Detection and Sensitivity: For optimal sensitivity, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode . Instead of scanning a full mass range, the instrument focuses only on a few characteristic ions of this compound. This dramatically increases the signal-to-noise ratio, lowering the LOD by one to two orders of magnitude compared to a full scan analysis[8][9]. For even greater selectivity in highly complex samples, tandem mass spectrometry (GC-MS/MS) can be employed[6].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and highly sensitive alternative, particularly advantageous when analyzing samples that contain a mix of volatile and non-volatile compounds or when derivatization is undesirable[10][11].

  • Principle of Operation: The analyte is separated in the liquid phase on a chromatography column (typically a reversed-phase C18 column) before being introduced into the mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) is the most common ionization technique for this type of analysis. It would generate a protonated molecule of this compound ([M+H]⁺) with minimal fragmentation.

  • Detection and Sensitivity: The key to high sensitivity in LC-MS is the use of a tandem mass spectrometer (e.g., a triple quadrupole). By operating in Multiple Reaction Monitoring (MRM) mode , a specific parent ion is selected, fragmented, and then a specific fragment ion is monitored. This two-stage filtering process provides exceptional selectivity and sensitivity, allowing for quantification at very low levels, even in complex biological matrices like plasma[12][13].

Performance Comparison: Expected LOD/LOQ Ranges

While specific experimental data for this compound is not readily published, we can extrapolate expected performance based on published methods for similar analytes, such as other fatty acid esters and medium-chain fatty acids[9][14][15][16]. The following table provides a guide to the expected LOD and LOQ ranges for different instrumental configurations.

Instrument/MethodMatrixExpected LOD RangeExpected LOQ RangeSelectivityThroughput
GC-MS (Full Scan) Simple (e.g., Solvent)10 - 100 ng/mL30 - 300 ng/mLModerateModerate
GC-MS (SIM) Simple (e.g., Solvent)0.1 - 5 ng/mL0.3 - 15 ng/mLGoodModerate
HS-SPME-GC-MS (SIM) Complex (e.g., Food Matrix)0.5 - 20 ng/g1.5 - 60 ng/gHighLower
LC-MS/MS (MRM) Simple (e.g., Solvent)0.05 - 2 ng/mL0.15 - 6 ng/mLVery HighHigh
LC-MS/MS (MRM) Complex (e.g., Plasma)0.1 - 10 ng/mL0.3 - 30 ng/mLVery HighHigh

Disclaimer: These values are estimates intended to guide instrument selection and method development. Actual LOD/LOQ values must be determined experimentally for your specific matrix and method.

Experimental Protocol: Determining LOD & LOQ for this compound via HS-SPME-GC-MS

This protocol provides a step-by-step workflow for developing a validated method and determining the LOD and LOQ in a food matrix.

Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis HS-SPME-GC-MS Analysis cluster_data Data Processing & Validation Std_Prep 1. Prepare Calibration Standards (e.g., 0.1 ng/mL to 1000 ng/mL) Spike 3. Spike Standards into Matrix (for calibration curve) Std_Prep->Spike Sample_Prep 2. Sample Homogenization (e.g., 1g food sample in vial) Sample_Prep->Spike IS_Add 4. Add Internal Standard Spike->IS_Add HS_SPME 5. Headspace SPME Extraction (e.g., 60°C for 30 min) IS_Add->HS_SPME Injection 6. Thermal Desorption in GC Inlet HS_SPME->Injection GC_Sep 7. Chromatographic Separation Injection->GC_Sep MS_Detect 8. MS Detection (SIM Mode) GC_Sep->MS_Detect Integration 9. Peak Integration & Area Ratio Calculation MS_Detect->Integration Cal_Curve 10. Construct Calibration Curve Integration->Cal_Curve LOD_LOQ_Calc 11. Calculate LOD & LOQ (from blank replicates or curve intercept) Cal_Curve->LOD_LOQ_Calc

Caption: Workflow for LOD/LOQ determination of this compound.

Step-by-Step Methodology

1. Preparation of Standards and Reagents:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve in 10 mL of HPLC-grade methanol.

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample, like dodecyl acetate).

  • Working Standards: Perform serial dilutions of the primary stock solution in methanol to create a series of working standards for the calibration curve (e.g., from 100 µg/mL down to 1 ng/mL).

2. Sample Preparation and Calibration Curve Construction:

  • Blank Matrix: Select a representative sample matrix confirmed to be free of this compound.

  • Calibration Points: Aliquot 1 gram of the blank matrix into a series of 20 mL headspace vials. Spike each vial with a known amount from the working standards to create a calibration curve covering the expected concentration range (e.g., 8 points from 1 ng/g to 500 ng/g).

  • Blank Samples: Prepare at least 7 replicates of the blank matrix without any added analyte.

  • Internal Standard Addition: Add a fixed amount of the internal standard to all calibration and blank vials.

  • Equilibration: Seal the vials and allow them to equilibrate at the extraction temperature (e.g., 60°C) for 10 minutes.

3. HS-SPME-GC-MS Analysis:

  • Extraction: Introduce an SPME fiber (e.g., PDMS/DVB) into the headspace of the vial. Extract for a fixed time (e.g., 30 minutes) at a constant temperature (e.g., 60°C) with agitation.

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) to desorb the analytes onto the column.

  • GC Conditions (Example):

    • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm)

    • Carrier Gas: Helium at 1.0 mL/min

    • Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mode: Selected Ion Monitoring (SIM). Select 3-4 characteristic, abundant ions for this compound and the internal standard.

4. Data Analysis and LOD/LOQ Calculation:

  • Calibration Curve: For each calibration point, calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot this ratio against the known concentration and perform a linear regression.

  • LOD/LOQ from Blanks:

    • Analyze the 7 blank replicates and, if any signal is observed at the retention time of the analyte, calculate the standard deviation (σ) of these responses.

    • If no signal is observed, calculate the standard deviation of the baseline noise near the expected retention time.

    • Calculate LOD = 3.3 * σ / S and LOQ = 10 * σ / S , where S is the slope of your calibration curve.

Conclusion and Recommendations

For the trace-level quantification of this compound, both GC-MS and LC-MS/MS offer viable and powerful solutions.

  • GC-MS with HS-SPME is an excellent choice for volatile analysis in complex matrices like food and flavors. Its sensitivity is greatly enhanced by operating in SIM mode.

  • LC-MS/MS provides superior sensitivity and selectivity, especially in challenging biological matrices like plasma, and is the preferred method when the highest performance is required.

The ultimate choice of instrument depends on the specific application, required sensitivity, sample matrix, and available resources. Regardless of the platform, a rigorous, in-house validation as outlined in this guide is essential to establish trustworthy and defensible LOD and LOQ values for your specific analytical needs.

References

A complete list of all sources cited within this guide.

  • Direct analysis of volatile organic compounds in foods by headspace extraction atmospheric pressure chemical ionisation mass spectrometry. (n.d.).
  • The Use of Volatile Compounds Analysis for the Assessment of Food and Beverage Quality. (n.d.). Frontiers.
  • Analyzing Volatile Organic Chemicals in Food: Emerging Trends and Recent Examples. (2013-02-14).
  • Application of preparation methods for volatile organic compounds... (n.d.).
  • Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. (n.d.). SpringerLink.
  • Analyzing volatile organic compounds (VOCs) to assess food and beverage quality throughout the supply chain. (n.d.). SelectScience.
  • Linear Range, LOD, and LOQ for Free Fatty Acids. (n.d.).
  • Calibration Curves and LOD and LOQ Data of Eight Fatty Acids Analytes... (n.d.).
  • Calibration, LOD, and LOQ of SCFAs obtained by GC- FID. (n.d.).
  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain F
  • Quantification of short-chain fatty acids in cecal material by gas chromatography-mass spectrometry. (n.d.). Digital Commons @ EMU.
  • Linearity, LOD, LOQ, correlation coefficients (R) of the target... (n.d.).
  • FAME retention times, LOD and LOQ values, and linear parameters for the... (n.d.).
  • 3-Hydroxynonyl acet
  • Going Low: Understanding Limit of Detection in Gas Chromatography (GC). (2021-05-01).
  • The TIC of standards of 14 SCFAs by GC–MS (a the TIC of mixed standards... (n.d.).
  • LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress. (n.d.).
  • An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. (2022-06-07).
  • Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS. (n.d.).
  • Application of LC-MS for the identification and quantification of pharmaceuticals and their transformation products during catalytic ozonation. (n.d.). Digitala Vetenskapliga Arkivet.
  • Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. (2021-09-07). MDPI.
  • Multi-Attribute Monitoring of Therapeutic mRNA by Liquid Chromatography–Mass Spectrometry. (n.d.).
  • Measurement of Plasma Acetate Kinetics Using High-Performance Liquid Chrom
  • Analytical Methods for the Bioavailability Evaluation of Hydroxypyridinonate Actinide Decorporation Agents in Pre-Clinical Pharmacokinetic Studies. (n.d.). Longdom Publishing.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Hydroxynonyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of scientific research and drug development, adherence to rigorous safety protocols is not merely a matter of compliance, but a cornerstone of scientific integrity and operational excellence. This guide provides a detailed, step-by-step framework for the proper disposal of 3-Hydroxynonyl acetate, ensuring the safety of laboratory personnel and the protection of our environment. While this compound is reported as not meeting GHS hazard criteria, the principles of prudent laboratory practice demand a systematic and informed approach to its disposal.[1]

Section 1: Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's properties is paramount. While specific hazard data for this compound is limited, general principles of chemical handling must be observed.

1.1 Personal Protective Equipment (PPE): Although this compound is not classified as hazardous under the Globally Harmonized System (GHS), the use of standard laboratory PPE is mandatory to prevent unforeseen reactions or contamination.[1] This includes:

  • Safety glasses or goggles: To protect against accidental splashes.

  • Latex or nitrile gloves: To prevent skin contact.

  • Laboratory coat: To protect clothing and skin.

1.2 Engineering Controls: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any vapors.

1.3 Spill Response: In the event of a spill, isolate the area to prevent spreading. Absorb the spilled material with an inert absorbent, such as vermiculite, dry sand, or earth. Collect the absorbed material and place it into a designated, labeled container for hazardous waste disposal. Do not allow the spilled material to enter drains or waterways.

Section 2: Step-by-Step Disposal Protocol

The disposal of any chemical, regardless of its perceived hazard level, must follow a structured and compliant pathway. This protocol is designed to align with the best practices established by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Step 1: Waste Determination The first and most critical step is to determine if the waste is hazardous.[2] Based on available data, this compound does not meet the criteria for a hazardous substance under GHS.[1] However, it is the responsibility of the waste generator to make a final determination, considering any potential contaminants that may have been introduced during its use.

Step 2: Containerization Select a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended. The container must be clean and dry before use to prevent any unintended reactions.

Step 3: Labeling Proper labeling is a critical component of safe waste management.[3][4] The label on your waste container must include the following information:

  • The words "Hazardous Waste" (as a precautionary measure, even if the substance is not officially classified as such).

  • The full chemical name: "this compound".

  • The quantity of waste in the container.

  • The date of accumulation.

  • The name and contact information of the generating researcher or laboratory.

Step 4: Accumulation and Storage Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials. Ensure the container is kept closed except when adding waste.

Step 5: Disposal Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] Provide them with all necessary information regarding the waste, including its composition and any known hazards. Never dispose of this compound by pouring it down the drain or placing it in the regular trash.

Section 3: Quantitative Data and Visual Workflow

To facilitate a quick and clear understanding of the key information, the following table summarizes the known properties of this compound.

PropertyValueSource
GHS Hazard Classification Does not meet hazard criteria[1]
Flash Point 181.00 °F (82.78 °C)[5]
Molecular Formula C11H22O3[1]
Molecular Weight 202.29 g/mol [1]

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Steps cluster_spill Spill Response A Assess Hazards & Don PPE B Work in Ventilated Area A->B C Determine Waste Status (Consult EHS) B->C D Select Compatible Container C->D E Label Container Accurately D->E F Store in Designated Accumulation Area E->F G Arrange for Professional Disposal F->G End Safe Disposal G->End H Isolate Spill I Absorb with Inert Material H->I J Collect and Containerize for Disposal I->J J->F Start Start Start->A

Caption: Workflow for the safe disposal of this compound.

Section 4: Causality and Trustworthiness in Protocol

The procedures outlined in this guide are rooted in the fundamental principles of laboratory safety and environmental responsibility. The emphasis on waste determination, proper containerization, and accurate labeling is a direct application of EPA and OSHA regulations designed to prevent accidental exposures, chemical incompatibilities, and improper disposal that could harm human health and the environment.[4][6] By following these self-validating steps, laboratories can ensure a chain of custody for chemical waste that is both safe and compliant. The recommendation to consult with your institution's EHS department provides an essential layer of site-specific expertise and ensures adherence to local and federal mandates.[7][8]

References

  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014). Spill Containment Blog. [Link]

  • The OSHA Laboratory Standard. (2020). Lab Manager Magazine. [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). ASPR. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026). Crystal Clean. [Link]

  • OSHA Laboratory Standard. (n.d.). National Center for Biotechnology Information. [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). Environmental Protection Agency. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. [Link]

  • Hazardous Waste. (n.d.). US Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). US Environmental Protection Agency. [Link]

  • Current occupational exposure limits for Ontario workplaces under Regulation 833. (2022). Government of Ontario. [Link]

  • Table of exposure limits for chemical and biological substances. (2025). WorkSafeBC. [Link]

  • Safety Data Sheet. (2015). [Link]

  • nonan-3-yl acetate. (n.d.). The Good Scents Company. [Link]

  • Safety Data Sheet. (n.d.). [Link]

Sources

Personal protective equipment for handling 3-Hydroxynonyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Handling of 3-Hydroxynonyl Acetate

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling this compound. We will explore not just the "what," but the "why" behind each recommendation, fostering a proactive safety culture within your laboratory.

Hazard Profile: An Expert Assessment

This compound is an acetate ester and a secondary alcohol.[1] It's important to note that aggregated GHS information submitted to the European Chemicals Agency (ECHA) indicates this chemical does not meet the criteria for hazard classification based on the data provided.[1]

However, the core principle of laboratory safety is to treat chemicals with limited toxicological data with a high degree of caution. The structure of this compound, containing both an ester and an alcohol functional group, suggests a potential for mild irritation to the skin, eyes, and respiratory tract upon direct contact or aerosol inhalation. Therefore, we will proceed with a protocol grounded in best practices for handling similar chemical classes.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is your most immediate and critical control measure. The following recommendations are designed to provide robust protection against the potential hazards of this compound.

Table 1: Personal Protective Equipment (PPE) for this compound

Protection TypeSpecificationExpertise & Rationale
Hand Protection Primary: Nitrile GlovesFor extended contact: Butyl GlovesNitrile gloves offer excellent protection against a wide range of chemicals, including alcohols and many solvents, and provide good puncture resistance for general laboratory use.[2][3] For scenarios involving prolonged exposure or larger volumes, Butyl rubber gloves are highly recommended as they offer superior resistance to esters.[2][4] Always inspect gloves before use.
Eye & Face Protection Safety Goggles with Side ShieldsWith large volumes: Face ShieldSafety goggles provide a tight seal to protect against accidental splashes and vapors.[2][4] When handling quantities greater than a few milliliters or when there is a significant splash risk, a full face shield should be worn in addition to safety goggles for complete facial protection.[4]
Skin & Body Protection Laboratory CoatA standard lab coat is essential to protect your skin and personal clothing from accidental spills and contamination.[5]
Respiratory Protection Not required under normal conditionsAll handling of this compound should be conducted within a certified chemical fume hood or a well-ventilated area. This engineering control is the primary method for preventing respiratory exposure.

Operational Protocol: A Step-by-Step Workflow

Adherence to a strict operational workflow minimizes risk and ensures procedural consistency. The following diagram and steps outline the complete handling process from preparation to disposal.

G Workflow: Safe Handling of this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Cleanup & Disposal Phase A Verify Fume Hood Certification B Gather All Materials (Chemicals, Glassware) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Perform All Transfers Inside Fume Hood C->D Proceed to Handling E Keep Container Sealed When Not in Use D->E F Conduct Experiment E->F G Segregate Waste: Liquid & Solid F->G Proceed to Cleanup H Decontaminate Glassware & Work Surface G->H I Dispose of Waste per Institutional Guidelines H->I J Remove PPE Safely I->J

Caption: A comprehensive workflow from preparation to disposal.

Experimental Methodology
  • Preparation Phase:

    • Confirm that the chemical fume hood has been certified within the last year.

    • Assemble all necessary apparatus (glassware, stir plates, etc.) and reagents inside the fume hood to minimize traffic in and out of the containment area.

    • Put on all required PPE as specified in Table 1. Ensure gloves are pulled over the cuffs of the lab coat.

  • Handling Phase:

    • Conduct all manipulations, including weighing and transferring of this compound, within the sash of the fume hood.

    • Use a properly grounded and bonded container and receiving equipment if transferring large quantities to prevent static discharge.

    • Ensure the container cap is replaced immediately after dispensing to minimize vapor release.

  • Cleanup & Disposal Phase:

    • All materials contaminated with this compound (e.g., pipette tips, wipes, gloves) must be considered chemical waste.

    • Segregate liquid waste into a designated, clearly labeled, sealed container. Solid waste should be collected separately.

    • Wipe down the work surface and any equipment with an appropriate solvent (e.g., 70% ethanol or isopropanol), collecting the wipes as solid chemical waste.

    • Dispose of waste containers through your institution's Environmental Health & Safety (EHS) office. Never pour chemical waste down the drain.

    • Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent self-contamination. Wash hands thoroughly with soap and water.[6]

Emergency Response Plan

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while flushing. If irritation develops or persists, seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

By integrating these expert protocols and understanding the rationale behind them, you can confidently and safely incorporate this compound into your research endeavors, ensuring the protection of yourself, your colleagues, and your work.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • FooDB. Showing Compound this compound (FDB016746). Canadian Institutes of Health Research. [Link]

  • R.S. Hughes. Chemical Resistant Protective Gear. R.S. Hughes Co., Inc. [Link]

  • MCR Safety. Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]

  • SafeWork Insider. How to Choose PPE for Chemical Work. SafeWork Insider. [Link]

  • Miami University. Personal Protective Equipment. Miami University. [Link]

  • Cheméo. 3-Nonanol, acetate. Cheméo. [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • PubChemLite. this compound (C11H22O3). University of Luxembourg. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxynonyl acetate
Reactant of Route 2
Reactant of Route 2
3-Hydroxynonyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.